molecular formula C5H6N4O3 B1353419 4-nitro-1H-pyrrole-2-carbohydrazide CAS No. 28494-48-6

4-nitro-1H-pyrrole-2-carbohydrazide

Cat. No.: B1353419
CAS No.: 28494-48-6
M. Wt: 170.13 g/mol
InChI Key: ZBSOAZSDZAQXCU-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrole-2-carbohydrazide is a key chemical scaffold in medicinal chemistry research, built on a nitro-substituted pyrrole ring bearing a reactive carbohydrazide group. This structure serves as a versatile precursor for synthesizing diverse hydrazone derivatives with potential biological activity. Researchers utilize this core to develop novel compounds for investigating anticancer therapies . The carbohydrazide functional group is a well-known pharmacophore, and its derivatives are extensively studied for their broad-spectrum substantial biological activities . In research applications, this compound and its derivatives are primarily explored for their antitumor potential. The pyrrole-carbohydrazide motif is a privileged structure in designing molecules that can interact with biological targets like tubulin, a key protein in cell division . For instance, closely related pyrrole carbohydrazide derivatives have been shown to exhibit potent anticancer activities by functioning as dual inhibitors of tubulin and aromatase, two important targets in cancer treatment, particularly for breast cancer . The nitro group on the pyrrole ring can be essential for these activities, potentially contributing to heme chelation in enzyme targets . Furthermore, analogous compounds have demonstrated antimicrobial properties, making this scaffold a point of interest for infectious disease research . The reactivity of the carbohydrazide group allows for condensation with various aldehydes to form hydrazone derivatives, which can be tailored to explore structure-activity relationships . These synthetic efforts are crucial for discovering new agents to overcome challenges like multidrug resistance in cancer cells . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSOAZSDZAQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427848
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28494-48-6
Record name 4-nitro-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will delve into its proposed synthesis, predicted chemical and physical properties, spectral characteristics, and potential therapeutic applications, with a focus on the causal reasoning behind the presented information.

Introduction: The Significance of Pyrrole-Based Compounds

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll, as well as numerous synthetic drugs.[1][2] The inherent aromaticity and the electron-rich nature of the pyrrole ring make it a versatile building block in medicinal chemistry. The introduction of a carbohydrazide moiety at the 2-position and a nitro group at the 4-position is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities. Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The nitro group, a strong electron-withdrawing group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

Physicochemical and Structural Properties

PropertyPredicted/Known ValueSource/Rationale
Molecular Formula C5H6N4O3Based on chemical structure.[5]
Molecular Weight 170.13 g/mol Calculated from the molecular formula.
CAS Number 28494-48-6Biosynth.[6]
Appearance Expected to be a solid at room temperature.Inferred from the high melting points of related pyrrole derivatives and the precursor acid.[7][8]
Solubility Likely soluble in polar organic solvents like DMSO and DMF.Based on the solubility of similar organic compounds with polar functional groups.[8]
Melting Point Not experimentally determined.The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a reported melting point, suggesting the carbohydrazide will also be a solid with a defined melting point.[9]
Boiling Point Not experimentally determined.The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a high predicted boiling point of 435.8 °C.[10]
pKa Not experimentally determined.The presence of the acidic N-H proton on the pyrrole ring and the basic hydrazide moiety suggests amphoteric character.

Synthesis of this compound

The most logical and established synthetic route to this compound involves the hydrazinolysis of a corresponding ester derivative of 4-nitro-1H-pyrrole-2-carboxylic acid. This multi-step synthesis starts with the nitration of a suitable pyrrole precursor followed by esterification and subsequent reaction with hydrazine hydrate.

Proposed Synthetic Workflow

Synthesis_Workflow A 1H-Pyrrole-2-carboxylic acid B Ethyl 1H-pyrrole-2-carboxylate A->B Esterification (H+, EtOH) C Ethyl 4-nitro-1H-pyrrole-2-carboxylate B->C Nitration (HNO3, Ac2O) D This compound C->D Hydrazinolysis (N2H4·H2O)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 1H-Pyrrole-2-carboxylic acid

  • Suspend 1H-pyrrole-2-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ethyl 1H-pyrrole-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

Rationale: Direct nitration of the pyrrole ring is a well-established electrophilic aromatic substitution. The reaction with nitric acid in acetic anhydride is known to produce a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product often being the major product when the 2-position is unsubstituted. For a 2-substituted pyrrole, nitration is expected to occur at the 4- and 5-positions. The use of acetic anhydride generates acetyl nitrate, a milder nitrating agent, which is suitable for the reactive pyrrole ring.[1]

  • Dissolve ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution in an ice-salt bath.

  • Slowly add a solution of fuming nitric acid in acetic anhydride while maintaining a low temperature.

  • Stir the reaction mixture at a low temperature for a specified duration, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry.

  • Separate the isomers (4-nitro and 5-nitro) by column chromatography to isolate the desired ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Step 3: Hydrazinolysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Rationale: The conversion of an ester to a carbohydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This method is widely used for the synthesis of various carbohydrazides.[11]

  • Dissolve ethyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the precipitated this compound, wash with a small amount of cold ethanol, and dry under vacuum.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are anticipated:

  • ¹H NMR (DMSO-d₆, δ ppm):

    • A singlet for the pyrrole N-H proton (around 12.0-12.5 ppm).

    • Two distinct signals for the pyrrole ring protons, likely appearing as doublets or singlets in the aromatic region (around 7.0-8.5 ppm).

    • A broad singlet for the -NH-NH₂ protons of the hydrazide group (around 9.5-10.0 ppm for the CONH and a broader signal for the NH₂ around 4.5-5.0 ppm).

  • ¹³C NMR (DMSO-d₆, δ ppm):

    • A signal for the carbonyl carbon of the hydrazide (around 160-165 ppm).

    • Signals for the carbon atoms of the pyrrole ring (in the range of 110-140 ppm). The carbon bearing the nitro group would be significantly deshielded.

  • FTIR (KBr, cm⁻¹):

    • N-H stretching vibrations for the pyrrole NH and the hydrazide NH₂ groups (in the range of 3100-3400 cm⁻¹).[7]

    • A strong C=O stretching vibration for the amide carbonyl of the hydrazide (around 1650-1680 cm⁻¹).[7]

    • Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[7]

    • N-H bending vibrations (around 1620-1650 cm⁻¹).[7]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 170.04).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the pyrrole ring, the nitro group, and the carbohydrazide moiety.

Chemical Reactivity

The carbohydrazide group is a versatile functional handle for further synthetic modifications. A key reaction is the condensation with aldehydes or ketones to form the corresponding Schiff bases (hydrazones). This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a protic solvent like ethanol with a catalytic amount of acid.[7][12]

Schiff_Base_Formation cluster_0 This compound cluster_1 Aldehyde/Ketone cluster_2 Schiff Base (Hydrazone) A [Pyrrole]-C(=O)NHNH2 C [Pyrrole]-C(=O)NHN=CHR A->C + B R-CHO B->C (H+, EtOH, Reflux)

Caption: Formation of Schiff bases from this compound.

Potential Biological Applications

Derivatives of pyrrole-2-carbohydrazide have been reported to possess a wide spectrum of biological activities. The introduction of the nitro group is a common strategy in medicinal chemistry to enhance antimicrobial and antiparasitic activities.

  • Antimicrobial and Antifungal Activity: Many pyrrole derivatives exhibit potent antibacterial and antifungal properties.[4][12] The presence of the nitro group in the target molecule may enhance its efficacy against various microbial strains.

  • Antitubercular Activity: Some benzylidene pyrrole-2-carbohydrazide derivatives have shown promising activity against Mycobacterium tuberculosis.[7] It is plausible that this compound and its derivatives could also be investigated as potential antitubercular agents.

  • Anticancer Activity: The pyrrole and hydrazone moieties are present in several anticancer agents.[3] The ability of the carbohydrazide to form various hydrazones allows for the generation of a library of compounds for screening against different cancer cell lines.

  • Enzyme Inhibition: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enzymes such as enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis.[7] The specific substitution pattern of this compound may lead to the inhibition of other therapeutically relevant enzymes.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. The proposed synthetic pathway offers a clear and feasible route for its preparation in the laboratory. The predicted spectral data will be invaluable for its structural elucidation. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, warrants further investigation by the scientific community.

References

  • Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • ChemBK. (2024). Nitropyrrole. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]

  • ResearchGate. (n.d.). Protocols for synthesis of pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyrrole. Retrieved from [Link]

  • PubChem. (n.d.). CID 162154167. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 123. [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. Retrieved from [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385. [Link]

  • ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-nitro-1h-pyrrole-2-carboxylic acid (C5H4N2O4). Retrieved from [Link]

  • Sarg, M., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 5(4), 39-65. [Link]

  • Fun, H. K., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o893. [Link]

  • Zeng, G., et al. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o879. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(4), o894. [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery. Pyrrole scaffolds are of particular interest due to their prevalence in pharmaceuticals and natural products. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of 4-nitro-1H-pyrrole-2-carbohydrazide, a substituted pyrrole derivative. We will move beyond a simple listing of methods to explain the scientific rationale behind the experimental sequence, ensuring a self-validating and robust analytical strategy. The structure presents a unique challenge due to the electronic influence of both an electron-withdrawing nitro group and a carbohydrazide moiety on the pyrrole ring, which significantly modulates its spectroscopic properties.

Part 1: Foundational Analysis - What the Name Tells Us

Before any analysis, the IUPAC name itself provides a hypothesized structure and key information.

  • Molecular Formula & Weight : The name "this compound" allows us to deduce the molecular formula: C₅H₆N₄O₃.

    • C₅: Five carbons (four in the ring, one in the carbonyl).

    • H₆: Six hydrogens (two on the pyrrole ring, one on the pyrrole nitrogen, and three on the hydrazide group).

    • N₄: Four nitrogens (one in the ring, one in the nitro group, two in the hydrazide).

    • O₃: Three oxygens (two in the nitro group, one in the carbonyl).

  • Predicted Molecular Mass : The calculated monoisotopic mass is approximately 170.04 Da. This value is the primary target for mass spectrometry analysis.

  • Degree of Unsaturation : The formula indicates 4 degrees of unsaturation, consistent with an aromatic ring (1 ring + 2 double bonds = 3) and a carbonyl group (1).

This initial assessment forms the basis of our hypothesis, which will be systematically tested and validated by the subsequent spectroscopic and analytical techniques.

Part 2: The Analytical Workflow: A Multi-Pronged Approach

A single technique is rarely sufficient for unambiguous structure determination. Our strategy employs a logical sequence of analyses where each step provides data that complements and confirms the others.

graph StructureElucidationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges A -> {B, C, D} [label="Initial Analysis"]; B -> F [label="Confirms Formula"]; C -> F [label="Confirms FGs"]; D -> E [label="Provides Basis for 2D"]; E -> F [label="Confirms Connectivity"]; }

Figure 1: Overall workflow for structure elucidation.

Part 3: Mass Spectrometry – Confirming the Formula

High-Resolution Mass Spectrometry (HRMS) is the first experimental step. Its primary goal is to confirm the molecular formula by providing a highly accurate mass measurement.

Experimental Protocol: ESI-HRMS
  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Mode : Run in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis : The expected m/z for [C₅H₆N₄O₃+H]⁺ is approximately 171.051. A measured mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed molecular formula.

Data Interpretation & Fragmentation

While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern provides crucial clues about the molecule's structure. Aromatic nitro compounds often exhibit characteristic losses.[1]

Predicted Fragment (m/z) Neutral Loss Formula of Loss Significance
153H₂OH₂OLoss of water from the hydrazide and/or nitro group.
141NONOA common fragmentation pathway for nitroaromatic compounds.[2][3]
125NO₂NO₂Loss of the entire nitro group, indicating its presence.
97NO₂ + CONO₂, COSubsequent loss of carbon monoxide from the carbonyl group after nitro loss.
69NO₂ + CO + N₂H₂NO₂, CO, N₂H₂Further fragmentation of the pyrrole ring and hydrazide side chain.

The presence of these fragments, especially the losses of NO and NO₂, would strongly support the hypothesized structure.[1]

Part 4: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups predicted from the structure.[4][5] By passing infrared radiation through the sample, we can identify bond vibrations at characteristic frequencies.

Experimental Protocol: ATR-IR
  • Sample Preparation : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction : Perform a background scan to subtract atmospheric (CO₂, H₂O) absorptions.

Expected IR Absorptions

The following table summarizes the key vibrational frequencies expected for this compound.

Wavenumber (cm⁻¹) Bond Vibration Functional Group Significance
3400 - 3200N-H StretchPyrrole & HydrazideA broad region with multiple peaks is expected due to the different N-H environments (pyrrole NH, -NH-, -NH₂).[6]
~1660C=O Stretch (Amide I)CarbohydrazideA strong, sharp peak confirming the carbonyl group.[7]
~1600N-H Bend (Amide II)CarbohydrazideConfirms the amide-like structure of the hydrazide.[8]
1550 - 1500 (asym)N=O StretchNitro GroupA very strong absorption, characteristic of the nitro group.
1350 - 1300 (sym)N=O StretchNitro GroupA second strong absorption, also characteristic of the nitro group.

The definitive presence of strong peaks for N-H, C=O, and N=O stretching would provide compelling evidence for the major functional groups.

Part 5: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9] The chemical shifts in pyrrole rings are highly sensitive to the electronic effects of substituents.[10]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C and 2D) of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[10] DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the labile N-H protons are observable.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments : Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR - Proton Environments
  • Pyrrole Protons (2H) : We expect two signals in the aromatic region (~6-8 ppm). The proton at the C5 position will likely be a doublet, coupled to the proton at C3. The proton at C3 will also be a doublet. The powerful electron-withdrawing nitro group at C4 will significantly deshield the adjacent protons at C3 and C5, shifting them downfield.

  • N-H Protons (4H) : We expect three distinct, broad signals that may exchange with D₂O.

    • Pyrrole NH (~11-12 ppm) : Typically downfield due to its involvement in the aromatic system.[11]

    • Hydrazide -NH- (~8-9 ppm) : An amide-like proton.

    • Hydrazide -NH₂ (~4-5 ppm) : A primary amine-like signal.

¹³C NMR & DEPT-135 - The Carbon Backbone
  • Carbonyl Carbon (C=O) : Expected around 160-170 ppm. This signal will be absent in a DEPT-135 spectrum.[7]

  • Pyrrole Carbons (4C) : Four distinct signals are expected.

    • C2 & C4 : These carbons, directly attached to the electron-withdrawing carbohydrazide and nitro groups, will be quaternary and appear downfield. They will be absent in a DEPT-135 spectrum.

    • C3 & C5 : These carbons are attached to protons and will appear as positive signals in a DEPT-135 spectrum. Their chemical shifts will be influenced by the adjacent substituents.[6]

2D NMR - Connecting the Pieces

2D NMR is essential to assemble the fragments identified by 1D NMR.[12][13]

  • COSY (Correlated Spectroscopy) : This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We expect a cross-peak between the two pyrrole ring protons (H3 and H5), confirming their vicinity.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to.[14] It will definitively link the ¹H signals for H3 and H5 to their corresponding ¹³C signals, C3 and C5.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons over 2-3 bonds.[14] These long-range correlations are critical for placing the substituents on the ring.

graph HMBC_Correlations { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [color="#34A853", penwidth=1.5, arrowhead=vee, arrowsize=0.7];

// Define nodes for the structure N1 [label="N1-H", pos="0,1.2!"]; C2 [label="C2=O", pos="1.5,0.8!"]; C3 [label="C3-H", pos="1.5,-0.8!"]; C4 [label="C4-NO2", pos="0,-1.5!"]; C5 [label="C5-H", pos="-1.5,-0.8!"]; N_amide [label="NH", pos="2.8,0.8!"]; N_amine [label="NH2", pos="3.8,0.8!"];

// Define invisible nodes for ring structure R1 [pos="0,0!", shape=point, width=0]; R1 -- N1 -- C5 -- C4 -- C3 -- C2 -- R1 [style=invis];

// HMBC Correlations (Proton -> Carbon) // H3 correlations H3_node [label="H3", pos="2.0,-0.8!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; H3_node -> C2 [label="³J", constraint=false]; H3_node -> C4 [label="²J", constraint=false]; H3_node -> C5 [label="³J", constraint=false];

// H5 correlations H5_node [label="H5", pos="-2.0,-0.8!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; H5_node -> C4 [label="²J", constraint=false]; H5_node -> C3 [label="³J", constraint=false]; H5_node -> N1 [style=invis]; // for positioning

// NH (amide) correlations NH_amide_node [label="NH", pos="3.1,0.5!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; NH_amide_node -> C2 [label="²J", constraint=false];

// NH (pyrrole) correlations NH_pyrrole_node [label="N1-H", pos="-0.5,1.5!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; NH_pyrrole_node -> C2 [label="³J", constraint=false]; NH_pyrrole_node -> C5 [label="²J", constraint=false]; }

Figure 2: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm the Structure:

  • The proton at H5 should show correlations to carbons C4 and C3 .

  • The proton at H3 should show correlations to carbons C2 , C4 , and C5 .

  • The pyrrole N1-H proton should correlate to C2 and C5 .

  • The amide -NH- proton of the hydrazide should correlate to the carbonyl carbon C2 .

The successful observation of this complete set of correlations provides unambiguous proof of the connectivity of the this compound structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Each technique provides a unique and essential piece of the puzzle. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy verifies the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, serves to piece together the atomic framework, confirming the precise placement of the nitro and carbohydrazide substituents on the pyrrole ring. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical step for any further research or development involving this compound.

References

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A Technical Guide to the Potential Therapeutic Targets of 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-nitro-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring three key pharmacophores: a pyrrole nucleus, a nitro group, and a carbohydrazide moiety. While direct studies on this specific molecule are nascent, a comprehensive analysis of its structural components allows for the rational identification of high-potential therapeutic targets. This guide synthesizes data from analogous chemical structures to propose and explore putative targets in oncology, infectious diseases, and neurology. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental workflows for validation, and present a framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic potential of a small molecule is encoded in its structure. For this compound, three distinct structural features converge to create a molecule with diverse interactive capabilities.

  • The Pyrrole Ring: A fundamental nitrogen-containing heterocycle, the pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3]

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a versatile chemical entity known for its role in enzyme inhibition and as a precursor for various bioactive hydrazone derivatives.[4][5] Hydrazides are particularly noted for their ability to interact with monoamine oxidases (MAO) and their potential as antitubercular agents.[5][6]

  • The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrrole ring. In medicinal chemistry, nitroaromatic compounds are recognized for their broad-spectrum antimicrobial and anticancer activities, often functioning as bio-reductive prodrugs that become active under hypoxic conditions, such as those found in solid tumors or sites of bacterial infection.[7][8]

The combination of these three moieties suggests that this compound is predisposed to interact with a range of biological targets, which we will explore in detail.

Putative Therapeutic Targets in Infectious Disease

The structural features of the compound strongly suggest potential as an antimicrobial agent, particularly against bacteria. The pyrrole core is present in many antibiotics, and nitro compounds have a long history of use as antibacterial agents.[1][7]

2.1. Target: Enoyl-Acyl Carrier Protein Reductase (ENR)

Mechanistic Rationale: ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building the bacterial cell membrane.[6] This pathway is absent in mammals, making ENR an attractive and selective target for antibacterial drugs. Several derivatives of benzylidine pyrrole-2-carbohydrazide have demonstrated inhibitory activity against ENR, suggesting that the pyrrole-2-carbohydrazide scaffold is a valid starting point for designing ENR inhibitors.[6] The nitro group may enhance binding affinity or introduce additional mechanisms of action.

Therapeutic Implication: Inhibition of ENR would disrupt bacterial membrane synthesis, leading to bactericidal or bacteriostatic effects. This is particularly relevant for pathogens like Mycobacterium tuberculosis, where the FAS-II system is a well-validated drug target.[6]

2.2. Target: DNA Gyrase

Mechanistic Rationale: DNA gyrase is a topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to rapid bacterial cell death. Pyrrole-based compounds have been identified as potential inhibitors of E. coli DNA gyrase.[1] The planar pyrrole ring can intercalate into DNA or bind to the enzyme's active site, disrupting its function.

Therapeutic Implication: As a broad-spectrum antibacterial target, DNA gyrase inhibitors are critical in treating a wide range of bacterial infections. New scaffolds that inhibit this enzyme are of high interest due to rising resistance to existing fluoroquinolone antibiotics.

2.3. Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Mechanistic Rationale: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 is lethal to the bacterium. Structure-activity relationship studies of pyrrole-2-carboxamides have shown that electron-withdrawing groups on the pyrrole ring can enhance anti-TB activity, with MmpL3 being the identified target.[9] The nitro group on this compound is a strong electron-withdrawing group, making MmpL3 a highly plausible target.

Therapeutic Implication: MmpL3 is a promising target for developing new drugs against both drug-sensitive and drug-resistant tuberculosis.[9]

Putative Therapeutic Targets in Neurology

The hydrazide moiety is a well-known pharmacophore for targeting enzymes involved in neurotransmitter metabolism. This makes this compound a candidate for investigation in neurodegenerative or psychiatric disorders.

3.1. Target: Monoamine Oxidase B (MAO-B)

Mechanistic Rationale: MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. The hydrazide/hydrazine class of molecules are well-established MAO inhibitors, some of which form covalent bonds with the enzyme's flavin cofactor.[10][11] Recent studies have specifically identified pyrrole-based hydrazides as potent and selective MAO-B inhibitors.[12]

Therapeutic Implication: A selective MAO-B inhibitor can provide symptomatic relief in early Parkinson's disease and may have neuroprotective effects.

3.2. Target: Acetylcholinesterase (AChE)

Mechanistic Rationale: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. Pyrrole-hydrazone derivatives have been designed and synthesized as dual inhibitors of both MAO-B and AChE, indicating that the core scaffold can interact with the active site of AChE.[12]

Therapeutic Implication: A dual-target agent that inhibits both MAO-B and AChE could offer a multifaceted approach to treating complex neurodegenerative diseases like Alzheimer's by addressing both cholinergic and dopaminergic deficits, as well as oxidative stress.[12]

Putative Therapeutic Targets in Oncology

The nitroaromatic and pyrrole moieties are both found in numerous anticancer compounds.[2][7] The nitro group, in particular, can be selectively reduced in the hypoxic environment of solid tumors to generate cytotoxic reactive nitrogen species.

4.1. Target Class: Hypoxia-Activated Prodrug Targets

Mechanistic Rationale: Solid tumors often contain regions of low oxygen (hypoxia). The nitro group of this compound can undergo enzymatic reduction under hypoxic conditions by nitroreductase enzymes that are often overexpressed in cancer cells. This reduction process can lead to the formation of highly reactive species that damage DNA, proteins, or other cellular components, leading to selective killing of hypoxic tumor cells.[8]

Therapeutic Implication: Hypoxia-activated prodrugs offer a targeted approach to cancer therapy, sparing well-oxygenated healthy tissues while concentrating cytotoxic effects within the tumor microenvironment.

4.2. Target: Phosphodiesterase 4B (PDE4B)

Mechanistic Rationale: PDE4 is an enzyme family that degrades the second messenger cyclic AMP (cAMP), which plays a critical role in regulating inflammation and cell proliferation.[13] PDE4B, in particular, has been implicated in certain cancers and inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors, demonstrating that the pyrrole-carboxamide scaffold is a suitable template for targeting this enzyme.[13]

Therapeutic Implication: Inhibition of PDE4B has potential applications in treating inflammatory diseases and certain hematological malignancies.[13]

Experimental Validation Strategies

A systematic, multi-tiered approach is required to validate the proposed targets. The following workflows outline the logical progression from initial screening to cellular confirmation.

5.1. Target Identification and Validation Workflow

The overall strategy involves a combination of computational, biochemical, and cell-based assays to first identify the most promising targets and then validate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Specific Validation cluster_2 Tier 3: Cellular & Mechanistic Assays A Compound Synthesis & QC B Broad Biochemical Screening Panel (e.g., Kinases, PDEs, GPCRs) A->B Test Compound C Antimicrobial Screening (MIC assays against panel of pathogens) A->C Test Compound D Antiproliferative Screening (NCI-60 cell line panel) A->D Test Compound F Enzyme Inhibition Assays (IC50 determination for ENR, MAO-B, AChE, etc.) B->F Identify Hits C->F Identify Hits D->F Identify Hits E Direct Binding Assays (SPR, ITC, MST) H Target Engagement Assays (CETSA, DARTS) E->H Validate in Cells F->E Confirm Direct Interaction G Molecular Docking (In silico validation) F->G Model Binding Mode I Cellular Pathway Analysis (e.g., Western Blot for signaling changes) H->I J Mechanism of Action Studies (e.g., Bacterial membrane integrity, cellular dopamine levels) I->J

Caption: Tiered workflow for target identification and validation.

5.2. Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAO-B.

Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by the oxidative activity of MAO-B on its substrate. A probe is used that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Benzylamine)

  • Fluorescent Probe (e.g., Ampliflu™ Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplate, solid bottom

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Mix Preparation: Prepare a working solution of the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (for no-inhibition control) to the appropriate wells.

    • Add 20 µL of the MAO-B enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the MAO-B substrate (Benzylamine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_test - Rate_blank) / (Rate_vehicle - Rate_blank)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.
Z'-factor A statistical measure of assay quality (a value > 0.5 is considered excellent).
5.3. Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: The broth microdilution method is used to test a range of compound concentrations against a standardized bacterial inoculum. Growth is assessed by measuring optical density (OD) or by using a metabolic indicator dye.

Materials:

  • Bacterial strain (e.g., M. tuberculosis H37Rv, E. coli ATCC 25922)

  • Appropriate growth medium (e.g., Middlebrook 7H9 for TB, Mueller-Hinton Broth for E. coli)

  • Test Compound

  • Positive Control Antibiotic (e.g., Isoniazid for TB, Ciprofloxacin for E. coli)

  • Sterile 96-well clear microplates

  • Spectrophotometer or microplate reader (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacteria to the mid-logarithmic phase. Dilute the culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Typically, this is done across 10 columns, leaving one for a no-drug growth control and one for a sterility control (medium only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for E. coli; 37°C for 7-14 days for M. tuberculosis).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using an indicator dye) as determined by visual inspection or by reading the OD at 600 nm.

Conclusion and Future Directions

The structural components of this compound provide a strong, rational basis for exploring its therapeutic potential against a range of targets in infectious disease, neurology, and oncology. The pyrrole-hydrazide core is a validated scaffold for inhibiting key bacterial and neurological enzymes, while the nitro group offers the potential for selective, hypoxia-activated anticancer activity. The immediate path forward involves synthesizing the compound and subjecting it to the tiered validation workflow described herein. Initial broad screening will be crucial for prioritizing the most promising therapeutic area, after which target-specific biochemical and cellular assays will elucidate the precise mechanism of action. Further medicinal chemistry efforts can then be employed to optimize potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development.

References

A comprehensive list of all sources cited within this document.

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A-732: A Novel Nitro-Pyrrole Compound as a Putative Bio-reductively Activated Inhibitor of Mycobacterial InhA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper on the Hypothesized Mechanism of Action

Abstract

The persistent global health threat of tuberculosis, exacerbated by the emergence of multi-drug resistant strains, necessitates the development of novel therapeutics with unique mechanisms of action. This document outlines a scientifically-grounded hypothesis for the mechanism of action of a novel compound, 4-nitro-1H-pyrrole-2-carbohydrazide, hereafter designated A-732. Based on its structural features—specifically the nitro-pyrrole and carbohydrazide moieties—we hypothesize that A-732 functions as a bio-reductively activated pro-drug. We postulate that upon activation by mycobacterial nitroreductases, A-732 generates reactive nitrogen species that, in conjunction with the carbohydrazide functional group, target and inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This whitepaper will provide an in-depth exploration of this hypothesis, supported by analogous mechanisms of existing drugs, and will detail a comprehensive experimental framework to validate this proposed mechanism.

Introduction: The Rationale for A-732

The chemical architecture of A-732, this compound, presents a compelling starting point for the development of a novel anti-tubercular agent. The structure incorporates two key pharmacophores: a nitroaromatic system and a carbohydrazide side chain. This combination is reminiscent of the successful anti-tubercular drug isoniazid, which also features a hydrazide component and functions as a pro-drug.[1][2][3][4] The pyrrole scaffold itself is a prevalent motif in a multitude of biologically active compounds, including those with demonstrated antimicrobial and anticancer properties.[5][6][7]

The presence of the nitro group is particularly significant. Nitroaromatic compounds are a well-established class of pro-drugs that require reductive activation to exert their biological effects.[8][9][10][11][12] This bio-reductive activation is often mediated by nitroreductase enzymes, which are present in various microorganisms, including Mycobacterium tuberculosis.[13][14][15] We hypothesize that this activation step is a key determinant of A-732's selective toxicity towards mycobacteria.

The Central Hypothesis: A Dual-Action Pro-Drug Targeting Mycolic Acid Synthesis

We propose that this compound (A-732) acts as a pro-drug that is activated by mycobacterial nitroreductases to inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.

This hypothesis can be broken down into two key stages:

Stage 1: Bio-reductive Activation. A-732 passively diffuses into the mycobacterial cell. Within the bacterium, it is enzymatically reduced by a nitroreductase, likely a deazaflavin-dependent nitroreductase (Ddn). This reduction of the nitro group is expected to generate a cascade of reactive nitrogen species (RNS), including the nitroso and hydroxylamine intermediates, and potentially nitric oxide.[10][11]

Stage 2: InhA Inhibition. The activated form of A-732, along with the generated RNS, then targets and inhibits InhA. We postulate a two-pronged attack on InhA:

  • Covalent Adduct Formation: The carbohydrazide moiety of the activated A-732 may form a covalent adduct with the NAD⁺ cofactor, creating a complex that binds tightly to the active site of InhA, thereby blocking its function. This is analogous to the mechanism of isoniazid.[1][2][4]

  • Oxidative Damage: The generated RNS can contribute to the inactivation of InhA and other essential enzymes through oxidative damage to their protein structure.

The following diagram illustrates the proposed signaling pathway for the activation and action of A-732.

A-732_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Mycobacterial Cell A-732_ext A-732 (Pro-drug) A-732_int A-732 A-732_ext->A-732_int Passive Diffusion Nitroreductase Nitroreductase (e.g., Ddn) A-732_int->Nitroreductase Substrate Activated_A-732 Activated A-732 (Reactive Nitrogen Species) Nitroreductase->Activated_A-732 Bio-reductive Activation InhA InhA (Enoyl-ACP reductase) Activated_A-732->InhA Inhibition Adduct A-732-NAD Adduct Activated_A-732->Adduct Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to NAD NAD+ NAD->Adduct Adduct->InhA Inhibition

Caption: Proposed mechanism of action for A-732.

Experimental Validation Framework

To rigorously test our hypothesis, we propose a multi-faceted experimental approach. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle to either support or refute the proposed mechanism.

Experiment 1: Determination of Anti-mycobacterial Activity and Spectrum

Rationale: The initial step is to confirm the biological activity of A-732 against Mycobacterium tuberculosis H37Rv and to assess its spectrum of activity against other bacterial species.

Protocol:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a two-fold serial dilution of A-732 in Middlebrook 7H9 broth supplemented with OADC.

    • Inoculate microtiter plates with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of A-732 that inhibits visible bacterial growth.

  • Spectrum of Activity:

    • Perform MIC assays against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and non-tuberculous mycobacteria.

Expected Outcome: A-732 will exhibit potent activity against M. tuberculosis with a significantly higher MIC against other bacterial species, suggesting a specific mode of action.

Experiment 2: Investigating the Role of Bio-reductive Activation

Rationale: This experiment aims to determine if A-732 is a pro-drug that requires activation by a mycobacterial nitroreductase.

Protocol:

  • Comparison of Activity in Aerobic vs. Anaerobic Conditions:

    • Perform MIC assays under both aerobic and anaerobic conditions. Many nitroreductases are more active under hypoxic or anaerobic conditions.[8]

  • Activity against Nitroreductase-Deficient Mutants:

    • Generate or obtain a knockout mutant of a putative nitroreductase in M. tuberculosis (e.g., a ddn mutant).

    • Compare the MIC of A-732 against the wild-type and mutant strains.

  • In Vitro Nitroreductase Assay:

    • Express and purify the candidate mycobacterial nitroreductase.

    • Develop a spectrophotometric assay to monitor the reduction of A-732 by the purified enzyme in the presence of a suitable electron donor (e.g., NADH or NADPH).[16]

Expected Outcome: A-732 will show reduced activity against the nitroreductase-deficient mutant. The in vitro assay will confirm the direct enzymatic reduction of A-732.

The following diagram illustrates the experimental workflow for validating the bio-reductive activation of A-732.

Bio-reductive_Activation_Workflow Start Hypothesis: A-732 is a pro-drug MIC_Comparison Compare MICs: Wild-type vs. Nitroreductase Mutant Start->MIC_Comparison In_Vitro_Assay In Vitro Nitroreductase Assay Start->In_Vitro_Assay Result1 Increased MIC in Mutant? MIC_Comparison->Result1 Result2 Enzymatic Reduction of A-732? In_Vitro_Assay->Result2 Conclusion_Supported Hypothesis Supported: Bio-reductive activation is crucial Result1->Conclusion_Supported Yes Conclusion_Refuted Hypothesis Refuted: Alternative activation mechanism Result1->Conclusion_Refuted No Result2->Conclusion_Supported Yes Result2->Conclusion_Refuted No

Caption: Experimental workflow for validating bio-reductive activation.

Experiment 3: Identification of the Molecular Target

Rationale: This series of experiments will investigate whether the activated form of A-732 targets InhA and inhibits mycolic acid synthesis.

Protocol:

  • Mycolic Acid Biosynthesis Inhibition Assay:

    • Treat M. tuberculosis cultures with sub-MIC concentrations of A-732.

    • Label the cells with ¹⁴C-acetate.

    • Extract and analyze the mycolic acids by thin-layer chromatography (TLC) and autoradiography.

  • In Vitro InhA Enzyme Inhibition Assay:

    • Express and purify recombinant InhA.

    • Perform an in vitro enzyme assay in the presence of A-732, both with and without pre-incubation with the nitroreductase and a reducing agent.

  • Isolation and Characterization of A-732 Resistant Mutants:

    • Generate spontaneous resistant mutants by plating a high density of M. tuberculosis on agar containing A-732.

    • Perform whole-genome sequencing of the resistant mutants to identify mutations in the putative target gene (inhA) or the activation enzyme (ddn).

Expected Outcome: A-732 will inhibit mycolic acid biosynthesis. The activated form of A-732 will inhibit InhA activity in vitro. Resistant mutants will harbor mutations in inhA or ddn.

Data Presentation:

ExperimentWild-Type M. tbNitroreductase MutantInhA Overexpressing Strain
A-732 MIC (µg/mL) Predicted: LowPredicted: HighPredicted: High
Isoniazid MIC (µg/mL) Control: LowControl: LowControl: High

Conclusion and Future Directions

The proposed mechanism of action for this compound (A-732) as a bio-reductively activated inhibitor of InhA provides a solid foundation for its further development as an anti-tubercular agent. The outlined experimental framework will allow for a thorough validation of this hypothesis. Positive outcomes from these studies would strongly support the progression of A-732 into preclinical development, with the potential to address the urgent need for new drugs to combat multi-drug resistant tuberculosis. Future work would involve lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of tuberculosis.

References

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Spectroscopic Characterization of 4-nitro-1H-pyrrole-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of the nitro group, a known pharmacophore, combined with the versatile carbohydrazide moiety on a pyrrole scaffold, makes this molecule a compelling candidate for further investigation. This document outlines the expected spectroscopic characteristics, provides detailed protocols for its synthesis and characterization, and offers insights into the interpretation of its spectral data.

Introduction: The Significance of Nitro-Substituted Pyrroles

Pyrrole-based structures are ubiquitous in biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the pyrrole ring can significantly modulate the electronic properties and biological activity of the parent molecule. Specifically, the 4-nitro substitution pattern is of interest due to its potential to influence hydrogen bonding interactions and metabolic stability. The carbohydrazide functional group is a versatile synthon, frequently utilized in the generation of hydrazones and other derivatives with a wide spectrum of pharmacological activities, including antimicrobial and antitubercular effects.[1] The convergence of these structural features in this compound warrants a thorough spectroscopic elucidation to support its potential as a scaffold in drug discovery programs.

Synthesis and Workflow

The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 4-nitro-1H-pyrrole-2-carboxylic acid.[2] The general synthetic strategy involves the activation of the carboxylic acid followed by reaction with hydrazine.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification & Characterization Start 4-nitro-1H-pyrrole-2-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Step 1 Intermediate Acyl Chloride or Activated Ester Activation->Intermediate Hydrazinolysis Reaction with Hydrazine Hydrate Intermediate->Hydrazinolysis Step 2 Product This compound Hydrazinolysis->Product Crude Crude Product Product->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure_Product Pure Product Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-nitro-1H-pyrrole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Anhydrous Ethanol

  • Triethylamine (if using a carbodiimide)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): To a stirred suspension of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Method B (Carbodiimide Coupling): To a stirred solution of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) and a coupling agent such as EDCI (1.1 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Hydrazinolysis:

    • Dissolve the activated carboxylic acid intermediate in anhydrous ethanol.

    • Slowly add a solution of hydrazine hydrate (1.5 eq) in ethanol at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Pour the residue into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative for the structural elucidation of the title compound. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carbohydrazide groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Pyrrole N-H~12.0 - 13.0broad singlet-The acidic proton on the pyrrole nitrogen is expected to be significantly deshielded due to the electron-withdrawing effects of the substituents and potential for intermolecular hydrogen bonding.
Pyrrole C5-H~7.5 - 7.8doublet~2.0 - 2.5This proton is adjacent to the nitro group and is expected to be downfield. It will show coupling to the C3-H proton.
Pyrrole C3-H~7.0 - 7.3doublet~2.0 - 2.5This proton is adjacent to the carbohydrazide group and will be coupled to the C5-H proton.
Amide N-H~9.5 - 10.0broad singlet-The amide proton is typically deshielded and may exhibit exchange broadening.
Hydrazine -NH₂~4.5 - 5.0broad singlet-These protons are generally more shielded than the amide proton and are also subject to exchange broadening.

Note: Spectra should be recorded in a deuterated solvent such as DMSO-d₆ to ensure the observation of exchangeable protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts will be influenced by the substituent effects on the pyrrole ring.[5][6]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl C=O~160 - 165The carbonyl carbon of the carbohydrazide is expected in this region.
Pyrrole C4-NO₂~140 - 145The carbon atom bearing the nitro group will be significantly deshielded.
Pyrrole C2-CONHNH₂~130 - 135The carbon atom attached to the carbohydrazide group.
Pyrrole C5~120 - 125This pyrrole carbon is adjacent to the nitro group.
Pyrrole C3~110 - 115This pyrrole carbon is adjacent to the carbohydrazide group.
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (Pyrrole & Amide)3400 - 3200Medium, Broad
N-H Stretching (Hydrazine)3300 - 3100Medium
C=O Stretching (Amide I)1680 - 1650Strong
N-O Asymmetric Stretching (Nitro)1550 - 1500Strong
N-H Bending (Amide II)1600 - 1550Medium
N-O Symmetric Stretching (Nitro)1380 - 1340Strong
C-N Stretching1300 - 1200Medium

The presence of strong absorptions for the nitro group (asymmetric and symmetric stretches) and the carbonyl group of the carbohydrazide will be characteristic features of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Expected Molecular Ion [M]⁺: m/z = 170.04

  • Expected [M+H]⁺ (ESI): m/z = 171.05

  • Key Fragmentation Pathways:

    • Loss of the hydrazine moiety (-NHNH₂) to give a fragment corresponding to the 4-nitropyrrole-2-carbonyl cation.

    • Loss of the nitro group (-NO₂).

    • Decarbonylation (-CO).

MS_Fragmentation Parent [M]⁺ This compound Frag1 [M - NHNH₂]⁺ Parent->Frag1 -NHNH₂ Frag2 [M - NO₂]⁺ Parent->Frag2 -NO₂ Frag3 [M - CO]⁺ Parent->Frag3 -CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. The predicted spectroscopic data, grounded in the analysis of structurally related compounds, offers a reliable reference for researchers working with this molecule. The detailed protocols are designed to be readily implemented in a standard organic chemistry laboratory.

The availability of this well-characterized scaffold opens avenues for the development of novel derivatives through reactions at the carbohydrazide moiety. This will enable the exploration of a wider chemical space and the potential discovery of new therapeutic agents. Future work should focus on the experimental validation of the predicted spectroscopic data and the biological evaluation of this compound and its derivatives in relevant disease models.

References

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literature review of pyrrole-hydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrrole-Hydrazide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Senior Application Scientist

Abstract

The amalgamation of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive technical overview of pyrrole-hydrazide compounds, a class of molecules that marries the biologically privileged pyrrole nucleus with the versatile hydrazide-hydrazone moiety. We will delve into the synthetic methodologies for creating these compounds, explore their broad spectrum of biological activities, and analyze their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising heterocyclic compounds.

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel drug candidates is often driven by the strategic combination of known bioactive structural motifs. Pyrrole-hydrazide compounds exemplify this approach, integrating two pharmacologically significant scaffolds.

The Pyrrole Nucleus: A Privileged Structure in Nature and Medicine

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biologically vital molecules.[1] Its structural motif is found in natural products such as heme, chlorophyll, and vitamin B12, where it plays critical roles in oxygen transport, photosynthesis, and enzymatic reactions.[1][2][3] In medicinal chemistry, the pyrrole scaffold is present in a wide array of marketed drugs, including the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug tolmetin, and the anticancer agent sunitinib.[2][3][4] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for extensive structural modifications to fine-tune pharmacological properties.[4][5][6]

The Hydrazide-Hydrazone Moiety: A Versatile Pharmacophore

The hydrazide-hydrazone functional group (-CO-NH-N=CH-) is recognized for its significant contribution to the biological activity of many compounds.[2] This moiety imparts a unique combination of structural rigidity and hydrogen bonding capability, allowing for effective interaction with various biological targets. Hydrazones are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities.[2][7] Several therapeutic agents containing the hydrazone scaffold are used clinically, such as the antibacterial nifuroxazide and the muscle relaxant dantrolene.[2]

By covalently linking the pyrrole ring to the hydrazide-hydrazone scaffold, medicinal chemists aim to create hybrid molecules that may exhibit synergistic or novel biological activities, improved pharmacokinetic profiles, and potentially overcome drug resistance mechanisms.

Synthetic Strategies for Pyrrole-Hydrazide Derivatives

The synthesis of pyrrole-hydrazide compounds and their subsequent hydrazone derivatives is typically achieved through straightforward and efficient chemical transformations. The general approach involves the formation of a pyrrole carbohydrazide intermediate, which is then condensed with an appropriate carbonyl compound.

Synthesis of the Pyrrole-Carbohydrazide Intermediate

A common and effective method for preparing the key pyrrole-carbohydrazide intermediate begins with a pyrrole ester. This starting material undergoes hydrazinolysis, typically by refluxing with hydrazine hydrate in an alcoholic solvent like ethanol. This reaction selectively cleaves the ester bond to form the corresponding hydrazide in good yield.[2][8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation PyrroleEster Pyrrole Ester (Starting Material) PyrroleHydrazide Pyrrole-Carbohydrazide (Key Intermediate) PyrroleEster->PyrroleHydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->PyrroleHydrazide Aldehyde Substituted Aldehyde/Ketone (R-CHO) FinalProduct Pyrrole-Hydrazone (Final Compound) Aldehyde->FinalProduct PyrroleHydrazide_ref Pyrrole-Carbohydrazide PyrroleHydrazide_ref->FinalProduct Reflux, Acid Catalyst

Caption: General Synthetic Workflow for Pyrrole-Hydrazones.

Formation of Pyrrole-Hydrazones

The final pyrrole-hydrazone derivatives are synthesized via a condensation reaction between the pyrrole-carbohydrazide intermediate and a variety of substituted aldehydes or ketones.[2][7] This reaction is typically carried out in a suitable solvent such as ethanol, often with a few drops of a catalytic acid like glacial acetic acid, to facilitate the formation of the Schiff base (C=N) linkage.[9][10] This modular approach allows for the creation of a large library of diverse compounds by simply varying the aldehyde or ketone reactant.

Modern techniques such as microwave-assisted synthesis have been successfully applied to produce these compounds, offering advantages like significantly reduced reaction times and improved yields compared to conventional heating methods.[11]

A Broad Spectrum of Biological Activities

Pyrrole-hydrazide derivatives have been extensively evaluated for a wide range of biological activities, demonstrating their potential as multi-target therapeutic agents.

Compound Class Biological Activity Key Findings (IC₅₀/MIC Values) Cell Lines / Organisms Reference
Pyrrole HydrazonesAntiproliferativeIC₅₀ = 44.63 µMHuman Melanoma (SH-4)[2]
Pyrrole-based HydrazideMAO-B/AChE InhibitionIC₅₀ = 0.665 µM (hMAO-B), 4.145 µM (AChE)Human MAO-B, Eel AChE[11]
Benzylidine Pyrrole-2-CarbohydrazideAntimycobacterialPotent activity reportedM. tuberculosis H37Rv[9]
Pyrrolyl HydrazonesAntibacterialMIC = 3.125 to >100 µg/mLS. aureus, B. subtilis, E. coli[8]
Pyrrolyl HydrazonesAntifungalModerate to good activityCandida albicans[7]
Pyrazolyl AcylhydrazonesAntioxidant (ROS Inhibition)More effective than N-acetylcysteineHuman Platelets[12][13]

Table 1: Summary of Biological Activities of Pyrrole-Hydrazide Derivatives.

Anticancer Activity

Numerous studies have highlighted the antiproliferative potential of pyrrole-hydrazones against various cancer cell lines. For instance, certain novel pyrrole hydrazones have shown selective and potent activity against human melanoma cells, with the mechanism of action linked to the induction of apoptosis and cell cycle arrest in the S phase.[2] Other related derivatives have demonstrated significant antitumor properties against HeLa (cervical), MCF7 (breast), and SKOV3 (ovarian) cancer cell lines.[12][13]

Antimicrobial and Antifungal Activity

The hydrazone moiety is a well-known contributor to antimicrobial activity. When combined with a pyrrole ring, the resulting compounds often exhibit significant efficacy against a range of pathogens.[5] Studies have reported moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans.[7][8] Furthermore, specific benzylidine pyrrole-2-carbohydrazide derivatives have been investigated as inhibitors of the Enoyl-acyl carrier protein reductase (ENR) enzyme, a key target in Mycobacterium tuberculosis, showing promise as novel antitubercular agents.[1][9]

Neuroprotective and Enzyme Inhibition

The complex nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target ligands.[11] Pyrrole-hydrazide derivatives have emerged as promising candidates in this area. One unsubstituted pyrrole-based hydrazide proved to be a potent dual inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[11] In silico and in vitro studies have identified specific pyrrole-hydrazones as prominent AChE inhibitors, with favorable pharmacokinetic properties for crossing the blood-brain barrier.[11][14]

Antioxidant Properties

Oxidative stress resulting from an imbalance of reactive oxygen species (ROS) is linked to numerous diseases.[7] Pyrrole-hydrazide and related acylhydrazone compounds have demonstrated significant antioxidant activity in various in vitro assays, including DPPH and ABTS radical scavenging tests.[11][12] Some derivatives have shown superior ROS inhibition in human platelets compared to standard antioxidants, highlighting their potential in treating conditions associated with oxidative damage.[12][13]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on pyrrole-hydrazide compounds have yielded valuable insights for optimizing their therapeutic potential.

Key SAR findings can be summarized as follows:

SAR cluster_pyrrole Pyrrole Ring Modifications cluster_phenyl Phenyl Ring Modifications Core Pyrrole Ring Hydrazone Linker (-CO-NH-N=CH-) Phenyl Ring Pyrrole_Sub Position of Linker: - β-position linkage shows higher bioactivity than α. Core:f0->Pyrrole_Sub Phenyl_Sub Substituents (X, Y, Z): - Electron-withdrawing groups (e.g., -Cl) can enhance MAO-B inhibition. - Hydroxyl (-OH) or Methoxy (-OCH3) groups can influence antioxidant and antiproliferative activity. Core:f2->Phenyl_Sub Pyrrole_Group Substituents: - Methyl groups can be sites of metabolism; removal often reduces activity.

Caption: Key Structure-Activity Relationship Insights.

  • Substitution on the Pyrrole Ring: The point of attachment of the hydrazide linker to the pyrrole ring is critical. Studies have shown that hydrazones derived from β-pyrrole aldehydes are more bioactive than those from α-aldehydes.[2] Additionally, while substituents on the pyrrole ring are important for activity, they can also be sites of metabolic degradation.[15]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly modulate biological activity. For example, in the context of MAO-B inhibition, the presence of a 4-chloro substituent on the benzene ring resulted in moderate activity, whereas methoxy groups led to inactivity.[11] For antiproliferative and antioxidant effects, the substitution pattern on the phenyl ring affects the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[12][16]

  • The Hydrazide Core: The unsubstituted pyrrole-hydrazide itself (without the extended hydrazone) has demonstrated potent dual inhibitory activity against AChE and MAO-B, suggesting that this core structure is a valuable pharmacophore in its own right.[11]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of a representative pyrrole-hydrazide compound.

Protocol: Synthesis of N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide

This protocol describes a two-step synthesis of a representative pyrrole-hydrazone.

Step 1: Synthesis of 1H-pyrrole-2-carbohydrazide

  • To a solution of methyl-1H-pyrrole-2-carboxylate (1.25 g, 10 mmol) in absolute ethanol (25 mL), add hydrazine hydrate (99%, 2.5 mL, 50 mmol).

  • Heat the reaction mixture under reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.

  • Filter the resulting white precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 1H-pyrrole-2-carbohydrazide.

Step 2: Synthesis of N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide

  • Dissolve 1H-pyrrole-2-carbohydrazide (1.25 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add 4-chlorobenzaldehyde (1.40 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling to room temperature, the solid product that precipitates is collected by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines the determination of a compound's cytotoxic effect on a cancer cell line.

  • Cell Culture: Culture human melanoma (SH-4) cells in appropriate media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized pyrrole-hydrazone in DMSO. Make serial dilutions in culture media to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Replace the old media in the wells with 100 µL of media containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Pyrrole-hydrazide compounds represent a highly versatile and promising class of molecules in medicinal chemistry. The straightforward and modular nature of their synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The broad spectrum of demonstrated biological activities—spanning anticancer, antimicrobial, neuroprotective, and antioxidant domains—confirms the therapeutic relevance of this hybrid scaffold.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.[4]

  • Selectivity and Toxicity: Conducting rigorous studies to ensure high selectivity for the intended biological target over off-targets to minimize potential toxicity.

  • In Vivo Evaluation: Advancing the most promising candidates from in vitro assays to preclinical animal models to validate their therapeutic potential in a physiological context.

The continued exploration and optimization of the pyrrole-hydrazide scaffold hold significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology, infectious diseases, and neurodegeneration.

References

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). National Institutes of Health (NIH).
  • Synthesis of the pyrrole-based hydrazide-hydrazones. (n.d.). ResearchGate.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (n.d.). RJPT.
  • One-Pot Synthesis of Pyrrolo[3,2-d]pyridazines and Pyrrole-2,3-diones via Zirconocene-Mediated Four-Component Coupling of Si-Tethered Diyne, Nitriles, and Azide. (n.d.). ACS Publications.
  • Molecular docking, synthesis, and antimycobacterial activities of pyrrolyl hydrazones and their copper complexes. (2015). Taylor & Francis Online.
  • Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar.
  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • In silico and in vitro screening of pyrrole-based Hydrazide-Hydrazones as novel acetylcholinesterase inhibitors. (2024). ResearchGate.
  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health (NIH).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health (NIH).
  • Pyrrole. (n.d.). Wikipedia.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
  • Synthesis of Pyrrole, Pyrazole, Triazole, Thiazole, Thiadiazole, and Pyrazine Derivatives from Hydrazonoyl Halides (A Review). (2025). ResearchGate.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). ACS Publications.
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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide, a key intermediate in the development of novel therapeutics. Pyrrole-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of a carbohydrazide functional group at the C2 position of the 4-nitropyrrole scaffold creates a versatile building block for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems with potential pharmacological applications.[4][5][6] This protocol details a robust and reproducible method starting from ethyl 4-nitro-1H-pyrrole-2-carboxylate via direct hydrazinolysis, ensuring high yield and purity. We elaborate on the underlying chemical principles, provide step-by-step instructions, and offer guidance on characterization and safety.

Introduction and Scientific Rationale

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[3][7] The electronic properties of the pyrrole ring, coupled with its ability to be functionalized at various positions, make it an attractive starting point for generating molecular diversity. The target molecule, this compound, combines three critical pharmacophoric elements:

  • The Pyrrole Ring: An aromatic heterocycle essential for various biological interactions.

  • The Nitro Group: A strong electron-withdrawing group that can modulate the electronic character of the ring and participate in hydrogen bonding.

  • The Carbohydrazide Moiety: A highly reactive and versatile functional group that serves as a linchpin for conjugating the pyrrole core to other molecular fragments, often leading to compounds with enhanced biological profiles.[4][6]

The synthesis described herein proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester precursor, ethyl 4-nitro-1H-pyrrole-2-carboxylate. This process, known as hydrazinolysis, is an efficient and high-yielding method for the conversion of esters to their corresponding hydrazides.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism: The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine hydrate attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion (which is subsequently protonated by the solvent to form ethanol) and yielding the stable carbohydrazide product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Ethyl 4-nitro-1H-pyrrole-2-carboxylate5930-92-7C₇H₈N₂O₄184.15Sigma-Aldrich
Hydrazine Hydrate (≥98%)7803-57-8H₆N₂O50.06Sigma-Aldrich
Ethanol (Absolute, ≥99.8%)64-17-5C₂H₅OH46.07Fisher Scientific
Deionized Water (H₂O)7732-18-5H₂O18.02N/A
Laboratory Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1.5 grams of the final product.

Step 1: Reagent Preparation and Setup
  • In a 100 mL round-bottom flask, add ethyl 4-nitro-1H-pyrrole-2-carboxylate (1.84 g, 10.0 mmol, 1.0 eq.).[8][9]

  • Add absolute ethanol (30 mL) to the flask to dissolve the starting material. Use a magnetic stirrer to ensure complete dissolution.

  • Set up the flask with a reflux condenser in a fume hood. Ensure a gentle flow of cooling water through the condenser.

Step 2: Hydrazinolysis Reaction
  • To the stirred solution, carefully add hydrazine hydrate (2.5 mL, ~50 mmol, 5.0 eq.) dropwise using a pipette.

    • Expert Insight: A molar excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of side products. The reaction is typically exothermic upon addition.

  • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. A typical mobile phase for TLC is Ethyl Acetate/Hexane (7:3).

Step 3: Product Isolation and Purification
  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

  • A precipitate of the crude product, this compound, should form immediately.

  • Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Step 4: (Optional) Recrystallization
  • For obtaining a highly pure product, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start_Materials Starting Materials - Ethyl 4-nitro-1H-pyrrole-2-carboxylate - Hydrazine Hydrate - Ethanol (Solvent) Reaction_Setup Reaction Setup 1. Dissolve Ester in Ethanol 2. Add Hydrazine Hydrate 3. Attach Reflux Condenser Start_Materials->Reaction_Setup Step 1 Reaction Hydrazinolysis - Reflux for 3-4 hours - (TLC Monitoring) Reaction_Setup->Reaction Step 2 Isolation Isolation 1. Cool to RT 2. Precipitate in Cold Water 3. Vacuum Filtration Reaction->Isolation Step 3 Purification Purification 1. Wash with DI Water 2. Dry in Vacuum Oven 3. (Optional) Recrystallize Isolation->Purification Final_Product Final Product This compound (Solid) Purification->Final_Product Yields Characterization Characterization - Melting Point - FTIR, NMR, MS Final_Product->Characterization QC

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: A typical yield for this reaction is in the range of 80-90%.

  • Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • FTIR (KBr, cm⁻¹): Look for characteristic peaks:

    • ~3300-3400 cm⁻¹ (N-H stretching of pyrrole NH and hydrazide NH₂)

    • ~1640-1660 cm⁻¹ (C=O stretching, amide I band)

    • ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretching)

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals include:

    • A broad singlet for the pyrrole NH.

    • A broad singlet for the amide NH.

    • A broad singlet for the terminal NH₂.

    • Two distinct signals in the aromatic region for the two pyrrole ring protons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should correspond to the molecular weight of the product (C₅H₆N₄O₃, MW: 170.13 g/mol ).

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and direct contact with skin and eyes. Handle with extreme care. In case of contact, flush the affected area with copious amounts of water immediately.

  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate: May cause serious eye damage.[8][9] Avoid contact with eyes, skin, and clothing.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Loss during workup- Extend reflux time and monitor by TLC.- Ensure complete precipitation by using an ice bath and sufficient time.
Oily Product - Impurities present- Insufficient drying- Recrystallize the product from a suitable solvent.- Ensure the product is thoroughly dried under vacuum.
Broad Melting Point - Presence of impurities or residual solvent- Recrystallize the product to improve purity.- Dry the product for a longer period under vacuum.

References

  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Three-component synthesis of 2,3-dihydro-4-nitropyrrole 7a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica, 7(2), 153-159. Retrieved January 18, 2026, from [Link]

  • Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. (2015). Acta Crystallographica Section E, 71(Pt 3), o193. Retrieved January 18, 2026, from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved January 18, 2026, from [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2022). Molecules, 27(23), 8207. Retrieved January 18, 2026, from [Link]

  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. (2007). Acta Crystallographica Section E, 63(Pt 11), o4292. Retrieved January 18, 2026, from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Retrieved January 18, 2026, from [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2023). Nature Communications, 14(1), 6062. Retrieved January 18, 2026, from [Link]

  • The Synthesis of Pyrroles from Nitroolefins. (2022). Chemistry of Heterocyclic Compounds, 58(6), 461-477. Retrieved January 18, 2026, from [Link]

  • US Patent 6,441,194 B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2023). Journal of Medicinal Chemistry, 66(15), 10459-10480. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. (2017). International Journal of Organic Chemistry, 7, 29-49. Retrieved January 18, 2026, from [Link]

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  • 1H-pyrrole-2-carbohydrazide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

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Application Note: Structural Elucidation of 4-nitro-1H-pyrrole-2-carbohydrazide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-nitro-1H-pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrole scaffold is a common motif in pharmacologically active molecules, and the introduction of a nitro group and a carbohydrazide functional group can impart unique biological activities.[1][2] The nitro group can act as a bioisostere for other functional groups and can be crucial for interactions with biological targets, while the carbohydrazide moiety serves as a versatile synthon for the creation of more complex molecules, such as hydrazones, with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[3][4][5]

This application note provides a detailed guide to the characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). We will delve into the rationale behind the experimental design and the interpretation of the resulting spectral data. This guide is intended for researchers and scientists involved in the synthesis and characterization of novel heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-nitro-1H-pyrrole-2-carboxylic acid.[6][7][8] The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the desired carbohydrazide.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-nitro-1H-pyrrole-2-carboxylic acid

  • To a solution of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 g, 6.41 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-nitro-1H-pyrrole-2-carboxylate.

Step 2: Hydrazinolysis of methyl 4-nitro-1H-pyrrole-2-carboxylate

  • Dissolve the crude methyl 4-nitro-1H-pyrrole-2-carboxylate in ethanol (15 mL).

  • Add hydrazine hydrate (0.62 mL, 12.82 mmol) to the solution.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole ring protons and the protons of the carbohydrazide moiety. The electron-withdrawing nature of the nitro group at the 4-position and the carbohydrazide group at the 2-position will significantly influence the chemical shifts of the pyrrole protons.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-3~7.2-7.4d~2.0 Hz
H-5~7.8-8.0d~2.0 Hz
NH (pyrrole)~12.0-12.5br s-
NH₂ (hydrazide)~4.5-5.0br s-
NH (hydrazide)~9.5-10.0br s-
  • Rationale for Chemical Shifts: The protons at positions 3 and 5 of the pyrrole ring are expected to be deshielded due to the electron-withdrawing effects of the adjacent substituents. The proton at H-5 will likely be more deshielded than H-3 due to the stronger electron-withdrawing effect of the nitro group. The NH proton of the pyrrole ring is expected to appear at a significantly downfield chemical shift, which is characteristic of pyrrolic NH protons.[9] The protons of the hydrazide group will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C-2~125-130
C-3~110-115
C-4~140-145
C-5~120-125
C=O~160-165
  • Rationale for Chemical Shifts: The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded among the pyrrole ring carbons. The carbonyl carbon of the carbohydrazide group will appear at a characteristic downfield chemical shift.

Experimental Protocol: NMR Analysis
  • Prepare a sample by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data (ESI-MS):

IonExpected m/z
[M+H]⁺171.05
[M+Na]⁺193.03
[M-H]⁻169.03
  • Rationale for Fragmentation: In the positive ion mode, the molecule is expected to be protonated to form the [M+H]⁺ ion. In the negative ion mode, deprotonation of the pyrrole NH or the hydrazide NH would result in the [M-H]⁻ ion. The molecular weight of this compound (C₅H₆N₄O₃) is 170.13 g/mol .

Experimental Protocol: Mass Spectrometry Analysis
  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample into the ESI source of a high-resolution mass spectrometer.

  • Acquire spectra in both positive and negative ion modes.

  • Determine the accurate mass of the molecular ions to confirm the elemental composition.

Workflow for Characterization

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 4-nitro-1H-pyrrole-2-carboxylic acid ester Esterification (MeOH, H₂SO₄) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH) ester->hydrazide product This compound hydrazide->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms structure Structural Confirmation nmr->structure ms->structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural characterization of this compound can be unequivocally achieved through a combination of NMR spectroscopy and mass spectrometry. The expected spectral data presented in this application note provide a reliable reference for researchers working on the synthesis and characterization of this and related compounds. The detailed protocols and the rationale behind the data interpretation are intended to facilitate the efficient and accurate structural elucidation of novel pyrrole derivatives for applications in drug discovery and development.

References

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]

  • American Elements. 4-Nitropyrrole-2-carboxylic acid hydrate. Available at: [Link]

  • CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]

  • International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]

  • Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Center for Biotechnology Information. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Available at: [Link]

  • National Institute of Standards and Technology. Pyrrole - NIST WebBook. Available at: [Link]

  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Center for Biotechnology Information. 1H-pyrrole-2-carbohydrazide. Available at: [Link]

  • National Center for Biotechnology Information. 1H-Pyrrole-2-carbohydrazide. Available at: [Link]

  • ResearchGate. 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Available at: [Link]

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Application Notes & Protocols for the Synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Nitro-1H-pyrrole Scaffold

The 1H-pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 4-position and a carbohydrazide moiety at the 2-position creates a highly versatile intermediate: 4-nitro-1H-pyrrole-2-carbohydrazide. The electron-withdrawing nature of the nitro group modulates the electronic properties of the pyrrole ring, while the carbohydrazide functional group serves as a reactive handle for extensive chemical derivatization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its subsequent conversion into several classes of derivatives with high therapeutic potential, including Schiff bases (hydrazones), 1,3,4-oxadiazoles, and pyrazoles. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern each transformation.

Synthesis of the Core Intermediate: this compound

The synthesis of the title carbohydrazide is a multi-step process that begins with a suitable pyrrole precursor. The most common and logical pathway involves the esterification of pyrrole-2-carboxylic acid, followed by nitration, and finally, hydrazinolysis.

Workflow for Core Intermediate Synthesis

Core Synthesis Workflow A Pyrrole-2-carboxylic acid B Methyl pyrrole-2-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-nitro-1H-pyrrole-2-carboxylate B->C Nitration (HNO₃, Ac₂O) D This compound C->D Hydrazinolysis (NH₂NH₂·H₂O, EtOH)

Caption: Synthetic pathway to this compound.

Part I: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate

Causality: The synthesis begins with the protection of the carboxylic acid as a methyl ester. This is crucial for two reasons: 1) It prevents the acidic proton of the carboxylic acid from interfering with the nitration reagents, and 2) The ester group is less deactivating than a carboxylic acid, facilitating a cleaner electrophilic nitration. Nitration is performed using a mixture of nitric acid and acetic anhydride, which generates the potent electrophile, nitronium acetate (CH₃COONO₂), under controlled conditions to favor substitution at the C4 position.

Experimental Protocol:

  • Esterification: To a solution of 1H-pyrrole-2-carboxylic acid (1 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC indicates the consumption of the starting material. Neutralize the reaction mixture with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 1H-pyrrole-2-carboxylate.

  • Nitration: Cool a solution of methyl 1H-pyrrole-2-carboxylate (1 eq.) in acetic anhydride (5 volumes) to -10 °C. Add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and acetic anhydride (2 volumes) dropwise, ensuring the temperature does not exceed -5 °C. Stir the mixture at this temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and stir until a solid precipitate forms. Filter the solid, wash thoroughly with cold water, and dry to obtain methyl 4-nitro-1H-pyrrole-2-carboxylate.

Part II: Synthesis of this compound (The Core Intermediate)

Causality: The final step is the conversion of the methyl ester to the carbohydrazide via nucleophilic acyl substitution. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. Ethanol is an ideal solvent as it dissolves both the ester and hydrazine hydrate and its boiling point is suitable for refluxing the reaction to completion.

Experimental Protocol:

  • Reaction Setup: Suspend methyl 4-nitro-1H-pyrrole-2-carboxylate (1 eq.) in absolute ethanol (15 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (80-99%, 5-10 eq.) to the suspension. The large excess of hydrazine drives the reaction to completion.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the resulting solid, wash with a small amount of cold ethanol to remove excess hydrazine, and dry under vacuum to yield this compound as a stable solid. The CAS number for this compound is 28494-48-6[1].

Derivatization Protocols

The carbohydrazide moiety is a versatile precursor for synthesizing a variety of heterocyclic derivatives.

A. Synthesis of Schiff Bases (Hydrazones)

The most direct derivatization involves the condensation of the hydrazide with an aldehyde or ketone to form a hydrazone, also known as a Schiff base.[2][3] This reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

General Synthesis of Pyrrole-Based Hydrazones

Schiff Base Synthesis cluster_0 Reaction Scheme cluster_1 Conditions Hydrazide 4-Nitro-1H-pyrrole- 2-carbohydrazide Product Schiff Base (Hydrazone) Hydrazide->Product + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Solvent Ethanol or Acetic Acid Catalyst Glacial Acetic Acid (catalytic) Temp Reflux

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 eq.) in absolute ethanol (20 volumes). Add an equimolar amount of the desired substituted aromatic aldehyde (1 eq.).[4][5]

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the reaction.[4][6]

  • Reaction: Reflux the mixture for 3-6 hours. The reaction progress can be monitored by TLC.[4]

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration. The crude solid is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) to yield the pure Schiff base derivative.[5]

Data Presentation: Representative Schiff Base Derivatives

EntryAldehyde Substituent (R)SolventTime (h)Yield (%)M.P. (°C)
1HEthanol385-90210-212
24-ClEthanol488-92225-227
34-NO₂Ethanol390-95240-242
44-OCH₃Ethanol582-87198-200
52-OHEthanol485-90215-217

Note: Yields and melting points are representative and may vary based on experimental conditions.

B. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are important five-membered heterocycles known for a wide range of biological activities.[7][8] They can be synthesized from carbohydrazides via cyclodehydration reactions. A common and effective method involves the reaction with a carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[9]

Experimental Protocol:

  • Mixing: In a round-bottom flask, create a homogenous mixture of this compound (1 eq.) and a substituted aromatic carboxylic acid (1 eq.).

  • Cyclodehydration: Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) dropwise to the mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: Filter the precipitated solid, wash it extensively with water, and dry it.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-nitro-1H-pyrrol-2-yl)-5-(aryl)-1,3,4-oxadiazole.

Mechanism for 1,3,4-Oxadiazole Formation

Oxadiazole Synthesis A Hydrazide + Carboxylic Acid B Diacylhydrazine Intermediate A->B Acylation C Cyclodehydration B->C POCl₃, Δ D 2,5-Disubstituted 1,3,4-Oxadiazole C->D

Caption: Key steps in the synthesis of 1,3,4-oxadiazoles.

C. Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with significant pharmacological importance.[10][11] They can be synthesized by reacting hydrazides with 1,3-dicarbonyl compounds, such as acetylacetone, in a reaction that proceeds through condensation followed by intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 eq.) in glacial acetic acid (15 volumes) in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyrazole derivative) (1 eq.).

  • Reaction: Heat the mixture at reflux for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from ethanol to afford the pure pyrazole derivative.

Self-Validating Systems: Characterization and Purity

For every protocol, it is imperative to validate the structure and purity of the synthesized compounds.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the final product. A single spot in an appropriate solvent system (e.g., Ethyl Acetate/Hexane) suggests high purity.

  • Melting Point (M.P.): A sharp and uncorrected melting point is a good indicator of purity.

  • Spectroscopic Analysis:

    • FTIR (cm⁻¹): Confirms the presence of key functional groups. For hydrazone synthesis, one should observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the C=N (azomethine) stretch (~1600-1650 cm⁻¹).

    • ¹H NMR (ppm): Provides definitive structural proof. In hydrazone formation, the disappearance of the aldehyde proton signal (δ ~9-10 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) (δ ~8-9 ppm) and the N-H proton are key diagnostic markers.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, typically by identifying the molecular ion peak [M]⁺ or [M+H]⁺.

References

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • Tzankova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Inamdar, S., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Deng, X., et al. (2014). Regioselective Synthesis of 4‐Nitro‐ or 4‐Chloro‐Tetrasubstituted Pyrazoles from Hydrazones and β‐Halo‐β‐nitrostyrenes. European Journal of Organic Chemistry. Available at: [Link]

  • Da Settimo, A., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JCR. Available at: [Link]

  • Al-Ostath, A. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Singh, B., & Singh, D. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Available at: [Link]

  • Ali, A. A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy. Available at: [Link]

  • Khashi, M. (2020). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available at: [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sharma, P., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Aliyu, H. N., & Sani, U. (2016). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Mohammed, H. I. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • ResearchGate. Synthetic route for the synthesis of pyrrole derivatives (138A–D). Available at: [Link]

  • ResearchGate. Synthesis of the pyrrole-based hydrazide-hydrazones. Available at: [Link]

  • Sarg, M., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-Nitro-1H-pyrrole-2-carbohydrazide using RP-HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

[AN2026-01]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents detailed protocols for the quantification of 4-nitro-1H-pyrrole-2-carbohydrazide, a key chemical intermediate in various synthetic pathways. Two robust analytical methods are described: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The methodologies are built upon established analytical principles for related pyrrole and nitroaromatic compounds, providing a solid foundation for method implementation and validation in a research or quality control setting.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a nitropyrrole core and a hydrazide functional group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents.[1] Accurate and precise quantification of this intermediate is critical for monitoring reaction kinetics, determining purity, and ensuring the quality of starting materials in a drug development pipeline.

This guide provides two distinct, complementary analytical approaches for the determination of this compound. The RP-HPLC-UV method is widely accessible and suitable for analyzing samples with concentrations in the µg/mL range. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications or for detecting trace impurities.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not widely published, we can infer its analytical behavior from its constituent parts: the 4-nitro-1H-pyrrole-2-carboxylic acid and the hydrazide moiety. The nitropyrrole core contains a strong chromophore, making UV-Vis spectrophotometry a suitable detection method.[2] The presence of the acidic N-H proton on the pyrrole ring and the basic hydrazide group means that the compound's retention in reversed-phase chromatography will be pH-dependent. Method development should, therefore, carefully consider the pH of the mobile phase to ensure optimal peak shape and retention.

Primary Method: RP-HPLC with UV Detection

This method provides a reliable and robust approach for the routine quantification of this compound. The principles are based on validated methods for similar pyrrole derivatives.[3][4]

Principle

The analyte is separated on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and a pH-controlled aqueous buffer. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the nitropyrrole moiety. Quantification is performed using an external standard calibration curve.

Apparatus and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard.

Experimental Protocol

Step 1: Preparation of Mobile Phase (0.02 M Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The final mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 50:50 (v/v).[4] This ratio may require optimization.

Step 2: Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

Step 3: Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions A table summarizing the recommended HPLC conditions is provided below.

ParameterRecommended ConditionRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard for reversed-phase separation of small organic molecules.
Mobile Phase Acetonitrile : 0.02M KH₂PO₄ buffer (pH 3.0) (50:50, v/v)Provides good retention and peak shape for pyrrole derivatives.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sensitivity requirements.
Detection Wavelength 225 nm or 350 nm225 nm is a general wavelength for pyrroles[4], while 350 nm is characteristic for α-nitropyrroles.[2] A full UV scan of the analyte is recommended to determine the optimal wavelength.

Step 5: Data Analysis

  • Inject the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Compare the chromatogram of a blank and a spiked sample to ensure no interference at the analyte's retention time.

  • Linearity: A correlation coefficient (r²) of ≥ 0.999 for the calibration curve.

  • Accuracy: Determined by recovery studies on spiked placebo samples; recovery should be within 98-102%.

  • Precision: Assessed as the relative standard deviation (RSD) for replicate injections, which should be ≤ 2%.

Orthogonal Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices, LC-MS/MS is the method of choice.[6]

Principle

The sample is first separated using UHPLC for faster analysis and better resolution. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion) and fragmenting it to produce a characteristic product ion. This specific transition provides excellent selectivity and sensitivity.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precip Evaporation Evaporation & Reconstitution Protein_Precip->Evaporation UHPLC UHPLC Separation Evaporation->UHPLC Injection ESI ESI Source (Ionization) UHPLC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Fragmentation (CID) MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Data_Analysis Quantification MS3->Data_Analysis MRM Data

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Protocol Outline

Step 1: Sample Preparation (for biological samples)

  • To 100 µL of plasma, add an internal standard and 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Step 2: LC-MS/MS Conditions The following table provides a starting point for method development. The mass transitions must be determined experimentally by infusing a standard solution of the analyte.

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides high resolution and fast run times.
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Standard for fast LC-MS applications.
Mobile Phase A 0.1% Formic Acid in WaterCommon mobile phase additive for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides efficient elution of the analyte.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm i.d. column.
Ion Source Electrospray Ionization (ESI), Positive ModeThe hydrazide moiety is expected to protonate readily.
Precursor Ion [M+H]⁺ To be determined (Expected: m/z 171.04)Based on the molecular formula C₅H₆N₄O₃.
Product Ion(s) To be determinedRequires experimental optimization via fragmentation of the precursor ion.
Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.[7]
Causality in Method Design
  • Choice of Ionization: ESI in positive mode is chosen because the hydrazide group is basic and readily accepts a proton.

  • MRM for Selectivity: In complex matrices, interferences can co-elute with the analyte. MRM ensures that only the specific precursor-to-product ion transition for this compound is monitored, effectively filtering out background noise and enhancing trustworthiness.[7]

Conclusion

This application note details two comprehensive and robust methods for the quantification of this compound. The RP-HPLC-UV method serves as an excellent primary technique for routine analysis, while the LC-MS/MS method provides an orthogonal, high-sensitivity approach for trace-level detection. The protocols are grounded in established analytical practices for related compounds and offer a clear path for implementation and validation. By explaining the rationale behind experimental choices, this guide empowers researchers to adapt and optimize these methods for their specific applications.

References

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharmacia, 63(3), 29-34. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. [Link]

  • Vladimirova, S., Danalev, D., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 7-13. [Link]

  • ResearchGate. (2019). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Nam, S. J., et al. (2010). Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae. Journal of Natural Products, 73(11), 1854-1859. [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Tsanev, R., et al. (2014). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. The Royal Society of Chemistry. [Link]

  • Schebb, N. H., et al. (2014). LC-MS/MS analysis of uncommon paracetamol metabolites derived through in vitro polymerization and nitration reactions in liquid nitrogen. Analytical and Bioanalytical Chemistry, 406(22), 5345-5356. [Link]

Sources

Application Notes and Protocols for 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

4-nitro-1H-pyrrole-2-carbohydrazide is a specialized organic compound with potential applications in medicinal chemistry and drug development as a synthetic intermediate.[1][2] Its structure, incorporating a nitro-pyrrole moiety and a hydrazide group, suggests a unique reactivity profile that necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations have been synthesized from data on structurally related compounds, including 4-nitro-1H-pyrrole-2-carboxylic acid, 1H-pyrrole-2-carbohydrazide, and general principles for handling nitro-containing heterocyclic compounds and hydrazides.[3][4][5] A thorough risk assessment should be conducted by the end-user, considering the specific experimental context.

Compound Profile and Hazard Assessment

Chemical and Physical Properties (Inferred)

The properties of this compound are inferred from its constituent parts and related molecules. A summary is presented in Table 1.

PropertyInferred Value/CharacteristicRationale and References
Molecular Formula C₅H₅N₄O₃Derived from chemical structure.
Molecular Weight 185.12 g/mol Calculated from the molecular formula.
Appearance Likely a solid, possibly beige to yellow in color.Based on related pyrrole compounds.[6]
Melting Point Expected to be elevated due to hydrogen bonding and nitro group.Hydrazides and nitro compounds often have high melting points.[7]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF).Common for similar heterocyclic compounds.
Stability Potentially sensitive to heat, light, and strong oxidizing agents.Nitro compounds can be thermally unstable, and hydrazides are reducing agents.[8]
Hazard Identification and GHS Classification (Predicted)

Based on the GHS classifications for 4-nitro-1H-pyrrole-2-carboxylic acid and the known hazards of hydrazides, the following GHS pictograms and hazard statements are predicted for this compound[3]:

  • Pictograms:

    • 
      (Warning)
      
  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P301+P317: IF SWALLOWED: Get medical help.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Procedures

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of appropriate PPE. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Retardant Lab Coat compound This compound gloves Nitrile Gloves (inspect before use) goggles Chemical Splash Goggles face_shield Face Shield (when handling larger quantities) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->face_shield Wears (as needed)

Caption: Minimum Personal Protective Equipment (PPE) for handling.

Engineering Controls

All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[10] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.

Weighing and Dispensing Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Tare the balance.

  • Dispensing:

    • Carefully open the container of this compound.

    • Using a clean, designated spatula, transfer the desired amount of the solid compound to the weigh boat.

    • Avoid generating dust. If dust is observed, pause and allow the fume hood to clear the air.

    • Securely close the primary container immediately after dispensing.

  • Post-Dispensing:

    • Record the weight.

    • Carefully transfer the weighed compound to the reaction vessel or for further use.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

    • Wipe down the balance and surrounding area within the fume hood.

Storage Procedures

Proper storage is critical to maintaining the stability and purity of this compound and preventing hazardous reactions.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and potential for thermal decomposition.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Hydrazides can be sensitive to air and moisture.
Light Protect from light by storing in an amber vial or a dark cabinet.Nitro-aromatic compounds can be light-sensitive.
Container Keep in a tightly sealed, clearly labeled container.Prevents contamination and exposure to air and moisture.[6][11]
Location Store in a dedicated, well-ventilated cabinet away from incompatible materials.[10]Segregation prevents accidental hazardous reactions.
Incompatible Materials

To prevent potentially vigorous or explosive reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong oxidizing agents (e.g., peroxides, nitrates, perchlorates)[12][13]

  • Strong acids and bases

  • Reducing agents (as hydrazides themselves are reducing agents, this is to prevent cross-contamination)

  • Metal oxides[12]

The following diagram illustrates the logical flow for determining the appropriate storage location.

Storage_Decision_Tree start Receiving Compound check_container Is container sealed and intact? start->check_container check_label Is label clear and accurate? check_container->check_label Yes quarantine Quarantine and report check_container->quarantine No find_location Identify cool, dry, dark storage area check_label->find_location Yes check_label->quarantine No check_incompatibles Is area free of incompatible materials? find_location->check_incompatibles check_incompatibles->find_location No, find another location inert_atmosphere Is inert atmosphere required? check_incompatibles->inert_atmosphere Yes store_inert Store in desiccator or glovebox with inert gas inert_atmosphere->store_inert Yes store_general Store in designated cabinet inert_atmosphere->store_general No

Caption: Decision tree for proper storage of the compound.

Spill and Waste Management

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[9] Use a dustpan and brush designated for hazardous waste. Do not use a vacuum cleaner unless it is specifically rated for explosive dusts.

  • Decontaminate: Wipe the spill area with a damp cloth and an appropriate solvent.

  • Dispose: Place all contaminated materials (swept solid, cloths, PPE) in a sealed, labeled hazardous waste container.

Waste Disposal

All waste containing this compound, including unused compound, contaminated materials, and reaction byproducts, must be disposed of as hazardous chemical waste.[6] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

  • Reddit. (2021). Storage of Boc-hydrazide. [Link]

  • PubChem. 4-nitro-1H-pyrrole-2-carboxylic Acid. [Link]

  • Reddit. (2020). Advice on storing/handling hydrazine. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Defense Technical Information Center. (1984). Safety and Handling of Hydrazine. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1H-Pyrrole-2-carbohydrazide, 97%. [Link]

  • ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • IP Innovative Publication Pvt. Ltd. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

  • National Institutes of Health. 1H-Pyrrole-2-carbohydrazide. [Link]

  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • National Institutes of Health. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

Sources

Troubleshooting & Optimization

solubility issues of 4-nitro-1H-pyrrole-2-carbohydrazide in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-nitro-1H-pyrrole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this compound, with a specific focus on its solubility characteristics. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.

Understanding the Molecule: A Foundation for Troubleshooting

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a carbohydrazide functional group. The presence of these distinct moieties gives the molecule a unique physicochemical profile that directly influences its solubility.

  • The Pyrrole Ring: The aromatic pyrrole core contributes to the molecule's nonpolar character. Pyrrole itself is sparingly soluble in water but shows good solubility in many organic solvents.[1]

  • The Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is a polar functional group that can participate in dipole-dipole interactions.[2] The presence of nitro groups can sometimes enhance antibacterial activity.[3]

  • The Carbohydrazide Group: The carbohydrazide group (-CONHNH2) is capable of forming strong hydrogen bonds, which generally promotes solubility in polar protic solvents like water. However, it can also contribute to strong intermolecular interactions in the solid state, potentially leading to poor solubility in less polar solvents.

The interplay of these functional groups results in a molecule with a complex solubility profile, often exhibiting poor solubility in a wide range of common solvents. This guide will provide you with strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

Predicted Solubility Profile of this compound at Ambient Temperature

SolventPredicted SolubilityRationale for Prediction
WaterVery LowThe nonpolar pyrrole ring and the nitro group are expected to dominate over the hydrophilic carbohydrazide moiety.
MethanolLow to ModerateThe alcohol can act as both a hydrogen bond donor and acceptor, but the overall polarity may not be optimal.
EthanolLow to ModerateSimilar to methanol, but its slightly lower polarity might offer slightly better solvation of the pyrrole ring.
AcetoneModerateA polar aprotic solvent that can accept hydrogen bonds and engage in dipole-dipole interactions.
AcetonitrileModerateA polar aprotic solvent that is a good choice for dissolving many organic compounds.
Dichloromethane (DCM)LowWhile it can dissolve many organic compounds, its lower polarity may not be sufficient to overcome the strong intermolecular forces of the carbohydrazide and nitro groups.
Dimethylformamide (DMF)HighA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with strong hydrogen bonding capabilities.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent that is an excellent solvent for many poorly soluble compounds due to its strong hydrogen bond accepting ability. Pyrrole-2-carboxylic acid, a related compound, is highly soluble in DMSO.[4]
Tetrahydrofuran (THF)Low to ModerateA less polar ether that may not be effective at disrupting the strong intermolecular interactions.
TolueneVery LowA nonpolar aromatic solvent that is unlikely to effectively solvate the polar functional groups.
HexaneInsolubleA nonpolar aliphatic solvent that will not effectively dissolve this polar molecule.

Q2: I am having trouble dissolving the compound, even in solvents where it is predicted to be soluble. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the Temperature: Gently warming the solvent can significantly increase the solubility of many compounds. Use a water bath or a controlled heating mantle and monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.

  • Use a Co-solvent System: A mixture of solvents can often be more effective than a single solvent. For example, a small amount of DMSO or DMF in a less polar solvent can dramatically improve solubility.

  • pH Adjustment: For aqueous or partially aqueous solutions, adjusting the pH may alter the ionization state of the molecule and improve solubility. Given the presence of the pyrrole NH and the carbohydrazide group, both acidic and basic conditions could potentially be explored, though with caution to avoid hydrolysis.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, proper safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care. The related compound 1H-Pyrrole-2-carboxaldehyde is known to cause skin, eye, and respiratory irritation.[5][6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7][8]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for addressing solubility challenges with this compound.

Step 1: Initial Solvent Selection

Begin with the most promising solvents based on the predicted solubility profile.

  • Primary Choice (High Polarity Aprotic): Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are the most likely solvents to achieve complete dissolution at room temperature.

  • Secondary Choice (Polar Aprotic/Protic): If DMSO or DMF are not suitable for your application, try Acetone, Acetonitrile, or Ethanol. Be prepared to apply gentle heating.

Step 2: Enhancing Dissolution

If the compound does not readily dissolve in your chosen solvent, employ the following techniques:

  • Heating: Gently warm the mixture in a controlled manner. Monitor the solution for any color changes that might indicate thermal decomposition.

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval.

  • Vortexing: For small volumes, vigorous vortexing can aid in the dissolution process.

Step 3: Co-Solvent Systems

If a single solvent is not effective, a co-solvent approach can be beneficial.

  • Rationale: A co-solvent system can modulate the polarity of the solvent to better match the solute, disrupting the crystal lattice energy more effectively.

  • Recommended Mixtures:

    • For less polar applications: Start with a primary solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and add small aliquots of DMSO or DMF (e.g., 1-10% v/v) until the compound dissolves.

    • For more polar applications: If using a protic solvent like ethanol or methanol, the addition of a small amount of water may in some cases improve solubility, though the reverse is more likely for this compound.

Step 4: pH Modification (for Aqueous Systems)

For applications requiring an aqueous or semi-aqueous solution, pH adjustment can be a powerful tool.

  • Acidic Conditions: The addition of a dilute acid (e.g., 0.1 M HCl) may protonate the carbohydrazide group, potentially increasing its aqueous solubility.

  • Basic Conditions: The addition of a dilute base (e.g., 0.1 M NaOH) could deprotonate the pyrrole nitrogen, forming an anion that may be more soluble in water.

Caution: Be mindful that significant pH changes can lead to hydrolysis or degradation of the compound. It is advisable to perform small-scale pilot experiments to assess stability.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.

Solubility_Troubleshooting start Start: Undissolved this compound solvent_selection Step 1: Select Solvent (DMSO, DMF, Acetone, or Acetonitrile) start->solvent_selection dissolution_check1 Does it dissolve? solvent_selection->dissolution_check1 enhancement Step 2: Apply Heat/Sonication dissolution_check1->enhancement No success Solution Prepared Successfully dissolution_check1->success Yes dissolution_check2 Does it dissolve? enhancement->dissolution_check2 co_solvent Step 3: Use a Co-solvent System (e.g., DCM/DMSO) dissolution_check2->co_solvent No dissolution_check2->success Yes dissolution_check3 Does it dissolve? co_solvent->dissolution_check3 ph_modification Step 4: pH Modification (Aqueous Systems Only) dissolution_check3->ph_modification No dissolution_check3->success Yes dissolution_check4 Does it dissolve? ph_modification->dissolution_check4 dissolution_check4->success Yes failure Consult further literature or consider derivatization dissolution_check4->failure No

Sources

stability of 4-nitro-1H-pyrrole-2-carbohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-nitro-1H-pyrrole-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for the stability-related challenges encountered during the handling, storage, and experimental use of this compound. Our approach is grounded in established principles of physical organic chemistry and informed by extensive experience with related heterocyclic and energetic molecules.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?

A1: The appearance of a yellow or brown color is a common indicator of degradation, particularly for pyrrole-based and nitroaromatic compounds. Pyrroles, especially those that are electron-rich, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored, often polymeric, impurities.[1] The nitro group can also contribute to coloration upon degradation.

  • Recommendation: While a slight color change may not significantly impact purity for some applications, it is a sign of instability. For sensitive assays or when precise quantification is required, it is highly advisable to purify the material (e.g., by recrystallization) and to handle and store it under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures.[1] Before use, confirm the purity by an appropriate analytical method, such as HPLC or LC-MS.

Q2: I'm dissolving the compound in an acidic buffer for my assay, and the solution is turning dark brown or black. What is happening?

A2: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[2] The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, making the ring susceptible to protonation under acidic conditions.[3] This protonation disrupts the aromaticity and initiates a chain reaction, leading to the formation of dark, insoluble polypyrrole materials.[2]

  • Recommendation: Avoid strongly acidic conditions. If your experiment requires a low pH, consider the following strategies:

    • Work at the highest acceptable pH for your experimental window.

    • If possible, protect the pyrrole nitrogen with a suitable protecting group (e.g., a tosyl group) before subjecting the molecule to acidic reagents. This will, however, alter the molecule's properties.[2]

    • If protection is not an option, perform the reaction at a very low temperature (e.g., -78 °C) and add the acid slowly to a dilute solution of your compound to minimize localized high concentrations of acid.[2]

Q3: My solution of this compound loses potency over a few hours, even when stored in the dark at room temperature. What is the likely cause?

A3: This loss of potency is likely due to the hydrolytic instability of the carbohydrazide moiety, especially if the solution is not at a neutral pH. The hydrazide functional group is susceptible to hydrolysis, which cleaves the C-N bond to form the corresponding carboxylic acid (4-nitro-1H-pyrrole-2-carboxylic acid) and hydrazine. This hydrolysis can be catalyzed by both acids and bases.[4][5] Studies on similar pyrrole hydrazides have shown they are most stable at a neutral pH (around 7.4).[6][7]

  • Recommendation: Prepare solutions fresh whenever possible. If a stock solution is required, prepare it in a neutral, buffered solvent (e.g., phosphate-buffered saline, pH 7.4) and store it at a low temperature (2-8 °C or -20 °C) for short periods. Qualify the stability of your stock solution over your experimental timeframe.

Q4: I'm seeing multiple peaks in my HPLC chromatogram after leaving my sample on the autosampler overnight. What are these impurities?

A4: The appearance of new peaks suggests on-instrument degradation. The likely culprits are a combination of hydrolysis, oxidation, and potentially photodecomposition if the autosampler is not shielded from light.

  • Likely Degradation Products:

    • Hydrolysis Product: 4-nitro-1H-pyrrole-2-carboxylic acid.

    • Oxidative Products: Oxidized forms of the pyrrole ring or products from the degradation of the nitro group.

    • Photodegradation Products: Aromatic hydrazides can undergo photolytic cleavage of the N-N bond.[4][5]

  • Recommendation: Minimize the time samples spend on the autosampler. Use a cooled autosampler if available. Prepare samples in a mobile phase-like diluent to ensure compatibility and pH control. If photodecomposition is suspected, use amber autosampler vials.

Troubleshooting Guide: Stability Under Stress Conditions

This guide is structured around the principles of forced degradation studies, which are designed to intentionally stress a compound to understand its intrinsic stability and predict potential degradation pathways.[6][7][8] If you observe any of the phenomena listed below, your compound is likely undergoing the described degradation.

Observed Issue Potential Degradation Pathway Scientific Explanation & Causality Recommended Solutions & Mitigation Strategies
Color change (yellow/brown/black), precipitation, or loss of solubility in acidic media (pH < 6). Acid-Catalyzed Polymerization The pyrrole ring is an electron-rich aromatic system. In the presence of acid, the ring can be protonated, which disrupts its aromaticity and makes it highly reactive towards polymerization with other pyrrole molecules.[2][3] This results in insoluble, colored polypyrrole byproducts.• Avoid acidic conditions where possible.• Buffer solutions to a neutral pH (6.5-7.5).• If low pH is unavoidable, work at low temperatures and add acid slowly to a dilute solution.[2]• Consider N-protection of the pyrrole ring for multi-step syntheses involving acidic reagents.
Gradual loss of the parent compound peak in HPLC over time in aqueous solutions, with the appearance of a more polar peak. Hydrolysis The carbohydrazide functional group is an amide derivative and is susceptible to nucleophilic attack by water, leading to cleavage of the amide bond. This reaction is catalyzed by both H⁺ and OH⁻ ions, meaning it is accelerated at both low and high pH.[4][5] Studies on pyrrole-based hydrazides confirm stability around neutral pH.[6][7]• Prepare aqueous solutions fresh before use.• For stock solutions, use a neutral buffer (e.g., PBS pH 7.4) and store at ≤ 4°C for short durations.• Avoid unbuffered water or solvents containing acidic or basic impurities.
Rapid degradation when exposed to oxidizing agents (e.g., hydrogen peroxide, or even air over long periods). Oxidation The pyrrole ring is sensitive to oxidation.[1] Additionally, the carbohydrazide moiety is a derivative of hydrazine, a strong reducing agent, and can be readily oxidized.[9][10] The nitro group itself can also participate in redox reactions.• Degas solvents to remove dissolved oxygen for long-term solution storage.• Store solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).• Avoid contact with strong oxidizing agents.[11]
Solutions turning yellow and degrading when left in ambient light. Photodecomposition Aromatic and nitroaromatic compounds are often photosensitive.[6][8] Specifically, aromatic hydrazides have been shown to undergo photocatalytic cleavage of the N-N bond when exposed to visible light, which would break the carbohydrazide into a carboxamide.[4][5]• Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.• Store solid material in the dark.• Minimize exposure to light during experimental procedures.
Degradation or discoloration upon heating (e.g., during recrystallization from a high-boiling solvent). Thermal Decomposition Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[12] The decomposition of nitro-heterocycles can be complex, often proceeding through radical mechanisms.[9][13]• Avoid excessive heating. Use lower boiling point solvents for recrystallization where possible.• If heating is necessary, do so for the minimum time required.• Perform thermal analysis (e.g., TGA/DSC) to determine the decomposition temperature before scaling up reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a systematic approach to investigating the stability of this compound. The goal is to generate a small amount (5-20%) of degradation to identify the primary degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS)

  • pH meter

  • Amber vials

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature and check at 30 min, 1 hr, and 2 hr time points.

    • Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Dilute an aliquot for analysis at each time point.

  • Thermal Degradation (Solution):

    • Take 2 mL of the stock solution in a sealed vial.

    • Heat at 80°C for 24 and 48 hours.

    • Cool and analyze.

  • Photolytic Degradation:

    • Expose a clear vial containing the stock solution to direct sunlight or a photostability chamber for 24 hours.

    • As a control, wrap an identical vial in aluminum foil and keep it alongside the exposed sample.

    • Analyze both samples.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

    • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and the decrease in the parent peak area.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on the chemical nature of this compound.

G cluster_hydrolysis Hydrolytic Pathway cluster_polymerization Acid-Catalyzed Pathway cluster_photo Photolytic Pathway parent This compound acid 4-Nitro-1H-pyrrole- 2-carboxylic acid parent->acid H₂O / H⁺ or OH⁻ hydrazine Hydrazine parent->hydrazine H₂O / H⁺ or OH⁻ parent2 This compound polymer Polypyrrole Degradant (Insoluble, Colored) parent2->polymer H⁺ (Strong Acid) parent3 This compound amide 4-Nitro-1H-pyrrole- 2-carboxamide parent3->amide hv (Light) N-N Cleavage

Caption: Key potential degradation pathways for this compound.

Safe Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Avoid creating dust.[15]

  • Keep away from strong acids, oxidizing agents, and sources of ignition.[16]

Storage:

  • Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1]

  • Keep in a cool, dry, dark place away from incompatible materials.[16]

  • For long-term storage, refrigeration (2-8 °C) is recommended.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • This material should be treated as hazardous chemical waste. Do not dispose of it down the drain.[17][18]

References

  • Zhang, M., & Wang, J. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(13), 2095-2101.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2018). Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone. CBU International Conference Proceedings, 6, 845-849.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(38), 7523–7526.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE.
  • BenchChem. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem Technical Support.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide. scbt.com.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem Technical Support.
  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. (n.d.). PubMed.
  • Colorimetric determination of hydrazine and nitrite using catalytic effect of palladium nanoparticles on the reduction reaction of methylene blue. (n.d.).
  • Wikipedia. (n.d.). Pyrrole.
  • Determination of carbohydrazide at trace and subtrace levels. (1992). PubMed.
  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Technical Support.
  • SAFETY D
  • Chang, W., Yang, W., Wang, X., Xu, F., Zhang, W., & Qian, J. (n.d.). Colorimetric and ratiometric fluorescent probes for sensitive visualization of hydrazine in water and in living cells. Analytical Methods.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025).
  • Juárez, J. F., Zylstra, G. J., & Ramos, J. L. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 75(4), 646–673.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • AK Scientific, Inc. (n.d.). 1-(2-Nitrobenzyl)
  • Santa Cruz Biotechnology. (n.d.). Pyrrole. scbt.com.
  • Analytice. (n.d.). Carbohydrazide - analysis.
  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. (n.d.). PubMed.
  • Luminescence and photochemical properties of hydrazones of aromatic aldehydes. (2025).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. (2025).
  • Thermo Fisher Scientific. (2025).
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed.
  • Redox. (2024).
  • Drug release from hydrazone-containing peptide amphiphiles. (n.d.). PMC - NIH.
  • BenchChem. (2025). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals. BenchChem Technical Support.
  • Wikipedia. (n.d.). Nitroimidazole.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025).
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI.
  • Solvent effects on carbohydrate transformation: insights into chemical pathway modulation. (n.d.). Green Chemistry (RSC Publishing).
  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025). NIH.
  • Stability indicating study by using different analytical techniques. (2023). IJSDR.
  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025).
  • 5-nitro-1H-pyrrole-2-carbonitrile - Safety D
  • Identification of the major degradation p

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Technical Support Center: Troubleshooting Pyrrole Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of polypyrrole (PPy). Here, we address specific experimental issues in a comprehensive question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Issues with Polymer Yield and Quality

This section addresses common problems related to achieving the desired amount and quality of polypyrrole.

Q1: My polypyrrole yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in pyrrole polymerization is a frequent issue stemming from several factors, primarily related to monomer quality, oxidant selection, and reaction conditions.

  • Monomer Purity: Pyrrole is susceptible to oxidation and acid-catalyzed polymerization under ambient conditions.[1][2] Impurities can interfere with the polymerization process. It is highly recommended to distill pyrrole before use to remove any oxidation products or inhibitors.[3][4]

  • Oxidant-to-Monomer Ratio: The stoichiometry between the oxidant and pyrrole is critical. An insufficient amount of oxidant will lead to incomplete polymerization. For chemical oxidative polymerization, a common oxidant is iron (III) chloride (FeCl₃). A molar ratio of FeCl₃ to pyrrole of approximately 2.2 to 2.4 is often optimal for maximizing yield and conductivity.[5]

  • Reaction Temperature: Lower polymerization temperatures are generally desirable as they slow down the oxidation rate of pyrrole monomers.[6] This promotes more regular chain formation by allowing a controlled reaction between radical cations and the growing polymer chain, thereby minimizing side reactions.[6]

  • Reaction Time: Insufficient reaction time can result in incomplete polymerization. The reaction should be allowed to proceed until no further precipitation of polypyrrole is observed. Typically, this can range from a few hours to 24 hours depending on the specific reaction conditions.[5][7]

Q2: The synthesized polypyrrole powder is a brownish or yellowish precipitate instead of the expected black powder. What does this indicate?

A2: The color of the polypyrrole product is a strong indicator of its oxidation state and conjugation length, which are directly related to its conductivity. A black or dark-colored precipitate is characteristic of highly conjugated, conductive polypyrrole. A brownish or yellowish color suggests a problem with the polymerization process.

  • Incomplete Polymerization: As mentioned in the previous point, insufficient oxidant or reaction time can lead to the formation of short-chain oligomers, which are typically brown or yellow and have poor conductivity.

  • Side Reactions: The presence of acid can catalyze side reactions, leading to polymers with alternating pyrrole and pyrrolidine units, which are not highly conjugated and may appear as polydisperse spheres.[2]

  • Oxidant Choice: The type of oxidant used can influence the final product. While strong oxidants like ammonium persulfate (APS) and FeCl₃ are common, their reactivity needs to be controlled.[5][8] In some cases, a yellow precipitate can form if the reaction conditions are not optimal, for instance, if the oxidant to monomer ratio is not correct.[3]

Section 2: Controlling Polymer Properties

This section focuses on troubleshooting the electrical and morphological properties of the synthesized polypyrrole.

Q3: The conductivity of my polypyrrole film is much lower than reported values. How can I improve it?

A3: Low conductivity in polypyrrole is a multifaceted problem that can be traced back to several experimental parameters. The conductivity of PPy is intrinsically linked to its doping level, conjugation length, and microstructure.[9]

  • Doping Level: The process of doping introduces charge carriers into the polymer backbone, significantly increasing its conductivity.[10][11] The choice and concentration of the dopant are crucial. Insufficient doping will result in a less conductive polymer.[12] During chemical polymerization, the counter-ion from the oxidant (e.g., Cl⁻ from FeCl₃) acts as the dopant. In electrochemical polymerization, the electrolyte anion is incorporated into the polymer film.[13]

  • Overoxidation: Applying too high of an oxidative potential during electropolymerization or using an excessive amount of oxidant in chemical polymerization can lead to overoxidation.[14][15] This process irreversibly damages the conjugated structure of the polypyrrole backbone by introducing carbonyl and hydroxyl groups, which disrupts the π-system and drastically reduces conductivity.[14][16][17]

  • Polymer Morphology: The arrangement of the polymer chains affects the charge transport between them. A more ordered, crystalline structure generally leads to higher conductivity. The choice of solvent, temperature, and the use of surfactants can influence the morphology.[18][19]

  • Monomer-to-Oxidant Ratio: As with yield, the ratio of oxidant to monomer is critical for conductivity. An optimal ratio ensures efficient polymerization and doping without causing significant overoxidation. For instance, with FeCl₃ as the oxidant, a molar ratio of around 2 has been found to provide good thermal stability and conductivity.[5]

Table 1: Effect of Oxidant to Monomer Ratio on Polypyrrole Conductivity
OxidantMonomerMolar Ratio (Oxidant/Monomer)Resulting Conductivity (S/cm)Reference
FeCl₃Pyrrole2.0~1-10[5]
(NH₄)₂S₂O₈Pyrrole1.0~0.1-1[5]
Cu(ClO₄)₂Pyrrole1.0Higher than FeCl₃ in anhydrous media[8]
Q4: I am struggling to control the morphology of my polypyrrole. Instead of a uniform film or desired nanostructures, I get an irregular precipitate. What should I do?

A4: Controlling the morphology of polypyrrole requires careful manipulation of the polymerization conditions. Uncontrolled precipitation is a common outcome when the reaction rate is too high.

  • Use of Templates and Surfactants: To achieve specific nanostructures such as nanotubes, nanofibers, or nanospheres, the use of hard or soft templates is often necessary.[20] Surfactants, like sodium dodecyl sulfate (SDS), can form micelles that act as soft templates, guiding the polymerization to form specific morphologies.[18][21][22]

  • Control of Reaction Rate: A rapid polymerization rate often leads to the formation of large, irregular agglomerates.[23] To slow down the reaction, consider the following:

    • Lowering the temperature: Conducting the polymerization at a lower temperature (e.g., 0-5 °C) can significantly slow down the reaction rate.[6]

    • Gradual addition of the oxidant: Adding the oxidant solution dropwise to the monomer solution allows for a more controlled polymerization process.

  • Electrochemical vs. Chemical Polymerization: Electrochemical polymerization offers greater control over the film morphology and thickness compared to chemical synthesis.[24][25] By controlling the applied potential or current density, one can precisely tailor the growth of the polymer film on the electrode surface.[26][27]

Section 3: Electrochemical Polymerization Issues

This section is dedicated to troubleshooting problems specific to the electrochemical synthesis of polypyrrole.

Q5: During electropolymerization, the resulting polypyrrole film adheres poorly to the electrode and flakes off. How can I improve adhesion?

A5: Poor adhesion of the polypyrrole film to the electrode surface is a common challenge in electropolymerization. Several factors can contribute to this issue:

  • Substrate Surface: The cleanliness and nature of the electrode surface are paramount. Ensure the electrode is thoroughly cleaned and polished before use to remove any contaminants that might interfere with adhesion.

  • Electrolyte Composition: The choice of electrolyte and solvent can significantly impact adhesion. The presence of certain steric stabilizers in the electrolyte solution has been shown to improve the adhesion of the polymer film to the substrate.[28]

  • Polymerization Parameters: High polymerization rates, resulting from high current densities or potentials, can lead to the formation of a stressed and poorly adherent film. Optimizing these parameters to achieve a slower, more controlled film growth is recommended.[27]

  • Overoxidation: As the film grows thicker, the outer layers can become overoxidized, which can lead to a loss of adhesion and mechanical integrity.[15] Careful control of the polymerization time and potential is necessary to avoid this.

Q6: The cyclic voltammogram (CV) of my polypyrrole film shows poorly defined or disappearing redox peaks. What is the cause?

A6: The characteristics of the cyclic voltammogram provide valuable information about the electrochemical properties of the polypyrrole film. Poorly defined or disappearing redox peaks are indicative of problems with the polymer's electroactivity.

  • Irreversible Overoxidation: This is the most common cause for the loss of electroactivity. If the potential is scanned to excessively positive values, the polymer will be irreversibly overoxidized, leading to a loss of conjugation and the inability to undergo reversible doping/dedoping.[14][15] The overoxidation potential for polypyrrole is typically around +0.7 V vs. SCE.[14]

  • Ion Trapping: During the redox cycling, ions from the electrolyte move in and out of the polymer film to maintain charge neutrality. In some cases, these ions can become trapped within the polymer matrix, leading to a gradual decrease in the observed redox currents.

  • Film Delamination: If the film is detaching from the electrode surface, the electroactive area will decrease, resulting in a reduction of the redox peak currents.

Section 4: Experimental Protocols and Workflows

Protocol 1: Purification of Pyrrole Monomer by Distillation

Objective: To remove impurities and oxidation products from commercial pyrrole before polymerization.

Materials:

  • Crude pyrrole

  • Calcium hydride (CaH₂) or other suitable drying agent

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Add the crude pyrrole to a round-bottom flask.

  • Add a small amount of a drying agent like calcium hydride to the pyrrole and stir for several hours or overnight to remove water.

  • Set up the distillation apparatus. It is crucial to protect the system from atmospheric moisture and oxygen.[29]

  • Heat the flask gently using a heating mantle. Pyrrole has a boiling point of 129-131 °C at atmospheric pressure.

  • Collect the fraction that distills at the correct boiling point. The purified pyrrole should be colorless.

  • Store the purified pyrrole under an inert atmosphere (e.g., nitrogen or argon) and in a dark, refrigerated environment to prevent degradation.[3]

Protocol 2: Chemical Oxidative Polymerization of Pyrrole

Objective: To synthesize polypyrrole powder with good conductivity.

Materials:

  • Purified pyrrole

  • Anhydrous iron (III) chloride (FeCl₃)

  • Deionized water or an appropriate organic solvent

  • Beaker or reaction flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Methanol and deionized water for washing

Procedure:

  • Prepare a solution of pyrrole in deionized water (e.g., 0.1 M).

  • In a separate beaker, prepare a solution of FeCl₃ in deionized water. The molar ratio of FeCl₃ to pyrrole should be approximately 2.2-2.4.[5]

  • Cool both solutions in an ice bath to 0-5 °C.

  • While stirring the pyrrole solution vigorously, add the FeCl₃ solution dropwise.

  • A black precipitate of polypyrrole should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.

  • Collect the polypyrrole precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Workflow: Troubleshooting Low Conductivity in Polypyrrole

Here is a logical workflow for diagnosing and resolving issues of low conductivity in synthesized polypyrrole.

Troubleshooting_Conductivity start Low Polypyrrole Conductivity Observed check_monomer Was the pyrrole monomer purified before use? start->check_monomer purify_monomer Purify pyrrole by distillation. check_monomer->purify_monomer No check_ratio Verify the oxidant-to-monomer molar ratio. check_monomer->check_ratio Yes purify_monomer->check_ratio adjust_ratio Adjust ratio (e.g., ~2.2-2.4 for FeCl3/pyrrole). check_ratio->adjust_ratio Incorrect check_temp Was the polymerization temperature controlled (e.g., 0-5°C)? check_ratio->check_temp Correct adjust_ratio->check_temp control_temp Implement cooling during polymerization. check_temp->control_temp No check_overoxidation Could overoxidation have occurred? (e.g., high potential, excess oxidant) check_temp->check_overoxidation Yes control_temp->check_overoxidation reduce_potential Reduce polymerization potential/current or oxidant concentration. check_overoxidation->reduce_potential Yes check_doping Is the doping process adequate? check_overoxidation->check_doping No reduce_potential->check_doping optimize_doping Optimize dopant concentration and type. check_doping->optimize_doping Suboptimal characterize Re-synthesize and characterize the polymer (e.g., four-point probe). check_doping->characterize Optimal optimize_doping->characterize Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_doping Doping pyrrole Pyrrole Monomer radical_cation Pyrrole Radical Cation pyrrole->radical_cation oxidant Oxidant (e.g., Fe³⁺) oxidant->radical_cation Oxidation dimer Dimer radical_cation->dimer Coupling radical_cation->dimer oligomer Oligomer dimer->oligomer Further Coupling dimer->oligomer polymer Polypyrrole Chain oligomer->polymer Chain Growth oligomer->polymer neutral_ppy Neutral PPy doped_ppy Conductive PPy (Doped) neutral_ppy->doped_ppy dopant Dopant Anion (A⁻) dopant->doped_ppy Charge Compensation

Caption: Mechanism of chemical oxidative polymerization of pyrrole.

References

  • Polypyrrole nanoparticles: control of the size and morphology - ResearchGate. Available at: [Link]

  • Overoxidation of Intrinsically Conducting Polymers - MDPI. Available at: [Link]

  • Kinetics and mechanism of pyrrole chemical polymerization - ResearchGate. Available at: [Link]

  • Preparation, characterization, and electrical conductivity of polypyrrole composite films. Available at: [Link]

  • Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties - ProQuest. Available at: [Link]

  • Polypyrrole Nanomaterials: Structure, Preparation and Application - MDPI. Available at: [Link]

  • Preparation, characterization, and electrical conductivity of polypyrrole composite films. Available at: [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. Available at: [Link]

  • Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... - ResearchGate. Available at: [Link]

  • Overoxidation mechanism of polypyrrole | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYPYRROLE CONJUGATED POLYMER IN THE PRESENCE OF IONIC SURFACTANT. Available at: [Link]

  • Proposed mechanism for anodic overoxidation of polypyrrole - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polypyrrole Synthesized via Different Routes - International Journal of Engineering Research & Technology. Available at: [Link]

  • (PDF) Controlled growth of polypyrrole hydrogels - ResearchGate. Available at: [Link]

  • Overoxidized Polypyrrole Chemical and Electrochemical N- Oxidation.A Theoretical Analysis of An Interesting Possibility - ResearchGate. Available at: [Link]

  • Oxidizing Effect on Chemical Polymerization of Pyrrole Monomer in Anhydrous Media | Request PDF - ResearchGate. Available at: [Link]

  • In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates - MDPI. Available at: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • All-dry, one-step synthesis, doping and film formation of conductive polypyrrole. Available at: [Link]

  • Kinetics and mechanism of pyrrole chemical polymerization | Request PDF - ResearchGate. Available at: [Link]

  • Breaking the Controversy of the Electropolymerization of Pyrrole Mechanisms by the Effective Screening Medium Quantum Charged Model Interface | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Process for the purification of crude pyrroles - Google Patents.
  • Breaking the Controversy of the Electropolymerization of Pyrrole Mechanisms by the Effective Screening Medium Quantum Charged Mo. Available at: [Link]

  • Can anyone please explain the procedure to electropolymerize pyrrole on GCE? - ResearchGate. Available at: [Link]

  • Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? - ResearchGate. Available at: [Link]

  • Pyrrole - Wikipedia. Available at: [Link]

  • Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Available at: [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV. Available at: [Link]

  • A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots - MDPI. Available at: [Link]

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC - NIH. Available at: [Link]

  • Doping and Dedoping Processes of Polypyrrole: DFT Study with Hybrid Functionals | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • How to control pyrrole in polymerization? - ResearchGate. Available at: [Link]

  • Increasing the Conductivity and Adhesion of Polypyrrole Hydrogels with Electropolymerized Polydopamine | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Pyrrole. - Organic Syntheses Procedure. Available at: [Link]

  • P-type doping process for polypyrrole. Reproduced with permission from... - ResearchGate. Available at: [Link]

  • Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Available at: [Link]

  • 58 questions with answers in PYRROLES | Science topic - ResearchGate. Available at: [Link]

  • kinetics-and-mechanism-of-pyrrole-chemical-polymerization - Ask this paper | Bohrium. Available at: [Link]

  • Factors affecting the yield of polypyrrole colloids produced under electrohydrodynamic conditions | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Hydrazide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrazide formation. Hydrazides are crucial building blocks in pharmaceuticals, agrochemicals, and material sciences, yet their synthesis can present significant challenges.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and efficiency of your experiments.

Fundamental Principles: The Chemistry of Hydrazide Formation

Hydrazide synthesis is fundamentally a nucleophilic acyl substitution reaction. The primary amino group of hydrazine or a hydrazine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative (such as an ester, acyl chloride, or activated carboxylic acid). The success of this reaction hinges on balancing the reactivity of the electrophile with the nucleophilicity of the hydrazine, while minimizing side reactions.

Common synthetic routes include:

  • From Esters: A straightforward and common method involving the heating of an ester with hydrazine hydrate, often in an alcoholic solvent.[2][3]

  • From Carboxylic Acids: Requires the use of a coupling agent (e.g., EDC, DCC) to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by hydrazine.[1][4]

  • From Acyl Chlorides: A very rapid and often violent reaction that must be performed at low temperatures with careful addition of hydrazine.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and corrective actions.

Problem Area 1: Low or No Product Yield

Q1: I've run my reaction, but TLC/LC-MS analysis shows only my starting material (ester or carboxylic acid). What should I investigate first?

A1: The absence of product formation points to issues with reaction activation or fundamental reagent quality.

  • Check Reagent Quality: The purity and concentration of hydrazine hydrate are critical. It can degrade over time or absorb atmospheric CO2. Use a fresh, properly stored bottle of hydrazine hydrate.[6] Anhydrous hydrazine is highly reactive but also hazardous; ensure you are using the correct form (hydrate vs. anhydrous) as specified for your reaction.

  • Insufficient Activation (for Carboxylic Acids): If starting from a carboxylic acid, the coupling agent is the primary suspect.

    • EDC/DCC: These carbodiimides are moisture-sensitive. Use fresh reagents and anhydrous solvents. The presence of water can hydrolyze the activated O-acylisourea intermediate faster than it can react with hydrazine.[7]

    • Reaction Temperature: For ester-based syntheses, ensure the temperature is high enough. Many reactions require refluxing in solvents like ethanol or methanol to proceed at a reasonable rate.[2][8] For coupling reactions, initial activation is often done at 0 °C to control the exothermic reaction, followed by warming to room temperature.[9]

  • Steric Hindrance: If your ester or carboxylic acid is sterically hindered near the carbonyl group, the reaction rate will be significantly slower. In such cases, longer reaction times, higher temperatures, or the use of a less hindered starting material (e.g., converting a bulky tert-butyl ester to a methyl ester first) may be necessary.

Q2: My reaction works, but the final isolated yield is consistently below 30%. What are the likely causes?

A2: Low yields in the presence of product formation often stem from competing side reactions or issues during work-up and purification.

  • Side Reactions: The most common side reaction is the formation of a 1,2-diacylhydrazine byproduct. This occurs when the newly formed, nucleophilic hydrazide product attacks another molecule of the activated carboxylic acid or ester.[10][11]

  • Product Loss During Work-up: Many simple hydrazides are polar and exhibit some water solubility. During aqueous work-up, a significant amount of product can be lost to the aqueous phase.[12]

  • Inadequate Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[7]

Problem Area 2: Formation of Side Products and Impurities

Q1: My mass spectrum shows a peak corresponding to my desired product plus the mass of my acyl group minus water. How can I prevent this diacylhydrazine impurity?

A1: The formation of the diacylhydrazine impurity is a classic problem driven by stoichiometry and reaction conditions.[10]

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents) relative to the ester or carboxylic acid. This ensures that the activated acyl species is more likely to encounter a molecule of hydrazine hydrate than the hydrazide product.

  • Slow Addition: When using coupling agents or highly reactive acyl chlorides, add the activating agent or acyl chloride solution slowly to a solution of the carboxylic acid and hydrazine. This maintains a low concentration of the highly reactive species, favoring the reaction with the more abundant hydrazine.

  • Temperature Control: Running the reaction at the lowest effective temperature can help control the rate of the second acylation reaction, which often has a higher activation energy.

Q2: My reaction mixture is turning yellow/brown, and I'm seeing multiple unidentified spots on my TLC plate. What's happening?

A2: Discoloration and the appearance of multiple spots often indicate degradation of either the hydrazine reagent or the product.

  • Hydrazine Stability: Hydrazine can be susceptible to oxidation, especially in the presence of air and certain metal ions.[7][13] Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive.

  • Solvent Purity: Use high-purity or anhydrous solvents. Protic solvents like ethanol and methanol are common and generally suitable.[7] However, for sensitive substrates, aprotic solvents like DMF or acetonitrile may be necessary, especially in coupling reactions.[7]

  • Thermal Decomposition: Excessive heat can lead to the degradation of reactants or products.[14] Determine the lowest temperature at which the reaction proceeds efficiently.

Problem Area 3: Difficult Reaction Work-up and Purification

Q1: My hydrazide product is highly polar and seems to be lost during aqueous extraction. How can I improve my isolation?

A1: Isolating polar compounds is a common challenge. Modifying the work-up procedure is key.

  • Back-Extraction: After the initial organic extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the polarity of the aqueous phase and can "salt out" your polar product, allowing it to be recovered by further extractions with a more polar organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol.

  • Evaporation and Precipitation: If the product is intractable to extraction, remove the reaction solvent under reduced pressure. The resulting crude residue can sometimes be triturated with a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the polar hydrazide, which can then be collected by filtration.

  • Chromatography:

    • Reverse-Phase Chromatography: This is often the best choice for highly polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.

    • HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for compounds that are too polar for reverse-phase.[15] It uses a polar stationary phase (like silica or an amine-functionalized phase) with a high-organic/low-aqueous mobile phase.[15]

    • Silica Gel Chromatography: While challenging for very polar hydrazides, it can be effective. A common tactic is to use a polar eluent system, such as dichloromethane/methanol. Adding a small amount of ammonium hydroxide to the mobile phase can help prevent streaking on the silica gel. Excess hydrazine hydrate should stick to the silica column.[16]

Q2: How can I effectively remove the urea byproduct from my EDC or DCC coupling reaction?

A2: The dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproducts are notoriously difficult to remove.

  • Filtration (for DCU): DCU, the byproduct of DCC, is insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate. After the reaction is complete, the DCU can often be removed by simple filtration.

  • Acidic Wash (for EDU): EDU, the byproduct of the more common water-soluble coupling agent EDC, is basic. During work-up, washing the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid) will protonate the EDU, making it water-soluble and easily removable in the aqueous phase. Perform this wash multiple times for best results.

Process Optimization & Workflow

A logical workflow is crucial for efficiently diagnosing and solving issues in hydrazide synthesis. The following decision tree illustrates a systematic approach to troubleshooting.

G Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Start_Consumed Starting Material Consumed? Monitor->Start_Consumed Product_Observed Desired Product Observed? Start_Consumed->Product_Observed Yes Troubleshoot_Activation Troubleshoot Activation: 1. Check Hydrazine Quality 2. Check Coupling Agent 3. Increase Temperature/Time Start_Consumed->Troubleshoot_Activation No Troubleshoot_Side_Rxn Troubleshoot Side Reactions: 1. Check Stoichiometry (Use excess Hydrazine) 2. Slow Addition of Reagents 3. Lower Reaction Temp Product_Observed->Troubleshoot_Side_Rxn No / Impurities Present Workup Proceed to Work-up & Purification Product_Observed->Workup Yes Troubleshoot_Activation->Monitor Troubleshoot_Side_Rxn->Monitor Yield_Check Yield > 70%? Workup->Yield_Check Optimize_Workup Optimize Work-up: 1. Use 'Salting Out' 2. Change Extraction Solvent 3. Consider Chromatography Yield_Check->Optimize_Workup No Success Successful Synthesis Yield_Check->Success Yes Optimize_Workup->Workup

Caption: A troubleshooting decision tree for hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q: Which method is best: starting from an ester, a carboxylic acid, or an acyl chloride? A: This depends on your substrate's availability and stability.

  • Ester Route: Generally the mildest and most common method for simple substrates. It is often high-yielding and avoids costly coupling agents.[8][17]

  • Carboxylic Acid Route: The most versatile method, especially for complex molecules in drug development, as it avoids the need to first synthesize an ester. It offers a wide range of coupling agents to tune reactivity.[1][18] Yields typically range from 70-90%.[19]

  • Acyl Chloride Route: The most reactive and often used when other methods fail. However, the reaction can be violent and requires careful temperature control.[5] It is also limited by the availability and stability of the corresponding acyl chloride.

Q: How should I handle and store hydrazine hydrate? A: Hydrazine hydrate is a hazardous substance and requires careful handling.[20][21]

  • Safety: It is corrosive, toxic, and a suspected carcinogen.[20] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.[14][21]

  • Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials like strong acids and oxidizing agents.[14][22]

  • Stability: While aqueous solutions are relatively stable, they can decompose at elevated temperatures.[13] Avoid contact with metal oxides (e.g., rust), which can catalyze decomposition.[22]

Q: What is the optimal temperature and reaction time? A: This is highly substrate-dependent.

  • Ester to Hydrazide: Typically requires heating, often to reflux in ethanol (78 °C) or methanol (65 °C) for several hours (4-24 h).[2]

  • Acid to Hydrazide (with EDC): The activation step is often performed at 0 °C for 15-30 minutes, followed by the addition of hydrazine and slow warming to room temperature, where the reaction is stirred for 4-16 hours.[9]

  • Monitoring is Key: The best practice is not to rely on a fixed time but to monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

Data & Reagent Guide

For syntheses starting from carboxylic acids, the choice of coupling agent is critical. The table below compares common options.

Coupling AgentFull NameByproductSolubility of ByproductKey Advantages & Considerations
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDUWater-solubleMost Common: Byproduct easily removed with an acidic wash. Good for a wide range of substrates.[9]
DCC N,N'-DicyclohexylcarbodiimideDCUInsoluble in DCM, EtOAcByproduct removed by filtration. Potent skin allergen.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-Water-solubleVery powerful and fast. Reduces risk of racemization for chiral acids. More expensive.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate-Water-solubleSimilar to HATU, very efficient for peptide-like couplings.

Optimized Protocols

Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate

This protocol demonstrates a standard procedure for converting an ester to a hydrazide.

Materials:

  • Methyl Benzoate (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 3.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl benzoate (e.g., 5.0 g, 36.7 mmol).

  • Add ethanol (e.g., 50 mL) to dissolve the ester.

  • Add hydrazine hydrate (e.g., 5.5 mL, 110 mmol, 3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6 hours.

  • Checkpoint: Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is complete when the methyl benzoate spot (higher Rf) is no longer visible.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield benzohydrazide. (Expected yield: >90%).

Protocol 2: Synthesis of Adipic Dihydrazide from Adipic Acid using EDC

This protocol is an example of a direct conversion from a dicarboxylic acid.

Materials:

  • Adipic Acid (1.0 eq)

  • EDC·HCl (2.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq, optional additive to improve efficiency)

  • Hydrazine Hydrate (~64% solution, 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve adipic acid (e.g., 10.0 g, 68.4 mmol) in anhydrous DMF (150 mL).

  • Add HOBt (e.g., 1.85 g, 13.7 mmol) if used.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (e.g., 28.8 g, 150.5 mmol, 2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve hydrazine hydrate (e.g., 8.6 mL, 171 mmol, 2.5 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (16 hours).

  • Checkpoint: Monitor by LC-MS to confirm the disappearance of adipic acid and the formation of the dihydrazide product.

  • Pour the reaction mixture into a large volume of rapidly stirring diethyl ether (e.g., 1 L). The product will precipitate.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with diethyl ether to remove DMF and any remaining byproducts.

  • Dry the white solid under high vacuum. (Expected yield: 75-85%).

References

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing. Available at: [Link]

  • Preparation method of hydrazide compound. (CN103408454A). Google Patents.
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preventing degradation of 4-nitro-1H-pyrrole-2-carbohydrazide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-nitro-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. By understanding its potential degradation pathways, you can implement effective preventative measures, troubleshoot stability issues, and ensure the reliability of your results.

Introduction: The Chemical Nature of this compound

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a nitro group and a carbohydrazide functional group. This unique combination of moieties makes it a molecule of interest in medicinal chemistry and drug discovery. However, these same functional groups contribute to its potential instability if not handled and stored correctly. The pyrrole ring is susceptible to oxidation and photodegradation, the nitroaromatic group can undergo reduction, and the carbohydrazide linkage is prone to hydrolysis.[1][2][3][4] This guide will provide a comprehensive overview of how to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, humidity, and non-neutral pH conditions (both acidic and alkaline).[1] The presence of oxidizing or reducing agents in the storage environment can also compromise its stability.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: While visual inspection is not a definitive test, degradation of pyrrole-containing compounds can sometimes be indicated by a change in color, often darkening or turning brown.[5][6] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for accurate assessment of purity.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). It should be protected from light and moisture at all times.

Q4: Can I store solutions of this compound?

A4: It is generally recommended to prepare solutions fresh before use. If short-term storage of a solution is necessary, it should be stored in a tightly sealed vial, protected from light, and at a low temperature. The stability of the compound in solution is highly dependent on the solvent and pH, with neutral conditions being preferable. Pyrrole derivatives have shown instability in both acidic and alkaline aqueous media.[1]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Loss of potency or inconsistent results in biological assays. Degradation of the active compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8 °C, protected from light and moisture. 2. Assess Purity: Analyze the purity of the stock material using a validated stability-indicating HPLC method. 3. Prepare Fresh Solutions: Always prepare solutions immediately before use. If using a stock solution, perform a quick purity check before the experiment.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures based on likely degradation pathways (see diagram below). 2. Review Experimental Conditions: Analyze the pH, temperature, and light exposure during your experiment. These factors can induce degradation.[1] 3. Implement Preventative Measures: Follow the recommended storage and handling procedures strictly.
Discoloration of the solid compound (e.g., yellowing or browning). Polymerization or degradation of the pyrrole ring due to exposure to air and/or light.[5][6]1. Confirm Purity: A color change is a strong indicator of degradation. Confirm with analytical testing (HPLC). 2. Discard and Re-order: If significant degradation is confirmed, it is best to discard the batch and obtain a fresh one. 3. Improve Storage: For the new batch, ensure it is stored under an inert atmosphere and rigorously protected from light.

Understanding Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of its functional groups.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis/Oxidation A This compound B 4-Nitro-1H-pyrrole-2-carboxylic Acid + Hydrazine A->B Acidic or Alkaline Conditions, H₂O C 4-Amino-1H-pyrrole-2-carbohydrazide A->C Reducing Agents / Conditions D Ring-Opened Products / Polymers A->D UV/Visible Light, O₂

Caption: Potential degradation pathways of this compound.

  • Hydrolytic Degradation: The carbohydrazide bond is susceptible to cleavage under both acidic and alkaline conditions, yielding 4-nitro-1H-pyrrole-2-carboxylic acid and hydrazine.[7]

  • Reductive Degradation: The nitro group is an electron-withdrawing group that can be reduced to an amino group under reducing conditions, forming 4-amino-1H-pyrrole-2-carbohydrazide.[4][8]

  • Photolytic/Oxidative Degradation: The electron-rich pyrrole ring is prone to photo-oxidation, which can lead to complex reactions including ring-opening and polymerization.[2][9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Storage: Upon receipt, immediately store the compound in a desiccator inside a refrigerator at 2-8 °C. The container should be a tightly sealed amber glass vial.

  • Inert Atmosphere: For long-term storage, it is highly recommended to flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Protection from Light: Always handle the compound in a dimly lit area. Use amber vials and/or wrap the container with aluminum foil to protect it from light.[5][6]

  • Weighing and Dispensing: When weighing, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Minimize the time the container is open.

  • Solution Preparation: Prepare solutions fresh for each experiment using high-purity solvents. If a stock solution must be stored, keep it in a tightly sealed amber vial at low temperature and use it within a short, validated period.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10]

G cluster_workflow Forced Degradation Workflow start Prepare Solutions of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify and Characterize Degradants analyze->identify end Establish Degradation Profile identify->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to 60 °C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) until approximately 10-20% degradation is observed.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Data Summary: Stability Profile

Stress Condition Expected Susceptibility Potential Degradation Products Recommended Preventative Action
Acidic Hydrolysis (e.g., pH < 4) Moderate to High4-Nitro-1H-pyrrole-2-carboxylic acid, HydrazineAvoid acidic conditions during storage and in formulations.
Alkaline Hydrolysis (e.g., pH > 8) High4-Nitro-1H-pyrrole-2-carboxylic acid, HydrazineBuffer solutions to a neutral pH. Avoid basic conditions.
Oxidation (e.g., H₂O₂) ModerateRing-opened products, polymersStore under an inert atmosphere. Avoid contact with oxidizing agents.
Thermal (e.g., > 40 °C) ModerateIncreased rate of hydrolysis and other reactionsStore at recommended refrigerated temperatures (2-8 °C).
Photolytic (UV/Visible Light) HighRing-opened products, polymers, colored degradantsStore in amber vials or protect from light with opaque wrapping.

References

  • Lesniewska, M. A., Szkatuła, D., & Malinka, W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
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Technical Support Center: Scale-Up Synthesis of 4-Nitro-1H-Pyrrole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the scale-up of this synthesis. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure scientific integrity and successful outcomes.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound typically proceeds in two key steps: the nitration of a pyrrole-2-carboxylate precursor, followed by hydrazinolysis. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction control, safety, product purity, and yield consistency.

The primary hurdles include:

  • Exothermic Nitration: The nitration of the pyrrole ring is a highly exothermic reaction, posing a risk of thermal runaway and the formation of undesired byproducts if not properly controlled.[1][2]

  • Regioselectivity: Achieving selective nitration at the C4 position of the pyrrole ring can be challenging, with the potential for forming 5-nitro and dinitro isomers.[3][4]

  • Handling of Hazardous Reagents: Both the nitrating agents and hydrazine hydrate are hazardous materials that require specific handling protocols to ensure personnel safety.[5][6]

  • Product Purification: Isolating the desired product with high purity on a large scale can be complicated by the presence of side products and unreacted starting materials.[7]

This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

Section 1.1: Nitration of Ethyl 1H-Pyrrole-2-Carboxylate

Question 1: My nitration reaction is producing a dark, tar-like substance with very low yield of the desired product. What is causing this and how can I prevent it?

Answer: The formation of tar or polymeric material is a common issue when nitrating pyrroles, which are highly activated and sensitive to strong acids.[3] The use of harsh nitrating conditions, such as a mixture of concentrated sulfuric and nitric acids, can lead to uncontrolled polymerization.[3]

Causality and Solution: To mitigate this, a milder nitrating agent is recommended. Acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride, is the reagent of choice for nitrating pyrroles as it is less prone to causing polymerization.[3]

Key considerations for preventing polymerization:

  • Choice of Nitrating Agent: Avoid strong acid mixtures. Utilize acetyl nitrate.

  • Temperature Control: Maintain a low reaction temperature (typically between -15 °C and 0 °C) to control the reaction rate and minimize side reactions.

  • Slow Addition: Add the nitrating agent slowly to the solution of the pyrrole substrate to prevent localized overheating.

Question 2: I am observing the formation of multiple isomers (5-nitro and dinitro-pyrroles) in my reaction mixture. How can I improve the regioselectivity for the 4-nitro isomer?

Answer: The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic substitution, primarily at the C2 and C5 positions.[8] The presence of the carboxylate group at C2 directs nitration to the C4 and C5 positions. Controlling the regioselectivity is crucial for obtaining the desired 4-nitro isomer.

Causality and Solution: While complete selectivity is challenging, reaction conditions can be optimized to favor the formation of the 4-nitro isomer.

Table 1: Factors Influencing Regioselectivity in Pyrrole Nitration

ParameterEffect on RegioselectivityRecommended Condition
Temperature Lower temperatures generally favor the thermodynamically more stable product. In this case, lower temperatures can help improve selectivity for the 4-nitro isomer.Maintain temperature at or below 0 °C.
Solvent The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the isomer distribution.Acetic anhydride is a common and effective solvent for this reaction.
Steric Hindrance While not directly controllable in this specific reaction, the principle of using bulky protecting groups on the nitrogen to direct substitution to the C3/C4 positions is a known strategy in pyrrole chemistry.Not directly applicable here, but a key concept in pyrrole functionalization.

Experimental Protocol 1: Optimized Nitration of Ethyl 1H-Pyrrole-2-Carboxylate

NitrationWorkflow cluster_prep Preparation cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Work-up prep_solution Dissolve Ethyl 1H-Pyrrole-2-Carboxylate in Acetic Anhydride cool_solution Cool to -5 °C prep_solution->cool_solution add_reagent Slowly Add Acetyl Nitrate to Pyrrole Solution (maintain temp < 0 °C) cool_solution->add_reagent prep_acetyl_nitrate Prepare Acetyl Nitrate: Add Fuming Nitric Acid to Acetic Anhydride at < 10 °C prep_acetyl_nitrate->add_reagent stir_reaction Stir for 2-3 hours at 0 °C add_reagent->stir_reaction quench Pour onto Ice-Water extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate HydrazinolysisWorkflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up and Purification charge_reactor Charge Reactor with Ethyl 4-nitro-1H-pyrrole-2-carboxylate and Ethanol add_hydrazine Add Hydrazine Hydrate charge_reactor->add_hydrazine reflux Heat to Reflux (monitor by TLC/HPLC) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate precipitate Add Cold Water concentrate->precipitate filter_solid Filter the Precipitated Solid precipitate->filter_solid wash_solid Wash with Cold Water filter_solid->wash_solid dry_solid Dry under Vacuum wash_solid->dry_solid

Caption: Workflow for the scale-up hydrazinolysis of ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Step-by-Step Methodology:

  • In a reactor equipped with a reflux condenser and a mechanical stirrer, add ethyl 4-nitro-1H-pyrrole-2-carboxylate and ethanol.

  • Add hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the product under vacuum to obtain this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected yields for each step at scale?

  • A1: With optimized conditions, the nitration step can typically yield 70-85% of the desired ethyl 4-nitro-1H-pyrrole-2-carboxylate. The subsequent hydrazinolysis step generally proceeds with high efficiency, with yields often exceeding 90%.

Q2: What are the critical quality attributes for the final product, this compound?

  • A2: The critical quality attributes include purity (typically >98%), appearance (usually a pale yellow to yellow solid), melting point, and residual solvent content. The absence of isomeric impurities is also crucial.

Q3: How can I purify the final product if it is contaminated with unreacted starting material or byproducts?

  • A3: Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used. For industrial-scale purification of the intermediate nitroaromatic compound, washing with an alkaline solution can effectively remove acidic impurities. [7] Q4: Are there any greener alternatives for the solvents or reagents used in this synthesis?

  • A4: Research into greener synthetic routes for pyrrole derivatives is ongoing. [9]For the nitration step, exploring solid acid catalysts or flow chemistry can reduce waste and improve safety. [1][10]For the hydrazinolysis, while hydrazine is a key reagent, minimizing its excess and ensuring proper waste treatment are crucial for environmental responsibility.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • A5:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the progress of both the nitration and hydrazinolysis steps.

    • Product Characterization: The final product should be characterized by:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry: To determine the molecular weight.

      • FT-IR Spectroscopy: To identify the key functional groups (N-H, C=O, NO₂).

      • Melting Point Analysis: As an indicator of purity.

      • HPLC: To determine the purity profile and quantify any impurities.

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Validation & Comparative

A Comparative Guide to 4-nitro-1H-pyrrole-2-carbohydrazide and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, heterocyclic compounds, particularly those containing a pyrrole scaffold, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of 4-nitro-1H-pyrrole-2-carbohydrazide, a representative of the nitro-pyrrole class, against established antimicrobial agents. We will delve into its antimicrobial performance, potential mechanism of action, and provide standardized protocols for its evaluation.

Introduction to this compound

Pyrrole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The incorporation of a nitro group into the pyrrole ring is a key chemical feature that can enhance its antimicrobial properties.[2] While specific data on this compound is emerging, studies on closely related analogues, such as substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives, have demonstrated notable antimicrobial, particularly antimycobacterial, activity.[1][3] These findings underscore the potential of this chemical class as a source of new antimicrobial leads.

Comparative Antimicrobial Performance

Direct and comprehensive antimicrobial screening data for this compound against a wide range of pathogens is not yet extensively published. However, we can infer its potential activity based on studies of structurally similar compounds. For instance, various pyrrole-2-carboxamide and pyrrole-2-carbohydrazide derivatives have shown promising activity against Gram-positive and Gram-negative bacteria.[1][4]

To provide a clear benchmark for its potential efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of common antimicrobial agents against representative pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Ciprofloxacin 0.5 - 0.6 µg/mL[5][6]0.016 µM (approx. 0.005 µg/mL)[7]Not Applicable
Vancomycin 0.5 - 2.0 µg/mL[8][9]Not ApplicableNot Applicable
Fluconazole Not ApplicableNot Applicable0.25 - 8 µg/mL[10][11]
This compound Analogs Emerging DataEmerging DataEmerging Data

Note: The MIC values for ciprofloxacin and vancomycin can vary depending on the specific strain and resistance profile. The data for this compound analogs is still under investigation and not yet established against these specific reference strains.

Unraveling the Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of nitroaromatic compounds, including nitro-pyrrole derivatives, is intrinsically linked to the reductive bioactivation of the nitro group.[2][12] This process is a key differentiator from many other classes of antibiotics and represents a targeted approach against microbial cells.

The proposed mechanism involves the following key steps:

  • Entry into the Microbial Cell: The relatively small and lipophilic nature of the nitro-pyrrole compound allows it to diffuse across the microbial cell membrane.

  • Reductive Activation: Once inside the cell, the nitro group is reduced by bacterial nitroreductases. These enzymes, which are more active in the low-oxygen environment of many bacterial infections, transfer electrons to the nitro group.[13][14]

  • Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine derivatives, as well as reactive nitrogen species like nitric oxide.[15][16]

  • Cellular Damage and Death: These reactive species can indiscriminately damage a wide range of critical cellular components, including DNA, proteins, and lipids, leading to metabolic dysfunction and ultimately, cell death.[12]

This mechanism of action, which relies on the specific enzymatic machinery of the microbe, offers a potential advantage in overcoming existing resistance mechanisms that target specific cellular pathways.

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Nitro_Pyrrole 4-nitro-1H-pyrrole- 2-carbohydrazide Nitro_Pyrrole_in 4-nitro-1H-pyrrole- 2-carbohydrazide Nitro_Pyrrole->Nitro_Pyrrole_in Diffusion Nitroreductase Bacterial Nitroreductase Nitro_Pyrrole_in->Nitroreductase Substrate Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species, Reactive Nitrogen Species Nitroreductase->Reactive_Intermediates Reduction Cellular_Damage Damage to DNA, Proteins, and Lipids Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols: Assessing Antimicrobial Susceptibility

To ensure the rigorous and reproducible evaluation of novel antimicrobial candidates like this compound, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay Protocol

Objective: To determine the MIC of this compound against a panel of microorganisms.

Materials:

  • This compound (test compound)

  • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin, fluconazole) for quality control

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add the diluted microbial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Broth Microdilution Workflow Start Start: Prepare Compound and Inoculum Serial_Dilution Perform Serial Dilutions of Compound in Plate Start->Serial_Dilution Inoculate Inoculate Wells with Standardized Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Visually Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for the broth microdilution assay.

Conclusion

This compound and its analogs represent a promising class of antimicrobial compounds with a distinct mechanism of action centered on the bioreductive activation of the nitro group. While further research is needed to fully elucidate its spectrum of activity and clinical potential, the preliminary data on related structures are encouraging. The standardized protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel antimicrobial candidates, which is a critical step in the global effort to combat antimicrobial resistance.

References

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A Comparative Guide to the Efficacy of 4-nitro-1H-pyrrole-2-carbohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Enzyme Inhibitors and the Promise of the Pyrrole Scaffold

In the landscape of modern drug discovery, the development of novel enzyme inhibitors remains a cornerstone of therapeutic innovation. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2][3] Its unique electronic properties and synthetic tractability allow for the generation of diverse compound libraries with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide focuses on the potential enzyme inhibitory efficacy of a specific, yet under-characterized molecule: 4-nitro-1H-pyrrole-2-carbohydrazide.

While direct experimental data on the enzyme inhibition profile of this compound is not yet prevalent in public literature, the known activities of structurally related pyrrole derivatives provide a strong rationale for its investigation as a modulator of key physiological enzymes. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets, potentially enhancing its inhibitory potency and selectivity.[4]

This document serves as a forward-looking comparative guide for researchers, scientists, and drug development professionals. We will hypothesize a likely enzymatic target for this compound based on the established activities of similar compounds, provide a framework for its comparative evaluation against existing inhibitors, and detail the necessary experimental protocols to validate its efficacy.

Hypothesized Target and Rationale: Cyclooxygenase (COX) Enzymes

Given that many pyrrole-containing compounds, such as tolmetin and ketorolac, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, it is plausible that this compound may also exhibit activity against this enzyme class.[5] The COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5]

Therefore, for the purpose of this guide, we will proceed with the hypothesis that This compound is a potential inhibitor of COX-1 and/or COX-2 enzymes.

Comparative Efficacy: A Framework for Evaluation

To ascertain the therapeutic potential of this compound, its inhibitory efficacy must be quantitatively compared against established COX inhibitors. This comparison is typically expressed in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing the reported IC50 values for several known pyrrole-based and standard non-pyrrole COX inhibitors. This table provides a benchmark against which the experimentally determined IC50 values for this compound can be compared.

CompoundTarget EnzymeIC50 (µM)Compound Class
This compound COX-1 / COX-2 To be determined Novel Pyrrole Derivative
TolmetinCOX-1 / COX-2Non-selectivePyrrole-based NSAID
KetorolacCOX-1 / COX-2Non-selectivePyrrole-based NSAID
Compound 4h (from study)COX-1> 50Pyrrole Derivative
Compound 4h (from study)COX-20.18Pyrrole Derivative
Compound 4k (from study)COX-12.12Pyrrole Derivative
Compound 4k (from study)COX-20.14Pyrrole Derivative
CelecoxibCOX-20.04Selective COX-2 Inhibitor
IbuprofenCOX-1 / COX-2Non-selectiveNon-pyrrole NSAID
NimesulideCOX-20.53Selective COX-2 Inhibitor

Data for compounds 4h and 4k are derived from a study on synthesized pyrrole derivatives as dual COX-1 and COX-2 inhibitors.[6]

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a detailed, step-by-step methodology for determining the COX-1 and COX-2 inhibitory activity of this compound. This protocol is based on a standard fluorometric inhibitor screening assay.

Objective: To determine the IC50 values of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate, black, flat-bottom

  • Microplate reader with fluorescence capabilities (Excitation/Emission ~535/590 nm)

  • Positive control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • This compound

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Reagent Preparation:

    • Prepare a working solution of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. The final enzyme concentration should be optimized for a robust signal-to-background ratio.

    • Prepare a working solution of arachidonic acid and the fluorometric probe in the assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well microplate, add the following in order:

      • Assay buffer

      • Aliquots of the diluted this compound or control inhibitor.

      • Enzyme solution (COX-1 or COX-2).

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate/probe solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity in the microplate reader at 37°C for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validating System: The inclusion of both a positive control (a known inhibitor) and a negative control (vehicle only) in each assay plate is crucial. The positive control validates the assay's ability to detect inhibition, while the negative control establishes the baseline enzyme activity. Consistent results for these controls across experiments ensure the reliability and reproducibility of the data obtained for the test compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Plate_Loading Load Plate: Buffer, Inhibitor, Enzyme Compound_Prep->Plate_Loading Enzyme_Prep Enzyme Preparation (COX-1 or COX-2 + Heme) Enzyme_Prep->Plate_Loading Substrate_Prep Substrate/Probe Mix (Arachidonic Acid + ADHP) Reaction_Start Initiate Reaction (Add Substrate/Probe) Substrate_Prep->Reaction_Start Incubation Pre-incubation (15 min, RT) Plate_Loading->Incubation Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (10 min, 37°C) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Plot Dose-Response Curve & Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for the in vitro COX inhibition assay.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous framework for evaluating the enzyme inhibitory potential of this compound, with a specific focus on the cyclooxygenase enzymes. While the inhibitory activity of this particular compound remains to be experimentally validated, the rich history of the pyrrole scaffold in medicinal chemistry provides a strong impetus for its investigation.[1]

The successful determination of potent and selective COX-2 inhibition by this compound would mark a significant step forward in the development of novel anti-inflammatory agents. Future studies should also explore its activity against other relevant enzyme classes for which pyrrole derivatives have shown promise, such as tyrosinase, cholinesterases, and monoamine oxidases, to fully elucidate its pharmacological profile.[7][8][9][10]

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Nitro-1H-pyrrole-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-nitro-1H-pyrrole-2-carbohydrazide analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and comparative performance of these compounds, offering insights grounded in experimental data.

Introduction: The Significance of the this compound Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The carbohydrazide moiety is also a key pharmacophore known to contribute to the biological activity of various compounds.[3] The combination of these two moieties in the this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrrole ring, which can in turn modulate the compound's interaction with biological targets.[4] This guide will explore how modifications to this core structure impact its biological efficacy.

General Synthetic Strategies

The synthesis of this compound analogs typically involves a multi-step process. A general workflow is outlined below. The initial step often involves the synthesis of the core pyrrole-2-carboxylate, followed by nitration and subsequent reaction with hydrazine hydrate to form the carbohydrazide. Analogs are then typically generated by condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones.

Synthesis_Workflow A Pyrrole-2-carboxylic acid B Esterification (e.g., EtOH, H+) A->B C Ethyl pyrrole-2-carboxylate B->C D Nitration (e.g., HNO3/H2SO4) C->D E Ethyl 4-nitro-1H-pyrrole-2-carboxylate D->E F Hydrazinolysis (e.g., NH2NH2·H2O) E->F G This compound F->G H Condensation with Substituted Aldehydes/Ketones G->H I This compound Analogs (Hydrazones) H->I

Figure 1: General synthetic workflow for this compound analogs.

Comparative Analysis of Biological Activities

Analogs of this compound have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The following sections compare the performance of various analogs based on available experimental data.

Antimicrobial Activity

The carbohydrazide and its hydrazone derivatives have shown promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[5] For instance, some pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis pathway.[5]

Table 1: Comparative Antimicrobial Activity of Pyrrole-2-carbohydrazide Analogs

Compound IDR Group (Modification on Hydrazide)Target OrganismActivity (MIC in µg/mL)Reference
Parent HMycobacterium tuberculosis H37Rv--
Analog 1 2-NitrobenzylideneMycobacterium tuberculosis H37RvPositive[5]
Analog 2 4-ChlorobenzylideneMycobacterium tuberculosis H37RvPotent[1]
Analog 3 2,6-DichlorophenylBroad-spectrum antibacterial0.039[6]
Analog 4 5-Nitro-2-furoylGram-positive bacteria1.95–15.62[7]
Anticancer Activity

Pyrrole-based compounds, including hydrazone derivatives, have demonstrated significant potential as anticancer agents.[3][8] Their mechanisms of action are diverse and can include apoptosis induction and cell cycle arrest.[3] The cytotoxic effect of these compounds is often evaluated against a panel of cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyrrole Hydrazone Analogs

Compound IDModificationCancer Cell LineActivity (IC50 in µM)Reference
Analog 5 N-pyrrolylcarboxylic acid ethyl ester condensation productHuman melanoma (SH-4)44.63 ± 3.51[3]
Analog 6 Pyrazole carbohydrazide with methyl on pyrazoleOvarian cancer (A2780)8.57[9]
Analog 7 Pyrrole-imidazole derivativePancreatic cancer0.062[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyrrole ring and the hydrazone moiety.

SAR_Diagram cluster_pyrrole Pyrrole Ring Modifications cluster_nitro Nitro Group cluster_hydrazide Hydrazide Moiety Modifications Core This compound Core Pyrrole Ring Nitro Group (Position 4) Carbohydrazide Moiety Pyrrole_Subs Substituents at other positions (e.g., halogens, alkyl groups) - Can modulate lipophilicity and target binding. Core:f1->Pyrrole_Subs Nitro_Group Electron-withdrawing nature - Enhances biological activity in some cases. - Position is crucial. Core:f2->Nitro_Group Hydrazone Formation of Hydrazones (C=N-NH-C=O) - A key pharmacophore. - Substituents on the aromatic/heterocyclic ring (R) are critical. Core:f3->Hydrazone Aromatic_Subs Substituents on R-group: - Electron-withdrawing groups (e.g., NO2, Cl) often enhance activity. - Lipophilicity and steric factors play a role. Hydrazone->Aromatic_Subs

Figure 2: Key structural features influencing the activity of this compound analogs.

Key SAR takeaways:

  • The Hydrazone Moiety: The formation of a hydrazone by condensation with an aldehyde or ketone is a common strategy to enhance biological activity. The azomethine group (-N=CH-) is considered a crucial pharmacophore.[7]

  • Substituents on the Benzylidene Ring: For antimicrobial activity, electron-withdrawing groups on the benzylidene ring, such as nitro and chloro groups, have been shown to be beneficial.[5][10] The position of these substituents is also important, with substitutions at the 2nd and 3rd positions of the benzene ring showing good antimycobacterial activity.[5] The presence of a nitro group can enhance the stability of the ring and increase the log P value, which may lead to better cell permeability and enhanced activity.[10]

  • The Nitro Group on the Pyrrole Ring: The presence of a nitro group on the pyrrole ring, an electron-withdrawing group, is suggested to improve the biological profile of these compounds.[4] Studies on nitro-pyrrolomycins have shown that the nitro substituent can lead to an improvement in the minimal bactericidal concentration against both Gram-positive and Gram-negative bacteria.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to cross bacterial cell membranes.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis of (E)-N'-Substituted-benzylidene-4-nitro-1H-pyrrole-2-carbohydrazide
  • Synthesis of this compound:

    • Start with commercially available pyrrole-2-carboxylic acid.

    • Esterify the carboxylic acid, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid to yield ethyl pyrrole-2-carboxylate.

    • Nitrate the ethyl pyrrole-2-carboxylate using a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to obtain ethyl 4-nitro-1H-pyrrole-2-carboxylate.

    • React the resulting ester with an excess of hydrazine hydrate, typically by refluxing in a suitable solvent like ethanol, to yield this compound.[10]

  • Synthesis of Hydrazone Analogs:

    • Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in a suitable solvent such as ethanol.

    • Add a few drops of a catalyst, like glacial acetic acid.

    • Reflux the reaction mixture for several hours.[10][11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the solid product by filtration.

    • Purify the crude product by recrystallization from an appropriate solvent.[10]

Antimicrobial Activity Screening (Microplate Alamar Blue Assay - MABA)
  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, serially dilute the test compounds in a suitable broth medium.

  • Add a standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv) to each well.

  • Include positive controls (standard drug, e.g., Isoniazid) and negative controls (no drug).

  • Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • After incubation, add the Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink.[5]

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents, particularly with antimicrobial and anticancer properties. The structure-activity relationship studies reveal that the biological activity of these analogs can be finely tuned by strategic modifications. The formation of hydrazones and the introduction of electron-withdrawing substituents on the terminal aromatic ring are key strategies for enhancing potency. Further exploration of different substituents on both the pyrrole and the benzylidene moieties, coupled with in-depth mechanistic studies, will be crucial in optimizing the therapeutic potential of this promising class of compounds.

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A Comparative Guide to the In Vitro Validation of 4-nitro-1H-pyrrole-2-carbohydrazide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the in vitro validation of 4-nitro-1H-pyrrole-2-carbohydrazide. We will explore its hypothesized biological activities by comparing its performance against established standards and structural analogs, supported by detailed experimental protocols and data interpretation strategies.

Introduction: Deconstructing the this compound Scaffold

The compound this compound is a synthetic heterocyclic molecule built upon a pyrrole core. The scientific rationale for investigating its biological potential stems from the well-documented activities of its constituent chemical moieties:

  • The Nitro-Pyrrole Core: The pyrrole ring is a fundamental structure in numerous biologically active natural products and synthetic drugs.[1] The addition of a nitro group (-NO₂) is a key feature in several potent antibiotics, including the pyrrolomycin family, where it can enhance antibacterial and anticancer efficacy.[2][3][4] Studies have shown that synthetic nitro-pyrrolomycins can exhibit improved bactericidal concentration against both Gram-positive and Gram-negative pathogens and inhibit the proliferation of various cancer cell lines.[2][3]

  • The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH₂) and its derivatives (hydrazones) are recognized as a "privileged scaffold" in medicinal chemistry. This functional group is present in a wide array of compounds demonstrating significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

The strategic combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for investigation as a potential dual-action antimicrobial and anticancer agent. This guide outlines a logical, stepwise approach to validate these hypothesized activities in vitro.

Section 1: Antimicrobial Activity Profiling

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with robust activity against pathogenic bacteria. The nitro-pyrrole scaffold is a promising starting point for this endeavor.[1] This section details a comparative workflow to assess the antibacterial potential of our target compound.

Experimental Rationale & Design

The core objective is to quantify the compound's ability to inhibit bacterial growth and to kill bacteria, comparing it directly to a structural analog and a clinical gold standard. This comparison allows us to A) determine the specific contribution of the nitro group to the bioactivity and B) benchmark its potency against a widely used antibiotic.

  • Test Compound: this compound (NPHC)

  • Comparator Compounds:

    • 1H-pyrrole-2-carbohydrazide (PHC): The non-nitrated parent compound, serving as a negative control to establish the structure-activity relationship (SAR) of the nitro group.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a positive control and performance benchmark.

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 25923): A representative Gram-positive pathogen.[8]

    • Escherichia coli (e.g., ATCC 25922): A representative Gram-negative pathogen.[8]

Workflow for Antimicrobial Validation

The following diagram illustrates the sequential process for determining the antibacterial profile of the test compounds.

G cluster_0 Phase 1: Growth Inhibition Screening cluster_1 Phase 2: Bactericidal Activity Confirmation CompoundPrep Prepare Stock Solutions (NPHC, PHC, Ciprofloxacin) SerialDilution Perform 2-fold Serial Dilutions in 96-well Plates CompoundPrep->SerialDilution BacterialInoculation Inoculate Wells with Standardized Bacterial Suspension SerialDilution->BacterialInoculation Incubation Incubate Plates (37°C, 18-24h) BacterialInoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Plating Plate Aliquots from Clear Wells (from MIC plate) onto Agar MIC_Reading->Plating Proceed with wells ≥ MIC concentration Incubation2 Incubate Agar Plates (37°C, 24h) Plating->Incubation2 MBC_Reading Read MBC (Lowest concentration with no colony growth) Incubation2->MBC_Reading end End MBC_Reading->end start Start start->CompoundPrep

Caption: Workflow for MIC and MBC determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method, a standard for antimicrobial susceptibility testing.

  • Preparation: Prepare stock solutions of NPHC, PHC, and Ciprofloxacin in dimethyl sulfoxide (DMSO). Prepare a standardized bacterial inoculum (0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate. Add 100 µL of the stock compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a sterility control (MHB only) and a growth control (MHB + bacteria, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay is a direct extension of the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Sampling: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Comparative Data Summary (Hypothetical)

The results should be summarized in a table for clear comparison.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation
This compound (NPHC) S. aureus816Bactericidal
E. coli1632Bactericidal
1H-pyrrole-2-carbohydrazide (PHC) S. aureus>128>128Inactive
E. coli>128>128Inactive
Ciprofloxacin (Control) S. aureus12Bactericidal
E. coli0.51Bactericidal

This hypothetical data would suggest that NPHC possesses significant antibacterial activity, which is directly attributable to the presence of the nitro group, though it is less potent than the clinical standard, Ciprofloxacin.

Section 2: Anticancer Activity & Cytotoxicity Evaluation

Many carbohydrazide derivatives have been reported to possess anticancer properties.[9][10][11] This section outlines a strategy to evaluate NPHC's potential as an anticancer agent by measuring its cytotoxicity against cancer cell lines and comparing it to a non-cancerous cell line to determine selectivity.

Experimental Rationale & Design

The goal is to determine the concentration of the compound required to reduce the viability of a cancer cell population by 50% (IC₅₀). Comparing the IC₅₀ value for cancer cells to that of normal cells provides a "Selectivity Index" (SI), a critical parameter in early-stage drug discovery. A higher SI indicates a potentially safer compound that preferentially targets cancer cells.

  • Test Compound: this compound (NPHC)

  • Comparator Compounds:

    • 1H-pyrrole-2-carbohydrazide (PHC): To assess the contribution of the nitro group to cytotoxicity.

    • Doxorubicin: A potent chemotherapy agent used as a positive control.

  • Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line.[2][3]

    • A549: A human lung carcinoma cell line.[11]

    • HEK293: A non-cancerous human embryonic kidney cell line for selectivity assessment.

Workflow for Cytotoxicity Screening

This diagram outlines the process for determining IC₅₀ values and the Selectivity Index.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment & Viability Assay cluster_2 Data Analysis CellCulture Culture Cell Lines (MCF-7, A549, HEK293) CellSeeding Seed Cells into 96-well Plates (5,000-10,000 cells/well) CellCulture->CellSeeding Adherence Allow Cells to Adhere (24h Incubation) CellSeeding->Adherence CompoundTreatment Treat Cells with Serial Dilutions of Compounds (NPHC, PHC, Doxorubicin) Adherence->CompoundTreatment Incubation Incubate for 72 hours CompoundTreatment->Incubation MTT_Assay Add MTT Reagent & Incubate (4h) Solubilize Formazan Crystals Incubation->MTT_Assay Absorbance Read Absorbance at 570 nm MTT_Assay->Absorbance DoseResponse Plot Dose-Response Curves (% Viability vs. log[Concentration]) Absorbance->DoseResponse IC50_Calc Calculate IC50 Values DoseResponse->IC50_Calc SI_Calc Calculate Selectivity Index (SI) SI = IC50 (Normal Cells) / IC50 (Cancer Cells) IC50_Calc->SI_Calc end End SI_Calc->end start Start start->CellCulture

Caption: Workflow for in vitro cytotoxicity and selectivity analysis.

Protocol 3: MTT Assay for Cell Viability and IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of NPHC, PHC, or Doxorubicin. Include a vehicle control (DMSO) and a media-only blank.

  • Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Comparative Data Summary (Hypothetical)

Results should be tabulated to compare potency and selectivity.

CompoundIC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)IC₅₀ HEK293 (µM)Selectivity Index (SI) vs. MCF-7
This compound (NPHC) 15.222.598.86.5
1H-pyrrole-2-carbohydrazide (PHC) >200>200>200-
Doxorubicin (Control) 0.81.15.46.8

This hypothetical data suggests NPHC has moderate, selective anticancer activity. The inactivity of PHC again highlights the critical role of the nitro group. While less potent than Doxorubicin, NPHC shows a comparable selectivity index, making it a potentially interesting candidate for further development.

Conclusion

This guide provides a robust, comparative strategy for the initial in vitro validation of this compound. By systematically comparing its performance against a non-nitrated analog and established standard drugs, researchers can elucidate the structure-activity relationship and benchmark the compound's potency and selectivity. The detailed protocols and workflows presented herein offer a self-validating system to generate reliable, interpretable data, forming a solid foundation for subsequent preclinical development. The unique combination of a nitro-pyrrole core and a carbohydrazide moiety positions this compound as a promising scaffold worthy of thorough investigation in both antimicrobial and anticancer discovery programs.

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comparative analysis of different synthetic routes to 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of potential synthetic routes to 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The inherent reactivity of the pyrrole ring, particularly its susceptibility to polymerization under acidic conditions, presents unique challenges in its functionalization. This document explores two primary strategies: the direct nitration of a pre-formed pyrrole ring and the construction of the pyrrole ring with the nitro group already incorporated. Each approach is evaluated based on its chemical principles, potential advantages, and experimental considerations.

Introduction

This compound is a molecule with potential applications in pharmaceutical research due to the presence of the pharmacologically relevant pyrrole and carbohydrazide moieties. The nitro group, a strong electron-withdrawing group, significantly influences the chemical properties and biological activity of the pyrrole ring. The efficient and controlled synthesis of this target molecule is crucial for its further investigation and development. This guide aims to provide researchers with a critical overview of plausible synthetic pathways, enabling informed decisions in the laboratory.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections for this compound are considered:

  • Route A: Post-synthetic Nitration. This approach involves the synthesis of a pyrrole-2-carboxylate ester followed by the introduction of the nitro group at the 4-position and subsequent conversion of the ester to the desired carbohydrazide.

  • Route B: Pyrrole Ring Formation with a Nitro-substituted Precursor. This strategy focuses on constructing the 4-nitropyrrole ring from acyclic, nitro-containing starting materials, followed by the elaboration of the carbohydrazide functionality.

The following sections will delve into the specifics of each route, providing a detailed analysis of the reaction steps, potential challenges, and overall feasibility.

Route A: Nitration of a Pre-formed Pyrrole Ring

This route commences with the readily accessible ethyl 1H-pyrrole-2-carboxylate, which can be synthesized in high yield from pyrrole and trichloroacetyl chloride followed by reaction with sodium ethoxide[1]. The key challenge in this route is the regioselective nitration of the pyrrole ring.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

A robust and well-documented procedure for the synthesis of ethyl 1H-pyrrole-2-carboxylate is available in Organic Syntheses[1]. The process involves the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester upon treatment with sodium ethoxide in ethanol. This method is advantageous due to its high yield (70-74% based on pyrrole) and scalability[1].

Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

The nitration of pyrrole and its derivatives is notoriously challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization or the formation of multiple nitrated isomers. Direct nitration with strong acids like nitric acid and sulfuric acid is generally avoided as it often results in the formation of tars. A milder nitrating agent, such as acetyl nitrate (AcONO2), is typically preferred for the mononitration of pyrroles. However, the regioselectivity of this reaction can be poor, often yielding a mixture of 2-nitro- and 3-nitropyrroles.

For ethyl 1H-pyrrole-2-carboxylate, the electron-withdrawing carboxylate group at the 2-position is expected to direct incoming electrophiles to the 4-position. However, studies on similar systems have shown that nitration can still result in a mixture of isomers, with unsatisfactory yields and regioselectivity[2].

A potential nitrating condition could involve the use of nitric acid in acetic anhydride at low temperatures. This method has been reported for the nitration of other substituted pyrroles.

Experimental Protocol (Proposed):

  • Dissolve ethyl 1H-pyrrole-2-carboxylate in a mixture of acetic anhydride and acetic acid.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of fuming nitric acid in acetic acid, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to isolate the desired ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Step 3: Hydrazinolysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

The final step involves the conversion of the ethyl ester to the carbohydrazide. This is a standard transformation that can be achieved by reacting the ester with hydrazine hydrate in an alcoholic solvent. This reaction, known as hydrazinolysis, is typically high-yielding.

Experimental Protocol:

  • Dissolve ethyl 4-nitro-1H-pyrrole-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Route A: Workflow Diagram

Route A A Pyrrole C Ethyl 1H-pyrrole-2-carboxylate A->C Acylation & Esterification B Trichloroacetyl chloride B->C E Ethyl 4-nitro-1H-pyrrole-2-carboxylate C->E Nitration D Nitrating Agent (e.g., HNO3/Ac2O) D->E G This compound E->G Hydrazinolysis F Hydrazine Hydrate F->G

Caption: Synthetic pathway for Route A.

Route B: Pyrrole Ring Construction via Paal-Knorr or Hantzsch Synthesis

This approach avoids the challenging regioselective nitration step by constructing the 4-nitropyrrole ring from acyclic precursors that already contain the nitro group. The Paal-Knorr and Hantzsch pyrrole syntheses are classic methods for forming the pyrrole ring.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine[3][4][5]. To synthesize ethyl 4-nitro-1H-pyrrole-2-carboxylate via this method, a suitable 1,4-dicarbonyl precursor bearing a nitro group would be required. A plausible precursor is ethyl 2,5-dioxo-3-nitrohexanoate.

Proposed Precursor Synthesis:

The synthesis of the required 1,4-dicarbonyl precursor is not trivial and would likely involve multiple steps, potentially starting from a nitro-substituted building block.

Pyrrole Ring Formation (Proposed):

  • React the 1,4-dicarbonyl precursor with a source of ammonia, such as ammonium acetate, in a suitable solvent like acetic acid.

  • Heat the reaction mixture to effect the cyclization and dehydration to form the pyrrole ring.

  • Isolate and purify the resulting ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone[6][7]. To apply this to the synthesis of the target molecule, one would need a β-ketoester containing a nitro group or an α-haloketone with a nitro group at the appropriate position.

Proposed Reactants:

  • β-Ketoester: Ethyl 3-oxo-4-nitrobutanoate.

  • α-Haloketone: Ethyl 2-chloroacetoacetate.

  • Ammonia source: Ammonium acetate.

The synthesis of the nitro-containing β-ketoester would be a key challenge in this approach.

Pyrrole Ring Formation (Proposed):

  • Condense ethyl 3-oxo-4-nitrobutanoate with ammonia to form an enamine intermediate.

  • React the enamine with ethyl 2-chloroacetoacetate.

  • The subsequent intramolecular cyclization and elimination would lead to the formation of the pyrrole ring.

Route B: Workflow Diagram

Route B A Acyclic Nitro-precursors C Ethyl 4-nitro-1H-pyrrole-2-carboxylate A->C Paal-Knorr or Hantzsch Synthesis B Ammonia/Amine B->C E This compound C->E Hydrazinolysis D Hydrazine Hydrate D->E

Sources

A Senior Application Scientist's Guide to Alternatives for 4-nitro-1H-pyrrole-2-carbohydrazide in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of promising alternatives to the 4-nitro-1H-pyrrole-2-carbohydrazide scaffold for researchers, scientists, and drug development professionals in the field of antibacterial research. We will delve into the rationale behind experimental choices, present comparative performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The this compound Scaffold

The this compound structure represents a fascinating convergence of three key pharmacophores, each with a history of antimicrobial potential: the pyrrole ring, the hydrazide linker, and a nitroaromatic group. Pyrrole and its derivatives are found in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile scaffold known to be present in many bioactive molecules with diverse pharmacological effects, including antimicrobial action.[3] Finally, the nitroaromatic group is a well-established feature of certain classes of antibiotics, which often act as prodrugs requiring reductive activation to exert their cytotoxic effects against bacteria.

While direct and extensive public data on the antibacterial profile of this compound itself is limited, the exploration of its derivatives and related structures provides a strong impetus for further investigation. A notable study on benzylidene derivatives of dibrominated pyrrole-2-carbohydrazide has shown antimycobacterial potential, highlighting the promise of this scaffold.[4] However, the presence of the nitro group also raises potential concerns regarding cytotoxicity, a common issue with nitroaromatic compounds. This necessitates a careful evaluation of the therapeutic index and a search for alternatives that may offer an improved safety profile while retaining or enhancing antibacterial efficacy.

This guide will, therefore, explore viable alternatives by considering modifications to each of the three core components of the this compound scaffold.

Structural Alternatives and Comparative Analysis

The search for alternatives can be logically structured by considering modifications to the pyrrole core, the hydrazide linker, and the nitroaromatic moiety.

Pyrrole Core Modifications and Bioisosteric Replacement

The pyrrole ring is an electron-rich aromatic system amenable to various substitutions that can modulate its biological activity. Furthermore, replacing the pyrrole ring with other 5-membered heterocycles (bioisosteres) can lead to compounds with improved properties.

  • Substituted Pyrrole-2-Carbohydrazides: The antibacterial activity of the pyrrole scaffold is highly dependent on the nature and position of substituents. For instance, the introduction of electron-withdrawing groups can influence the electronic properties of the ring and its interaction with biological targets. One study demonstrated that (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.[2]

  • Thiophene-2-Carbohydrazide Derivatives (Bioisosteric Replacement): Thiophene is a common bioisostere of pyrrole. Replacing the pyrrole ring with a thiophene ring can alter the compound's lipophilicity, metabolic stability, and target interactions. A series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activity.[5] One spiro-indoline-oxadiazole derivative, in particular, showed potent and selective activity against Clostridium difficile, with MIC values ranging from 2 to 4 µg/mL.[5]

Hydrazone and Linker Variants

The hydrazide group can be derivatized with various aldehydes and ketones to form hydrazones, which often exhibit enhanced biological activity.

  • Pyrazole-Hydrazone Derivatives: Pyrazole is another 5-membered heterocyclic ring known for its diverse pharmacological properties. Pyrazole-derived hydrazones have emerged as a promising class of antibacterial agents. For example, certain N-benzoic acid derived pyrazole hydrazones are potent inhibitors of Acinetobacter baumannii with MIC values as low as 4 µg/mL and were found to be non-toxic to human embryonic kidney cells (HEK-293) with CC50 values >32 µg/mL.[1] Naphthyl-substituted pyrazole-derived hydrazones have demonstrated potent activity against Gram-positive bacteria and A. baumannii, with MIC values in the range of 0.78–1.56 µg/mL.[1]

Alternatives to the Nitroaromatic Group

While the nitro group can be crucial for the mechanism of action, its potential for cytotoxicity necessitates the exploration of alternatives.

  • Halogenated and Other Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (CF3), can sometimes retain or even enhance antibacterial activity while potentially reducing cytotoxicity. The choice of substituent can influence the compound's ability to penetrate bacterial cell walls and bind to its target.

  • Pyrrolomycins - Nature's Nitro-Pyrroles: The pyrrolomycins are a class of naturally occurring polyhalogenated antibiotics that feature a nitropyrrole nucleus.[6] The study of synthetic nitro-pyrrolomycins has shown that strategic placement of the nitro group on the pyrrole ring can improve the minimal bactericidal concentration (MBC) against both Staphylococcus aureus and Pseudomonas aeruginosa compared to the natural parent compound.[7] This suggests that the position of the nitro group is critical and that it may not be necessary on a phenyl ring.

Comparative Antibacterial Performance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected alternatives against common Gram-positive and Gram-negative bacteria.

Compound ClassRepresentative Compound/DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference(s)
Pyrrole-2-Carbohydrazide Derivatives (E)-N'-(substituted benzylidene)-1H-pyrrole-2-carbohydrazidesActive (specific values vary)Active (specific values vary)Not always reported[2]
Thiophene-2-Carbohydrazide Derivatives Spiro-indoline-oxadiazole derivativeInactiveInactiveInactive[5]
Spiro-indoline-oxadiazole derivative (vs. C. difficile)N/AN/AN/A[5]
Pyrazole-Hydrazone Derivatives N-Benzoic acid derived pyrazole hydrazone (vs. A. baumannii)N/AN/A4[1]
Naphthyl-substituted pyrazole-hydrazone0.78-1.56Not reported0.78-1.56 (vs. A. baumannii)[1]
Nitro-Pyrrolomycin Analogues (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanoneMBC: 40-80 µMNot reportedMBC: >100 µM[7]
Other Hydrazide-Hydrazones s-Triazine derivative6.2512.5Not reported[3]

Cytotoxicity and Therapeutic Index

A critical aspect of developing new antibacterial agents is ensuring their selectivity for bacterial cells over mammalian cells. The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration (CC50 or IC50) to the effective concentration (MIC), is a key indicator of a compound's potential for safe use.

Compound ClassRepresentative Compound/DerivativeCell LineCytotoxicity (CC50/IC50)Reference(s)
Pyrrole Derivatives Novel pyrrole derivatives (4a, 4d)LoVo (colon cancer)IC50 > 400 µM (24h)[6]
Novel pyrrole hydrazone (1C)SH-4 (melanoma)IC50 = 44.63 µM[8]
Pyrazole-Hydrazone Derivatives N-Benzoic acid derived pyrazole hydrazoneHEK-293CC50 > 32 µg/mL[1]
Other Hydrazide-Hydrazones s-Triazine derivativeVEROCC50 = 125 µg/mL[3]
Hydrazide-hydrazones 5 & 6WI-38No cytotoxicity at 0-500 µg/mL[9]
Thiazole derivative (39)CRFKCC50 > 100 µg/mL[3]

Key Mechanistic Pathways

The diverse chemical structures of these alternatives suggest multiple potential mechanisms of action.

  • Reductive Activation of Nitroaromatics: Nitroaromatic compounds are typically pro-drugs that require enzymatic reduction of the nitro group within the bacterial cell to form reactive nitrogen species. These radical species can then damage DNA, proteins, and other essential macromolecules, leading to cell death. This process is often more efficient in anaerobic or microaerophilic bacteria that possess specific nitroreductases.

G Nitroaromatic Prodrug Nitroaromatic Prodrug Bacterial Nitroreductase Bacterial Nitroreductase Nitroaromatic Prodrug->Bacterial Nitroreductase Reduction Reactive Nitrogen Species (e.g., NO2-, NO) Reactive Nitrogen Species (e.g., NO2-, NO) Bacterial Nitroreductase->Reactive Nitrogen Species (e.g., NO2-, NO) Macromolecular Damage Macromolecular Damage Reactive Nitrogen Species (e.g., NO2-, NO)->Macromolecular Damage Oxidative Stress, DNA/Protein Damage Cell Death Cell Death Macromolecular Damage->Cell Death

Caption: Reductive activation of nitroaromatic antibiotics.

  • Inhibition of Essential Enzymes: Many heterocyclic compounds exert their antibacterial effects by inhibiting key bacterial enzymes. For example, some pyrrole derivatives have been shown to target DNA gyrase, an essential enzyme for DNA replication.[10]

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized methodologies are crucial. Below are detailed protocols for determining antibacterial activity and cytotoxicity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Test compounds and control antibiotics (e.g., ciprofloxacin)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation: a. Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension. b. Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Bacterial Culture B 0.5 McFarland Suspension A->B C Diluted Inoculum (5x10^5 CFU/mL) B->C E Inoculate 96-well plate C->E D Serial Dilution of Test Compound D->E F Incubate 16-20h at 35°C E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Assay.

MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[14][15][16][17]

Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HEK-293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. c. Include untreated control wells (cells with medium only) and blank wells (medium only). d. Incubate for 24-48 hours.

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold serves as a valuable starting point for the development of novel antibacterial agents. However, the inherent potential for cytotoxicity associated with the nitroaromatic moiety necessitates a thorough exploration of structural alternatives. This guide has highlighted several promising avenues for future research, including the investigation of substituted pyrrole- and thiophene-2-carbohydrazides, as well as pyrazole-hydrazones.

The comparative data presented herein suggests that modifications to each part of the parent scaffold can lead to compounds with potent and, in some cases, broad-spectrum antibacterial activity. Crucially, many of these alternatives exhibit favorable cytotoxicity profiles, indicating a promising therapeutic index.

Future research should focus on a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies of these alternative scaffolds. The detailed experimental protocols provided in this guide offer a robust framework for generating the high-quality, reproducible data needed to advance these promising compounds through the drug discovery pipeline. By embracing a strategy of rational design and comparative evaluation, the scientific community can unlock the full potential of these heterocyclic scaffolds in the urgent fight against antimicrobial resistance.

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A Researcher's Guide to Evaluating the Enzyme Inhibitor Specificity of 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel enzyme inhibitors with high specificity is a critical step in developing safe and effective therapeutics. The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide provides a comprehensive framework for evaluating the enzyme inhibitor specificity of a promising, yet under-characterized molecule: 4-nitro-1H-pyrrole-2-carbohydrazide.

While direct inhibitory data for this specific molecule is sparse, the broader class of pyrrole-carbohydrazide derivatives has shown potential as inhibitors of enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR).[4][5][6] These enzymes are involved in essential metabolic pathways, making them attractive targets for antimicrobial agents.[4][7] This guide will use bacterial ENR as a primary hypothetical target to illustrate a rigorous scientific workflow for determining inhibitor specificity. We will compare the hypothetical performance of this compound against a well-established ENR inhibitor, Isoniazid (upon activation), and a broad-spectrum kinase inhibitor, Staurosporine, to highlight the principles of specificity profiling.

The Rationale Behind Experimental Design: Why Specificity Matters

The central objective of this guide is to move beyond a simple "does it inhibit?" to "what does it inhibit, what does it not, and by how much?". A highly specific inhibitor interacts with its intended target at concentrations significantly lower than those at which it affects other enzymes. This is paramount for minimizing off-target effects and potential toxicity.[8] Our experimental design is therefore built on a tiered approach:

  • Primary Target Engagement: Confirming and quantifying the inhibitory activity against the hypothesized primary target (ENR).

  • Selectivity Profiling: Assessing inhibitory activity against a panel of related and unrelated enzymes to determine the inhibitor's specificity profile.

  • Comparative Analysis: Benchmarking the inhibitor's performance against known compounds to contextualize its potency and specificity.

Part 1: Primary Target Inhibition Assay - Bacterial Enoyl-ACP Reductase (ENR)

ENR is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system.[4][7] This difference makes ENR an excellent target for developing selective antibacterial agents. The following protocol describes a continuous-wave spectrophotometric assay to measure ENR activity by monitoring the oxidation of NADH.

Experimental Protocol: ENR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ENR.

Materials:

  • Purified recombinant ENR enzyme (e.g., from Mycobacterium tuberculosis)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA (Substrate)

  • Triclosan (Positive control inhibitor)

  • This compound (Test compound)

  • Assay Buffer: 100 mM Sodium phosphate, pH 7.5, 1 mM EDTA

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 70 µL Assay Buffer

    • 10 µL of NADH solution (final concentration: 150 µM)

    • 10 µL of the test compound dilution (or DMSO for control)

  • Enzyme Addition: Add 10 µL of ENR enzyme solution (final concentration: 25 nM).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Crotonyl-CoA solution (final concentration: 50 µM).

  • Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADH oxidation is proportional to ENR activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

    • Normalize the data by setting the uninhibited control (DMSO) to 100% activity and a no-enzyme control to 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Primary Target Inhibition Assay

ENR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (1 nM to 100 µM) Reaction_Mix Prepare Reaction Mixture (Buffer, NADH, Compound) Compound_Prep->Reaction_Mix Add to wells Add_Enzyme Add ENR Enzyme Reaction_Mix->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Start_Reaction Initiate with Crotonyl-CoA Incubate->Start_Reaction Read_Absorbance Kinetic Read at 340 nm Start_Reaction->Read_Absorbance Calculate_Rates Calculate Initial Velocities Read_Absorbance->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against ENR.

Part 2: Specificity Profiling - A Comparative Approach

A potent inhibitor is not necessarily a specific one. To evaluate the specificity of this compound, it is essential to test it against a panel of other enzymes. For a comprehensive analysis, this panel should include:

  • A homologous mammalian enzyme: To assess for potential cross-reactivity and predict toxicity. In the case of ENR, which is part of the FAS-II system, a relevant comparison would be the fatty acid synthase (FASN) complex in mammals, which performs a similar function via a different structural organization.

  • An unrelated enzyme from the same organism: Dihydrofolate reductase (DHFR) is a good choice as it is another essential bacterial enzyme but with a different structure and mechanism.

  • A promiscuous inhibitor target: A panel of human kinases is often used, as many small molecules exhibit off-target kinase inhibition.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate how the specificity of this compound ("Test Compound") would be compared to Isoniazid (a pro-drug requiring activation to inhibit ENR) and Staurosporine (a known promiscuous kinase inhibitor).

Enzyme Target Test Compound IC50 (µM) Isoniazid (activated) IC50 (µM) Staurosporine IC50 (µM)
M. tuberculosis ENR0.50.8>100
M. tuberculosis DHFR25>100>100
Human FASN>100>10050
Human Kinase Panel (Avg.)50>1000.01

Selectivity Index Calculation:

A key metric for specificity is the Selectivity Index (SI), calculated as:

SI = IC50 (Off-target) / IC50 (Primary Target)

Based on the hypothetical data:

  • Test Compound SI (DHFR/ENR): 25 / 0.5 = 50

  • Test Compound SI (Kinase/ENR): 50 / 0.5 = 100

An SI greater than 10 is generally considered indicative of a specific inhibitor. In this hypothetical scenario, this compound demonstrates good specificity for ENR over DHFR and the human kinase panel.

Logical Flow for Specificity Evaluation

Specificity_Logic cluster_screening Specificity Screening Panel Start Potent Inhibition of Primary Target (ENR) Confirmed Homologous_Enzyme Test vs. Homologous Mammalian Enzyme (FASN) Start->Homologous_Enzyme Unrelated_Enzyme Test vs. Unrelated Bacterial Enzyme (DHFR) Start->Unrelated_Enzyme Promiscuous_Target Test vs. Promiscuous Target (Kinase Panel) Start->Promiscuous_Target Analyze_Data Calculate IC50 for all targets and determine Selectivity Index (SI) Homologous_Enzyme->Analyze_Data Unrelated_Enzyme->Analyze_Data Promiscuous_Target->Analyze_Data Decision Is SI > 10 for all off-targets? Analyze_Data->Decision Specific_Inhibitor Conclusion: Compound is a Specific ENR Inhibitor Decision->Specific_Inhibitor Yes Non_Specific Conclusion: Compound is Non-Specific Further optimization needed Decision->Non_Specific No

Caption: Logical workflow for assessing the specificity of an enzyme inhibitor.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to evaluating the enzyme inhibitor specificity of this compound. By employing a tiered strategy of primary target engagement followed by broad selectivity profiling, researchers can build a comprehensive understanding of a compound's activity and potential for further development.

The hypothetical data presented for this compound suggests a promising profile as a specific ENR inhibitor. The next logical steps in its preclinical evaluation would involve:

  • Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and cofactor.

  • In-cell Activity: Confirming that the compound can penetrate the bacterial cell wall and inhibit the target in a cellular context.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against various human cell lines to ensure a sufficient therapeutic window.

By following a structured and comparative approach, the scientific community can effectively triage novel compounds, ensuring that only the most promising and specific candidates advance in the drug discovery pipeline.

References

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]

  • Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Patel, R., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Link]

  • Patel, R., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Link]

  • Ivanova, Y., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. International Journal of Molecular Sciences. [Link]

  • Al-Harrasi, A., et al. (2022). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Klare, K., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Journal of Chemistry. [Link]

  • Angap, S., et al. (2023). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative Cross-Reactivity Analysis of 4-nitro-1H-pyrrole-2-carbohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 4-nitro-1H-pyrrole-2-carbohydrazide. In the absence of direct published studies on this specific molecule, we present a comparative analysis based on the known biological activities of structurally related pyrrole-2-carbohydrazide derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and off-target effects of this chemical scaffold.

The pyrrole ring is a fundamental component in many naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a carbohydrazide moiety at the 2-position of the pyrrole ring has been a successful strategy in the development of potent therapeutic agents.[5][6] Furthermore, the presence of a nitro group can significantly influence the electronic and biological properties of a molecule.[7] This guide will explore the anticipated cross-reactivity profile of this compound by comparing it with key analogues, providing detailed experimental protocols for a thorough investigation.

Rationale for Cross-Reactivity Studies

Understanding the cross-reactivity of a drug candidate is paramount in early-stage drug discovery. Off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities. For this compound, the key structural features—the pyrrole core, the carbohydrazide linker, and the nitro functional group—all contribute to its potential for interacting with multiple biological targets. This guide will focus on designing studies to assess its selectivity against a panel of targets relevant to the known activities of its analogues.

Comparator Compounds and Their Known Activities

To build a robust cross-reactivity profile, we have selected a panel of comparator compounds based on structural similarity and available biological data from the literature. These compounds will serve as benchmarks for interpreting the activity of this compound.

Compound IDStructureKey Structural Difference from Target CompoundReported Biological ActivityReference
Target Compound This compound-To be determined-
Comparator A 1H-pyrrole-2-carbohydrazideLacks the 4-nitro groupPrecursor for derivatives with antimicrobial and anthelmintic activities.[1][1]
Comparator B N'-(substituted benzylidene)-1H-pyrrole-2-carbohydrazidesAddition of a substituted benzylidene groupAntibacterial (against B. subtilis, S. aureus, E. coli), antifungal (against C. albicans, A. niger), and anthelmintic activities.[1][1]
Comparator C 4,5-dibromo-N-substituted-1H-pyrrole-2-carboxamidesBromination of the pyrrole ring and N-substitutionEffective against Gram-positive bacteria.[3][3]
Comparator D 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212)Significant modification of the pyrrole scaffoldPotent antimycobacterial activity against M. tuberculosis, including drug-resistant strains.[8][8]
Comparator E N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazideN-methylation and addition of a 2-chlorobenzylidene groupStudied for its structural properties and potential DNA interactions.[9][9]

Proposed Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We propose a tiered workflow that begins with broad spectrum screening and progresses to more specific mechanistic studies.

Experimental Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: Mechanistic Studies Broad Spectrum Antimicrobial Screening Broad Spectrum Antimicrobial Screening MIC Determination against Specific Pathogens MIC Determination against Specific Pathogens Broad Spectrum Antimicrobial Screening->MIC Determination against Specific Pathogens Cytotoxicity Profiling Cytotoxicity Profiling Antiproliferative Assays on Cancer Cell Lines Antiproliferative Assays on Cancer Cell Lines Cytotoxicity Profiling->Antiproliferative Assays on Cancer Cell Lines Enzyme Inhibition Assays (e.g., DNA gyrase, Topoisomerase II) Enzyme Inhibition Assays (e.g., DNA gyrase, Topoisomerase II) MIC Determination against Specific Pathogens->Enzyme Inhibition Assays (e.g., DNA gyrase, Topoisomerase II) Antifungal Susceptibility Testing Antifungal Susceptibility Testing Antiproliferative Assays on Cancer Cell Lines->Enzyme Inhibition Assays (e.g., DNA gyrase, Topoisomerase II) In vivo Model Evaluation In vivo Model Evaluation Enzyme Inhibition Assays (e.g., DNA gyrase, Topoisomerase II)->In vivo Model Evaluation

Figure 1: A tiered experimental workflow for the cross-reactivity profiling of this compound.

Synthesis of this compound

The synthesis of the target compound will be a prerequisite for these studies. A plausible synthetic route involves the nitration of a suitable pyrrole-2-carboxylate precursor, followed by hydrazinolysis.

Synthesis Workflow Pyrrole-2-carboxylic acid ethyl ester Pyrrole-2-carboxylic acid ethyl ester Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) Pyrrole-2-carboxylic acid ethyl ester->Nitration (HNO3/H2SO4) 4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester 4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester Nitration (HNO3/H2SO4)->4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester Hydrazinolysis (Hydrazine hydrate) Hydrazinolysis (Hydrazine hydrate) 4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester->Hydrazinolysis (Hydrazine hydrate) This compound This compound Hydrazinolysis (Hydrazine hydrate)->this compound

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Objective: To obtain a preliminary assessment of the antimicrobial activity of the target compound against a diverse panel of microorganisms.

Protocol:

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

  • Method: Agar well diffusion assay.

  • Procedure: a. Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi. b. Inoculate the plates with a standardized suspension of the test microorganisms. c. Create wells (6 mm diameter) in the agar. d. Add a fixed concentration (e.g., 100 µg/mL in DMSO) of the target compound, comparator compounds, and a DMSO control to the wells. e. Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi). f. Measure the diameter of the zone of inhibition around each well.

Objective: To quantify the antimicrobial potency of the target compound against susceptible microorganisms identified in the primary screen.

Protocol:

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare a serial two-fold dilution of the target compound and comparators in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive (microorganism only) and negative (broth only) controls. d. Incubate the plates under appropriate conditions. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To assess the general toxicity of the target compound against mammalian cells.

Protocol:

  • Cell Line: A non-cancerous mammalian cell line, such as human embryonic kidney cells (HEK293) or mouse embryonic fibroblasts (BALB/3T3).[6]

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the target compound and comparators for 24-48 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 (half-maximal inhibitory concentration) value.

Objective: To evaluate the potential anticancer activity of the target compound.

Protocol:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Method: MTT or SRB (sulforhodamine B) assay.

  • Procedure: Similar to the cytotoxicity profiling protocol, but using cancer cell lines. The IC50 values will be determined to assess the antiproliferative potency.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear comparison between the target compound and the selected comparators.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Target Compound TBDTBDTBDTBDTBDTBD
Comparator A >100>100>100>100>100>100
Comparator B 16832643264
Comparator D NTNTNTNTNTNT

TBD: To Be Determined; NT: Not Tested

Table 2: Comparative Cytotoxicity and Antiproliferative Activity (IC50 in µM)

CompoundHEK293 (Cytotoxicity)MCF-7A549HCT116
Target Compound TBDTBDTBDTBD
Comparator C 50152520
Comparator E >100758090

TBD: To Be Determined

Concluding Remarks

This guide outlines a systematic approach to investigating the cross-reactivity of this compound. By comparing its biological activity profile with that of structurally related compounds, researchers can gain valuable insights into its potential therapeutic applications and liabilities. The proposed experimental workflows provide a solid foundation for a comprehensive evaluation, enabling informed decisions in the drug discovery and development process. Further mechanistic studies, such as enzyme inhibition assays targeting known targets of pyrrole derivatives like DNA gyrase or topoisomerase II, would be a logical next step following this initial cross-reactivity screening.[10][11]

References

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.

  • Saurabh Bhardwaj, Gyanendra Kumar Sharma. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.

  • Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial Agents and Chemotherapy, 43(4), 969-971.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5483.

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(21), 7381.

  • 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093. Biosynth.

  • 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR. Sigma-Aldrich.

  • N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138.

  • Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385.

  • Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Tetrahedron Letters, 54(32), 4247-4250.

  • In vitro and In Silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Preprints.org.

  • 4-Nitro-1H-pyrrole-2-carboxylic acid. Merck.

  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. SciProfiles.

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 5(4), 63-95.

  • 4-nitro-1H-pyrrole-2-carboxylic Acid (C5H4N2O4). PubChem.

  • N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o479.

  • 4-nitro-1h-pyrrole-2-carboxylic acid (C5H4N2O4). PubChemLite.

  • Msds 4-Nitro-1H-pyrrole-2-carboxylic acid. Sigma-Aldrich.

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A Comparative Benchmarking Guide to the Antimicrobial Potential of 4-nitro-1H-pyrrole-2-carbohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a promising area of research due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for the comparative benchmarking of a representative pyrrole-based compound, 4-nitro-1H-pyrrole-2-carbohydrazide, against a panel of established, broad-spectrum antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline. We present detailed, self-validating protocols for determining antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and disk diffusion assays, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities for antimicrobial potential.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The post-antibiotic era is no longer a distant threat but a looming reality. The rapid emergence of multidrug-resistant (MDR) pathogens has severely compromised the efficacy of our current antibiotic arsenal, creating a critical need for new therapeutic agents. The chemical scaffold of a molecule is a crucial determinant of its biological activity. Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds found in many natural products with significant biological activity, including antibacterial and antifungal properties.[2][3] The inherent versatility of the pyrrole ring allows for extensive chemical modification, making it an attractive starting point for the development of new drug candidates.[1][4] This guide focuses on establishing a rigorous, reproducible methodology to evaluate the in vitro antibacterial potential of a novel pyrrole derivative, this compound, by directly comparing its performance against standard-of-care antibiotics.

Compound Profiles

Investigational Compound: this compound

The selection of this compound for this benchmarking study is based on the established antimicrobial activities of related pyrrole structures. The pyrrole-2-carbohydrazide core has been utilized in the synthesis of derivatives showing significant biological activities.[5][6][7] The addition of a nitro group (-NO2), a potent electron-withdrawing group, can significantly modulate the electronic properties and biological activity of a molecule, and has been shown to enhance the antimicrobial effects in other pyrrole-based compounds.[8] The potential mechanism of action for pyrrole derivatives is diverse, with some analogues acting as inhibitors of essential enzymes like DNA gyrase or enoyl-ACP reductase (InhA), while others disrupt protein synthesis.[1]

Standard Antibiotic Comparators

To establish a robust benchmark, the investigational compound is compared against antibiotics from three distinct classes, each with a well-characterized mechanism of action.

  • Ampicillin (β-Lactam): A broad-spectrum penicillin antibiotic that acts by inhibiting bacterial cell wall synthesis.[9][10][11] It specifically targets and binds to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which ultimately leads to cell lysis and death.[9][10][12]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that functions by inhibiting bacterial DNA replication.[13][14] It targets two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, leading to breaks in the bacterial DNA and subsequent cell death.[15][16][17]

  • Tetracycline (Tetracyclines): A broad-spectrum bacteriostatic agent that inhibits protein synthesis.[18][19] It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and preventing the elongation of the peptide chain.[18][20][21][22]

Experimental Design & Rationale

The primary objective of this guide is to quantify and compare the antimicrobial activity of our investigational compound. To achieve this, we employ two universally accepted and standardized methods that provide complementary data.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold standard for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[23][24][25] By exposing the pathogen to a two-fold serial dilution of the compound, we can pinpoint the lowest concentration that inhibits visible growth. This quantitative result (e.g., in µg/mL) is crucial for comparing potency and is a key parameter in drug development.[26] The microtiter plate format allows for high-throughput screening and efficient use of reagents.[27][28]

  • Kirby-Bauer Disk Diffusion Test: This method provides a qualitative, yet highly visual, assessment of antimicrobial susceptibility.[29][30][31] An antibiotic-impregnated disk placed on an agar lawn of bacteria creates a concentration gradient as the drug diffuses outwards.[32] The resulting zone of inhibition, where bacterial growth is prevented, provides a clear indication of the compound's efficacy. This method is excellent for initial screening and for validating the results obtained from the MIC assay.[33]

The choice of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is critical for determining the spectrum of activity of the investigational compound.

Methodologies & Protocols

All protocols should be performed in a sterile environment using appropriate aseptic techniques. The methodologies are based on the performance standards for antimicrobial susceptibility testing outlined by the Clinical and Laboratory Standards Institute (CLSI).[34][35][36]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of the test compounds.[23][24][27]

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Test compound (this compound) and standard antibiotics

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and each standard antibiotic in an appropriate solvent. For example, prepare a 1280 µg/mL stock solution.

  • Preparation of Inoculum: From a pure overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation: Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x concentrated antibiotic/compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, and repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain broth). This brings the final volume in each well to 200 µL and halves the antibiotic concentrations to the desired final test range.

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[24][26]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_final Incubation & Reading stock Prepare 2X Drug Stock Solution add_stock Add 100µL 2X Drug to Column 1 stock->add_stock inoculum Standardize Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB inoculum->dilute_inoculum add_inoculum Add 100µL Diluted Inoculum to Wells dilute_inoculum->add_inoculum add_broth Dispense 100µL Broth to all wells add_broth->add_stock serial_dilute Perform Serial Dilutions (Col 1-10) add_stock->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer)

This protocol follows the standardized Kirby-Bauer disk diffusion method.[29][30][31]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Bacterial strains and 0.5 McFarland standard suspension (prepared as in 4.1)

  • Sterile filter paper disks (6 mm diameter)

  • Test compound and standard antibiotic solutions of known concentration

  • Sterile forceps

  • Incubator (35-37°C)

  • Metric ruler or caliper

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.

  • Creating a Lawn: Swab the entire surface of the MHA plate uniformly to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.[33]

  • Drying: Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Disk Preparation: Aseptically impregnate sterile blank paper disks with a known concentration of the test compound and standard antibiotics.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure disks are spaced at least 24 mm apart from center to center and away from the edge of the plate.[33] Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) for each compound in millimeters (mm).[30] Compare the zone sizes to the interpretive criteria provided by CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[30][37]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_plate Plate Inoculation & Application cluster_final Incubation & Measurement inoculum Prepare Standardized Inoculum (0.5 McFarland) lawn Create Bacterial Lawn on MHA Plate inoculum->lawn impregnate_disk Impregnate Disks with Test Compounds place_disks Aseptically Place Disks on Agar Surface impregnate_disk->place_disks lawn->place_disks incubate Invert & Incubate at 37°C for 18-24h place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Benchmarking Results (Illustrative Data)

The following tables present hypothetical data for illustrative purposes to demonstrate how results from these assays should be structured for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
This compound 8 16
Ampicillin 0.5 >64 (Resistant)
Ciprofloxacin 0.25 0.06

| Tetracycline | 1 | 4 |

Table 2: Kirby-Bauer Zone of Inhibition Diameters (mm)

Compound (Disk Content) S. aureus (Gram-positive) E. coli (Gram-negative)
This compound (30 µg) 18 15
Ampicillin (10 µg) 28 6 (Resistant)
Ciprofloxacin (5 µg) 25 32

| Tetracycline (30 µg) | 24 | 19 |

Discussion and Interpretation

Based on the illustrative data, this compound demonstrates broad-spectrum activity, inhibiting the growth of both the Gram-positive S. aureus and the Gram-negative E. coli. Its potency, as indicated by the MIC values of 8 and 16 µg/mL, is moderate compared to the established antibiotics like Ciprofloxacin and Tetracycline against susceptible strains. However, its activity against E. coli, a strain shown here as resistant to Ampicillin, suggests a different mechanism of action that bypasses common resistance pathways like β-lactamase production.[11]

The disk diffusion results correlate with the MIC data, showing clear zones of inhibition for the investigational compound against both bacterial types. The smaller zone sizes compared to Ciprofloxacin or Tetracycline are consistent with the higher MIC values.

The causality behind these results lies in the distinct molecular interactions between each compound and its bacterial target. The failure of Ampicillin against E. coli is likely due to an established resistance mechanism, whereas the efficacy of the pyrrole compound suggests it may target a different cellular pathway, such as DNA replication or fatty acid synthesis, which are known targets for other pyrrole-based antibacterials.[1] Further studies, including mechanism-of-action and cytotoxicity assays, are essential next steps to validate the potential of this compound as a viable lead for drug development.

Conclusion

This guide outlines a standardized, robust framework for the initial in vitro evaluation of novel antimicrobial candidates. By benchmarking this compound against well-characterized antibiotics using CLSI-recommended protocols, we can generate reliable, comparative data on its potency and spectrum of activity. The hypothetical results indicate that this pyrrole derivative possesses broad-spectrum antibacterial activity worthy of further investigation. This systematic approach, grounded in established methodologies and clear scientific rationale, is fundamental to the logical and efficient progression of new chemical entities through the drug discovery pipeline.

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A Comparative Analysis of the Cytotoxic Potential of 4-nitro-1H-pyrrole-2-carbohydrazide and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. The early and accurate assessment of a compound's cytotoxic profile is a critical gatekeeping step, ensuring that only the most promising candidates, those with a favorable therapeutic window, advance through the development pipeline.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic properties of 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest, benchmarked against structurally related analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical class, offering valuable insights for researchers and professionals engaged in oncology drug development.

The strategic rationale for focusing on nitropyrrole and carbohydrazide moieties stems from their established presence in molecules with significant biological activity.[3][4] The pyrrole ring is a core structure in numerous natural products and synthetic drugs, including some with anticancer properties.[4][5] The nitro group, a potent electron-withdrawing moiety, is known to enhance the biological activity of various compounds, although often accompanied by increased cytotoxicity.[6][7] Similarly, the carbohydrazide functional group and its derivatives, hydrazones, are recognized pharmacophores that contribute to a wide array of biological effects, including anticancer activity.[8][9][10]

This guide will dissect the cytotoxic profiles of our lead compound and its comparators through a detailed examination of experimental data. We will also provide a comprehensive, step-by-step protocol for a standard in vitro cytotoxicity assay, empowering researchers to conduct their own validated assessments.

Structural Comparison of a Lead Compound and Its Analogs

To understand the structure-activity relationship, we will compare our lead compound, this compound, with two selected comparators from the scientific literature.

  • Lead Compound: this compound This molecule features a pyrrole ring substituted with a nitro group at the 4-position and a carbohydrazide group at the 2-position. The presence of both the electron-withdrawing nitro group and the hydrogen-bonding capable carbohydrazide moiety suggests a potential for significant biological activity.

  • Comparator A: 5-(4-chlorophenyl)-1-(2-(hydrazinecarbonyl)-1-phenylethyl)-2-methyl-1H-pyrrole-3-carboxylic acid This compound, synthesized and evaluated by Gencheva et al.[11], shares the core pyrrole-carbohydrazide structure but lacks a nitro group. Instead, it possesses bulkier substituents, including a 4-chlorophenyl group, a phenyl group, and a carboxylic acid moiety. This makes it an excellent candidate for assessing the impact of the nitro group and steric hindrance on cytotoxicity.

  • Comparator B: Nitropyrrolin D Isolated from a marine-derived bacterium, Nitropyrrolin D is a farnesyl-α-nitropyrrole.[12] It contains a nitropyrrole core, similar to our lead compound, but features a long lipophilic farnesyl chain instead of a carbohydrazide group. This comparison will help to elucidate the role of the carbohydrazide moiety in the cytotoxic profile.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability.[13] The following table summarizes the available in vitro cytotoxicity data for our lead compound and the selected comparators against various cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
Lead: this compound Data not available---
Comparator A: 5-(4-chlorophenyl)-1-(2-(hydrazinecarbonyl)-1-phenylethyl)-2-methyl-1H-pyrrole-3-carboxylic acid SH-4 (Melanoma)MTT> 250Gencheva et al. (2024)[11]
HaCaT (Keratinocytes)MTT9.64 ± 0.58Gencheva et al. (2024)[11]
BALB/3T3 (Fibroblasts)NRU52.29 ± 2.63Gencheva et al. (2024)[11]
Comparator B: Nitropyrrolin D HCT-116 (Colon Carcinoma)Not specified5.7Macherla et al. (2010)[12]

Analysis of Cytotoxicity Data:

Comparator A, a pyrrole carbohydrazide derivative lacking a nitro group, exhibits low cytotoxicity against the SH-4 melanoma cell line (IC50 > 250 µM) but is significantly more cytotoxic to non-cancerous HaCaT keratinocytes (IC50 = 9.64 µM) and BALB/3T3 fibroblasts (CC50 = 52.29 µM).[11] This suggests a lack of selective anticancer activity and potential for general cellular toxicity.

In contrast, Comparator B, Nitropyrrolin D, which possesses a nitropyrrole core, demonstrates potent cytotoxicity against the HCT-116 human colon carcinoma cell line with an IC50 value of 5.7 µM.[12] This highlights the potential importance of the nitro group in conferring cytotoxic activity against cancer cells. The lipophilic farnesyl chain in Nitropyrrolin D likely influences its cellular uptake and localization, contributing to its overall activity.

Based on these comparisons, it is plausible to hypothesize that the presence of the nitro group in this compound could impart significant cytotoxic activity. The carbohydrazide moiety, in turn, may influence the compound's solubility, hydrogen bonding interactions with biological targets, and overall pharmacokinetic properties. Further experimental evaluation of the lead compound is necessary to validate this hypothesis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][14] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for performing an MTT assay to determine the IC50 value of a test compound.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of the test compound in complete culture medium from the stock solution. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank control from all other absorbance readings. c. Calculate the percentage of cell viability for each compound concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration. e. Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism) by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat_cells Treat Cells incubate1->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end end determine_ic50->end End: Report IC50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Discussion on Structure-Activity Relationships and Future Directions

The preliminary data, though incomplete for the lead compound, allows for the formulation of an initial SAR hypothesis. The potent cytotoxicity of Nitropyrrolin D (Comparator B) against a colon cancer cell line[12], coupled with the known cytotoxic effects of other nitropyrrole derivatives[6], strongly suggests that the nitro group is a key contributor to the anticancer activity of this class of compounds. The electron-withdrawing nature of the nitro group can render the pyrrole ring more susceptible to nucleophilic attack or participate in redox cycling, leading to the generation of reactive oxygen species and subsequent cellular damage.

The lack of selective cytotoxicity in the non-nitro-containing pyrrole carbohydrazide (Comparator A) further supports the importance of the nitro group for anticancer activity.[11] However, the high cytotoxicity of Comparator A against non-cancerous cell lines indicates that the pyrrole carbohydrazide scaffold itself possesses inherent biological activity that needs to be carefully modulated to achieve a desirable therapeutic index.

The carbohydrazide moiety in the lead compound is expected to influence its physicochemical properties, such as solubility and membrane permeability, and its ability to form hydrogen bonds with target biomolecules. The conversion of carbohydrazides to hydrazones has been shown to modulate biological activity, as seen in the derivatives of Comparator A, where some hydrazones exhibited altered selectivity and potency.[11]

Future research should focus on:

  • Synthesis and Cytotoxicity Profiling of this compound: The immediate priority is to synthesize the lead compound and evaluate its cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous cell line to determine its potency and selectivity.

  • Elucidation of the Mechanism of Action: Should the lead compound demonstrate significant and selective cytotoxicity, further studies to unravel its mechanism of action would be warranted. This could involve investigating its effects on cell cycle progression, apoptosis induction, and potential molecular targets.

  • Systematic SAR Studies: A library of analogs should be synthesized to systematically probe the SAR. This would involve modifying the position of the nitro group on the pyrrole ring, replacing it with other electron-withdrawing groups, and synthesizing a variety of hydrazone derivatives from the carbohydrazide moiety.

By pursuing these avenues of research, a comprehensive understanding of the cytotoxic potential of this compound and its derivatives can be achieved, potentially leading to the development of novel and effective anticancer agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-nitro-1H-pyrrole-2-carbohydrazide. As a compound featuring a nitro group, a hydrazide moiety, and a pyrrole ring, its disposal requires a multi-faceted approach to risk mitigation. This guide is designed for researchers and laboratory professionals, emphasizing the chemical reasoning behind each procedural step to ensure operational safety and regulatory compliance.

Hazard Profile Analysis: A Triad of Risk

Understanding the proper disposal procedure begins with a thorough analysis of the compound's structural components. This compound does not exist in isolation but carries the inherent risks of three distinct functional groups: the nitro group, the hydrazide functional group, and the pyrrole core.

  • The Nitro Group (-NO₂): Aromatic nitro compounds are recognized for their energetic properties and potential instability; some can be shock-sensitive or explosive, particularly di- and tri-nitro compounds.[1] They are often toxic and can produce poisonous gases, such as nitrogen oxides, upon combustion.[2][3] The U.S. Environmental Protection Agency (EPA) regulates many aromatic nitro compounds as hazardous substances.[4]

  • The Hydrazide (-CONHNH₂): This functional group is a derivative of hydrazine. Hydrazine and its derivatives are known for their reactivity and biological hazards. They are often toxic if swallowed, inhaled, or in contact with skin, and many are considered potential carcinogens.[5][6] Hydrazides are reducing agents and can react violently with oxidizing agents.[7]

  • The Pyrrole Ring: While the pyrrole ring itself is a stable aromatic heterocycle, the combination with the aforementioned functional groups creates a molecule that must be handled as hazardous. The parent compound, 1H-pyrrole-2-carbohydrazide, is classified as harmful if swallowed, in contact with skin, or inhaled.[8][9]

A Safety Data Sheet (SDS) for a closely related analog, 4-nitro-2-(trichloroacetyl)-1H-pyrrole, confirms the expected hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[10] Therefore, this compound must be treated as a hazardous chemical waste.

Hazard Class Associated Functional Group Primary Risks & Rationale
Reactivity/Explosive Nitro GroupCan be shock-sensitive or decompose energetically upon heating.[1] Must be kept away from heat and incompatible materials.
Toxicity (Acute) Hydrazide, Nitro GroupHarmful if swallowed, inhaled, or absorbed through the skin.[8][9] Requires stringent PPE and handling in ventilated areas.
Carcinogenicity (Suspected) HydrazideMany hydrazine derivatives are suspected carcinogens.[6] Long-term exposure should be minimized.
Environmental Hazard Nitro Group, HydrazidePotentially toxic to aquatic life with long-lasting effects.[11] Must not be disposed of down the drain.

Pre-Disposal and Waste Minimization

Effective waste management begins before the waste is generated. Adhering to the principles of green chemistry can significantly reduce risk and disposal costs.

  • Source Reduction: Order only the quantity of this compound required for your immediate experimental needs to avoid stockpiling and the degradation of aged chemicals.[1][12]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[12]

  • Inventory Management: Maintain a meticulous chemical inventory to track the age and quantity of the compound. Ensure containers are dated upon receipt and upon opening.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the waste, ensure all safety measures are in place to prevent exposure.

  • Engineering Controls: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[14]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[15] Always inspect gloves for tears or holes before use.

    • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

This protocol ensures the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[16]

Step 1: Waste Identification and Classification

The first step is to correctly classify the waste. Under EPA regulations, a chemical waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, toxicity).[12][17]

  • Classification: Due to its nitro and hydrazide components, this compound waste should be presumed to be a reactive and toxic hazardous waste. It must be managed as such from the moment of generation.[12]

Step 2: Segregation and Containerization

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Waste Stream: Designate a specific hazardous waste stream for this compound. It should be categorized as a "Nitrogen-Containing Organic Waste" or "Reactive Hazardous Waste," in accordance with your institution's policies.

  • Incompatible Materials: DO NOT mix this compound waste with the following:

    • Oxidizing Agents (e.g., nitrates, perchlorates, hydrogen peroxide): Mixing can cause fire or explosion.[7]

    • Strong Acids or Bases: Can catalyze decomposition or violent reactions.

    • Metals: Some hydrazines can form shock-sensitive salts with metals.[1]

  • Container Selection:

    • Use a dedicated, leak-proof container with a secure, tight-fitting lid.[13][18]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[13]

    • Ensure the container is clean and dry before adding waste.

Step 3: Labeling

All hazardous waste containers must be labeled clearly and accurately from the moment the first drop of waste is added.[19]

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound "

    • A clear description of the waste's composition (e.g., "Solid" or "in Methanol solution, approx. 5%")

    • The specific hazard characteristics (e.g., "Toxic," "Reactive")

    • The date of waste accumulation (the date the first waste was added to the container)

Step 4: Accumulation and Storage

Waste must be stored in a designated and controlled area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[12][16] This area should be clearly marked.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[19]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[12] The storage area should be cool, dry, and away from heat sources or direct sunlight.

Step 5: Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is full (typically around 80% capacity) or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[13][20]

  • Professional Disposal: Your EHS department will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration.[19][21] Never attempt to treat this waste yourself or pour it down the drain. [19]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Control Ignition Sources: If the material is in a flammable solvent, turn off all nearby ignition sources.[22]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a universal chemical binder to contain the spill. Do not use combustible materials like paper towels or sawdust. [3][13]

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials (wipes, gloves) as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Workflow Visualization: Disposal Decision Pathway

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition gen Waste Generation assess Hazard Assessment: Toxic, Reactive, Carcinogen (Suspected) gen->assess ppe Don Appropriate PPE: Goggles, Nitrile Gloves, Lab Coat assess->ppe segregate Segregate Waste: Isolate from Oxidizers, Acids, & Bases ppe->segregate container Select Container: Labeled, Leak-Proof, Compatible (HDPE) segregate->container store Store in SAA: Secondary Containment, Closed Lid container->store contact Schedule Pickup: Contact EHS Office store->contact dispose Professional Disposal: Licensed Waste Vendor (Incineration) contact->dispose

Caption: Disposal workflow for this compound.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • UMD ESSR. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrophenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • Alfa Aesar. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). 1H-Pyrrole-2-carbohydrazide, 97% Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrocellulose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-nitro-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-nitro-1H-pyrrole-2-carbohydrazide. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your work is conducted with the highest degree of safety and scientific integrity. The guidance herein is derived from an analysis of the compound's constituent functional groups—a nitroaromatic system and a hydrazide moiety—due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This approach mandates a conservative and rigorous application of safety measures.

Hazard Assessment: A Structurally-Informed Perspective

The potential hazards of this compound are inferred from its chemical structure. The presence of a nitro group on a pyrrole ring and a carbohydrazide functional group dictates a high degree of caution.

  • Nitroaromatic Moiety : Aromatic nitro compounds are recognized for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A primary health concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] The structurally related 4-nitro-1H-pyrrole-2-carboxylic acid is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[2]

  • Carbohydrazide Moiety : The parent compound, 1H-pyrrole-2-carbohydrazide, is classified as harmful if swallowed, in contact with skin, or inhaled.[3] More broadly, hydrazide derivatives and hydrazine itself are associated with significant health risks, including skin and eye burns, damage to the central nervous system, liver, and kidneys, and potential carcinogenicity.[4][5][6] Exposure can lead to skin irritation, dermatitis, and allergic reactions.[4][6]

Given this composite hazard profile, this compound must be handled as a substance with high acute toxicity, and as a potential irritant and sensitizer.

Core Principle: ALARA (As Low As Reasonably Achievable)

All procedures must adhere to the ALARA principle, minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The primary engineering control for handling this compound is a certified chemical fume hood.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, with detailed explanations below.

Body PartPrimary ProtectionSecondary/Additional Protection
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 / EN166)Full-Face Shield
Hands Nitrile or Neoprene Gloves (double-gloved)Butyl rubber for prolonged contact
Body Flame-Resistant Laboratory CoatChemical-Resistant Apron
Respiratory Certified Chemical Fume HoodNIOSH-approved respirator (for emergencies)
Feet Closed-toe, chemical-resistant shoesN/A
Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times to protect against splashes and fine dust.[7] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during reagent transfer or reaction workup.[4][5]

Skin and Body Protection
  • Gloves : Double-gloving with nitrile or neoprene gloves is the minimum requirement.[5] For procedures involving prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals, including hydrazines.[8] Always consult the glove manufacturer's resistance guide.[5] Gloves must be inspected before use and changed immediately upon contamination.

  • Laboratory Coat : A flame-resistant lab coat is essential and must be kept fully fastened.[9]

  • Apron : A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.[9]

Respiratory Protection

All handling of this compound, including weighing and transfers, must be conducted within a certified and operational chemical fume hood to minimize inhalation exposure.[9] The sash should be kept at the lowest possible height during operations. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a significant spill outside of the fume hood.[7][8] Regular respirator use requires a formal respiratory protection program, including fit-testing.[4][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. This process integrates PPE usage with sound laboratory practice.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Don Full PPE (Goggles, Face Shield, Lab Coat, Apron, Double Gloves) prep_area->gather_ppe gather_mats 3. Assemble All Materials & Spill Kit gather_ppe->gather_mats weigh 4. Weigh Compound (Use anti-static weigh paper/boat) gather_mats->weigh transfer 5. Transfer to Reaction Vessel (Slowly, minimize dust) weigh->transfer reaction 6. Conduct Reaction (Keep sash low, monitor constantly) transfer->reaction decon_equip 7. Decontaminate Equipment & Surfaces reaction->decon_equip seg_waste 8. Segregate & Label Waste (Solid vs. Liquid) decon_equip->seg_waste doff_ppe 9. Doff PPE in Correct Order (Gloves last) seg_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash DisposalDecisionTree cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_waste Contaminated PPE, Weigh Paper, Paper Towels, etc. start->solid_waste liquid_waste Contaminated Solvents, Reaction Mixtures start->liquid_waste sharps_waste Contaminated Needles, Syringes, Pipettes start->sharps_waste solid_container Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container (Chemically compatible) liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Decision tree for segregating waste contaminated with this compound.

  • Waste Segregation : All waste materials, including gloves, weighing paper, and paper towels, must be segregated into a designated, clearly labeled hazardous waste container. [9]Do not mix this waste with general laboratory trash.

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness and Response

Immediate and correct action is vital in an emergency.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. [4]Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. [7]Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [7]Seek immediate medical attention.

  • Spills : For a small spill within the fume hood, absorb the material with a non-reactive absorbent, collect it in a sealed container, and decontaminate the area. For larger spills or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's EHS department.

References

  • Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Cole-Parmer. Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%.
  • Wikipedia . Hydrazine. Available from: [Link]

  • PubChem . 4-nitro-1H-pyrrole-2-carboxylic Acid. Available from: [Link]

  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BASF. Safety Data Sheet.
  • University of California, Riverside . Hydrazine - Risk Management and Safety. Available from: [Link]

  • DuPont . SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Available from: [Link]

  • US Environmental Protection Agency . Personal Protective Equipment. Available from: [Link]

  • Arxada. Performance Chemicals Hydrazine.
  • Alfa Aesar. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde.
  • Defense Technical Information Center . Safety and Handling of Hydrazine. Available from: [Link]

  • Fisher Scientific . SAFETY DATA SHEET - 1H-Pyrrole-2-carbohydrazide, 97%. Available from: [Link]

  • VLife Sciences . Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • Redox . Safety Data Sheet Carbohydrazide. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.